Potassium Azide-15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
KN3 |
|---|---|
Molecular Weight |
82.112 g/mol |
IUPAC Name |
potassium azanidylidene(azanidylidene)azanium |
InChI |
InChI=1S/K.N3/c;1-3-2/q+1;-1/i;1+1 |
InChI Key |
TZLVRPLSVNESQC-IEOVAKBOSA-N |
Isomeric SMILES |
[N-]=[N+]=[15N-].[K+] |
Canonical SMILES |
[N-]=[N+]=[N-].[K+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Potassium Azide-15N
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Potassium Azide-15N (K¹⁵NN₂), an isotopically labeled inorganic compound of significant interest in modern research and development. While sharing many characteristics with its unlabeled counterpart, the incorporation of the stable ¹⁵N isotope imparts unique spectroscopic properties that make it an invaluable tool in advanced analytical and biomedical applications. This document details its core properties, spectroscopic characteristics, relevant experimental protocols, applications in drug development and biological research, and critical safety information. Quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams.
Core Chemical and Physical Properties
Potassium Azide is a white, crystalline inorganic salt.[1][2] The ¹⁵N-labeled variant, Potassium Azide-¹⁵N, is chemically identical for most practical purposes, with the primary difference being its molecular weight due to the presence of a heavier nitrogen isotope.[3][4] This substitution is crucial for a range of spectroscopic and tracing studies. The compound is not typically hygroscopic.[5] Key physical and chemical data are summarized in Table 1.
Table 1: Core Chemical and Physical Properties of Potassium Azide and Potassium Azide-¹⁵N
| Property | Potassium Azide (KN₃) | Potassium Azide-¹⁵N (K¹⁵NN₂) | Source(s) |
| Molecular Formula | KN₃ | KN₂¹⁵N | |
| Molar Mass | 81.12 g/mol | 82.11 g/mol | |
| Appearance | Colorless or white crystals | Off-white solid | |
| Crystal Structure | Tetragonal | Tetragonal | |
| Density | 2.04 - 2.06 g/cm³ at 20°C | Not specified; expected to be marginally higher than KN₃ | |
| Melting Point | 350-360°C (decomposes) | Not specified; expected to be nearly identical to KN₃ | |
| Boiling Point | Decomposes upon heating | Decomposes upon heating | |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1.7 kJ/mol | Not specified; expected to be similar to KN₃ |
Solubility
Potassium azide is highly soluble in water and has moderate to high solubility in other polar solvents. The isotopic labeling in Potassium Azide-¹⁵N does not significantly alter its solubility characteristics.
Table 2: Solubility of Potassium Azide
| Solvent | Temperature (°C) | Solubility (g / 100 g or g / 100 mL of solvent) | Source(s) |
| Water | 0 | 41.4 g/100 mL | |
| Water | 20 | 50.8 g/100 mL | |
| Water | 100 | 105.7 g/100 mL | |
| Ethanol | 0 | 0.16 g/100 g | |
| Ethanol | 16 | 0.137 g/100 g | |
| Liquid Ammonia | - | Soluble | |
| Methanol | - | Soluble | |
| Diethyl Ether | - | Insoluble | |
| Acetone | - | Insoluble |
Spectroscopic Characteristics and Analysis
The primary value of Potassium Azide-¹⁵N lies in its distinct spectroscopic signatures, which are leveraged in NMR and IR studies.
Infrared (IR) Spectroscopy
Organic azides are valuable IR probes due to their strong absorption signal in a region of the spectrum (1800–2500 cm⁻¹) that is typically free from native biological signals. However, their IR spectra can be complicated by factors such as Fermi resonances. Isotopic substitution with ¹⁵N helps to weaken these resonance effects, simplifying the spectra and allowing for more accurate analysis of protein structure and dynamics. The ¹⁵N label induces a red-shift in the azide stretching frequency, with the magnitude of the shift depending on the position of the isotope within the N₃⁻ moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁵N-labeled azides are highly effective tags for NMR spectroscopy and hyperpolarized Magnetic Resonance Imaging (HP-MRI). The azide group contains three distinct nitrogen atoms, each providing a discrete chemical shift in the ¹⁵N-NMR spectrum. A key advantage of the ¹⁵N-azide tag is its potential for long-lived hyperpolarization, as the nitrogen nuclei lack directly attached protons, leading to longer spin-lattice relaxation times (T₁). This property allows for an extended window to observe metabolic and physiological processes in real-time.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is routinely used to confirm the successful incorporation of the ¹⁵N isotope and to determine the isotopic purity of the final compound. Techniques such as Fast Atom Bombardment (FAB) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are suitable for this purpose.
Experimental Protocols and Reactions
Thermal Decomposition
Potassium azide decomposes upon heating to produce potassium metal and nitrogen gas. While less sensitive to shock than heavy metal azides, it can explode if heated rapidly. Reaction: 2KN₃(s) → 2K(s) + 3N₂(g)
Synthesis Protocols
Protocol 4.2.1: General Synthesis of Unlabeled Potassium Azide A common laboratory-scale method involves the neutralization of hydrazoic acid with a potassium base.
-
Generation of Hydrazoic Acid: Carefully acidify a solution of sodium azide (NaN₃) with an acid like sulfuric acid. Caution: Hydrazoic acid is highly toxic and explosive.
-
Neutralization: Slowly add a stoichiometric amount of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) solution to the hydrazoic acid solution under controlled temperature.
-
Crystallization: Gently heat the resulting solution to evaporate the water, allowing the potassium azide to crystallize.
-
Purification: The crystals can be washed with cold water and dried to yield pure potassium azide.
Protocol 4.2.2: Conceptual Synthesis of Potassium Azide-¹⁵N The synthesis of the ¹⁵N-labeled variant follows a similar logic, starting with an isotopically labeled precursor.
-
Source of ¹⁵N: The synthesis typically begins with a commercially available ¹⁵N-labeled precursor, such as Sodium Azide-¹⁵N (Na¹⁵NN₂) or a ¹⁵N-labeled nitrite (Na¹⁵NO₂), which can be used to generate ¹⁵N-labeled diazo-transfer reagents.
-
Metathesis Reaction: A straightforward approach is a salt metathesis reaction. Dissolve potassium sulfate (K₂SO₄) in water and add it to a solution of a soluble ¹⁵N-labeled azide salt, such as Barium Azide-¹⁵N.
-
Precipitation and Isolation: The insoluble barium sulfate precipitates out, leaving Potassium Azide-¹⁵N in the solution.
-
Purification: Filter the solution to remove the precipitate. The filtrate is then carefully evaporated to yield the solid Potassium Azide-¹⁵N product.
Analytical Protocols
Protocol 4.3.1: ¹⁵N NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of the ¹⁵N-labeled compound (e.g., 0.1 M concentration) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Reference: Transfer the solution to a 10 mm NMR tube containing an external reference standard, such as neat nitromethane (CH₃NO₂), in a sealed capillary.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. Tune the probe to the ¹⁵N frequency (e.g., 40.5 MHz on a 400 MHz instrument).
-
Acquisition: Acquire the ¹⁵N spectrum at a regulated temperature (e.g., 30°C). Use a gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation and phase correction to obtain the final spectrum. Chemical shifts are referenced to the external standard at 0.0 ppm.
Protocol 4.3.2: FTIR Spectroscopy Analysis
-
Sample Preparation: Dissolve the sample in a solvent that is transparent in the region of interest (e.g., DMF or CH₂Cl₂). Prepare the solution to a known concentration (e.g., 0.3 M).
-
Blank Spectrum: Fill a suitable IR cell (e.g., a CaF₂ cell with a 25 µm Teflon spacer) with the pure solvent and record a background spectrum.
-
Sample Spectrum: Clean the cell, fill it with the sample solution, and record the sample spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum, focusing on the azide asymmetric stretch region (~2000-2200 cm⁻¹).
Applications in Research and Drug Development
Potassium Azide-¹⁵N serves as a critical labeled intermediate for synthesizing more complex molecules. Its primary applications stem from the ability to trace and probe molecules without significantly altering their biological activity.
-
Metabolic Tracing: ¹⁵N-labeled compounds are used as tracers to follow the metabolic fate of drugs and biomolecules in vitro and in vivo.
-
Hyperpolarized MRI: The ¹⁵N-azide moiety is an effective tag for developing long-lived hyperpolarized MRI agents. This technique enhances the MRI signal by several orders of magnitude, enabling real-time imaging of biological processes like enzyme kinetics and perfusion.
-
Bioconjugation and Click Chemistry: The azide group is a cornerstone of bioconjugation chemistry, widely used in "click" reactions to attach probes or other functional groups to biomolecules like proteins, carbohydrates, and nucleic acids. Using a ¹⁵N-labeled azide allows for subsequent analysis of the conjugated product via NMR or IR spectroscopy.
Safety and Handling
Potassium Azide-¹⁵N must be handled with extreme caution, as its toxicity and explosive properties are identical to its unlabeled form.
-
Toxicity: Azides are highly toxic, with a mechanism of action similar to cyanides; they are potent inhibitors of cytochrome c oxidase. The oral LD₅₀ in rats is 27 mg/kg. There is no known antidote.
-
Explosive Hazard: While not sensitive to shock, potassium azide can decompose violently or explode if heated rapidly above 300°C.
-
Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Avoid creating dust.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from heat, sources of ignition, and incompatible substances, particularly acids and heavy metals.
-
Disposal: NEVER pour azide solutions down the drain. Azides react with lead and copper plumbing to form highly explosive heavy metal azides. Waste must be chemically neutralized before disposal, typically by treating with nitrous acid (from acidifying sodium nitrite), following institutional safety protocols.
Conclusion
Potassium Azide-¹⁵N is a powerful research tool whose value extends far beyond its basic chemical properties. The strategic inclusion of a ¹⁵N atom transforms it from a simple inorganic salt into a sophisticated probe for investigating complex biological systems. Its applications in advanced spectroscopic techniques like hyperpolarized MRI and detailed IR analysis make it an indispensable material for drug development, metabolic research, and chemical biology. Adherence to strict safety protocols is mandatory when handling this potent and hazardous compound.
References
An In-depth Technical Guide to Potassium Azide-15N
CAS Number: 58524-53-1
This guide provides a comprehensive overview of Potassium Azide-15N, a stable isotope-labeled compound crucial for researchers, scientists, and drug development professionals. The following sections detail its chemical properties, synthesis, applications, and safety protocols, with a focus on its role in advanced analytical and biomedical research.
Physicochemical Properties
This compound is an isotopically labeled form of potassium azide where one of the nitrogen atoms in the azide moiety is the heavy isotope ¹⁵N. This labeling provides a powerful tool for tracing and quantification in various chemical and biological systems.
General Properties
| Property | Value | Reference |
| CAS Number | 58524-53-1 | N/A |
| Molecular Formula | KN₂¹⁵N | [1] |
| Molecular Weight | 82.11 g/mol | [1] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 350 °C (decomposes) | [2] |
| Solubility in Water | 41.4 g/100 mL (0 °C), 50.8 g/100 mL (20 °C), 105.7 g/100 mL (100 °C) | [3] |
| Solubility in other solvents | Soluble in liquid ammonia and methanol. Slightly soluble in ethanol. Insoluble in acetone and diethyl ether. | |
| Density | 2.038 g/cm³ | |
| Stability | Decomposes upon heating or UV irradiation. Can be explosive if heated rapidly. |
Spectroscopic Data
The ¹⁵N labeling of potassium azide allows for its detection and characterization using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁵N nucleus has a nuclear spin of 1/2, which results in sharp and well-resolved NMR signals, making it ideal for structural and dynamic studies.
Synthesis and Experimental Protocols
Synthesis of Sodium Azide-¹⁵N₃
This protocol is adapted from a reported procedure for the synthesis of sodium azide-¹⁵N₃.
Materials:
-
Hydrazine-¹⁵N₂ monohydrate
-
Isoamyl nitrite-¹⁵N
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dry ether
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add Hydrazine-¹⁵N₂ monohydrate with cooling.
-
Slowly add Isoamyl nitrite-¹⁵N to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
The resulting precipitate of Sodium Azide-¹⁵N₃ is collected by filtration.
-
Wash the precipitate with dry ether and dry under vacuum to yield a fine, white powder.
Conversion to Potassium Azide-¹⁵N
The synthesized Sodium Azide-¹⁵N₃ can be converted to Potassium Azide-¹⁵N through a salt metathesis reaction.
Materials:
-
Sodium Azide-¹⁵N₃
-
Potassium salt (e.g., potassium chloride or potassium sulfate)
-
Suitable solvent (e.g., water or ethanol)
Procedure:
-
Dissolve Sodium Azide-¹⁵N₃ in a minimal amount of the chosen solvent.
-
In a separate container, dissolve an equimolar amount of the potassium salt in the same solvent.
-
Mix the two solutions. The less soluble salt (sodium chloride or sodium sulfate) will precipitate out of the solution.
-
Filter the mixture to remove the precipitate.
-
The filtrate, containing the dissolved Potassium Azide-¹⁵N, is then carefully evaporated to dryness to yield the solid product.
Applications in Research and Drug Development
Potassium Azide-¹⁵N serves as a versatile tool in various research and development areas, primarily due to the utility of the ¹⁵N-labeled azide group.
Labeled Intermediate in Drug Synthesis
Potassium Azide-¹⁵N is a key intermediate in the synthesis of isotopically labeled pharmaceutical compounds. A notable example is its use in the preparation of Tazobactam Sodium Salt-¹³C₂,¹⁵N₁, a β-lactamase inhibitor. The incorporation of the ¹⁵N label allows for detailed pharmacokinetic and metabolic studies of the drug.
Below is a conceptual workflow for the synthesis of a ¹⁵N-labeled drug intermediate.
Hyperpolarized Magnetic Resonance Imaging (MRI)
¹⁵N-labeled azides are highly effective tags for developing long-lived hyperpolarized agents for use in MRI. Hyperpolarization can enhance the NMR signal by several orders of magnitude, enabling real-time in vivo imaging of metabolic and physiological processes. Molecules tagged with (¹⁵N)₃-azide have shown long-lasting hyperpolarization lifetimes and high polarization levels in water.
The following diagram illustrates the workflow for a hyperpolarized MRI experiment using a ¹⁵N-azide tagged molecule.
Quantitative Data from Hyperpolarization Studies:
The table below summarizes key performance metrics for various (¹⁵N)₃-azide-tagged biomolecules in hyperpolarization experiments.
| Tagged Molecule | Signal Enhancement (ε) | Polarization Level (P%) | T₁ Lifetimes (min) at 1 T |
| (¹⁵N)₃-azidocholine | 336,700 | 11.6 | 2.6 - 7.6 |
| (¹⁵N)₃-azidoglucose | 332,300 | 11.1 | 3.0 - 8.1 |
| (¹⁵N)₃-azidotyrosine | 142,500 | 4.9 | 3.5 - 9.8 |
| (¹⁵N)₃-azidoalanine | 80,200 | 2.8 | 1.9 - 6.8 |
| (¹⁵N)₃-azidothymidine | 196,800 | 6.8 | 2.5 - 5.3 |
Safety and Handling
Potassium azide is a highly toxic and potentially explosive compound that must be handled with extreme caution.
-
Toxicity: Similar to cyanides, azides are potent inhibitors of cytochrome c oxidase. The oral LD50 in rats is 27 mg/kg.
-
Explosive Hazard: While less sensitive to shock than heavy metal azides, potassium azide can decompose explosively upon rapid heating.
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoid contact with skin, eyes, and clothing.
-
Do not use metal spatulas, as they can form shock-sensitive metal azides.
-
Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids and metals.
-
Disposal: Azide waste should be treated with nitrous acid to decompose the azide before disposal. Never pour azide solutions down the drain, as they can react with lead or copper plumbing to form explosive heavy metal azides.
References
Technical Guide: Potassium Azide-15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Potassium Azide-15N (K¹⁵NN₂), a stable isotope-labeled compound increasingly utilized in advanced scientific research and drug development. This document details its core properties, outlines experimental protocols for its synthesis and application, and presents key data in a structured format for ease of reference.
Core Concepts and Molecular Properties
This compound is an inorganic compound where one of the three nitrogen atoms in the azide anion is the stable isotope ¹⁵N. This isotopic labeling provides a powerful tool for tracing the metabolic fate of molecules, elucidating reaction mechanisms, and enhancing analytical detection in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The incorporation of ¹⁵N, which has a nuclear spin of one-half, offers advantages in NMR spectroscopy by providing narrower line widths compared to the more abundant ¹⁴N, which has an integer nuclear spin. This property is particularly valuable in studying the structure and dynamics of biomolecules and in the development of novel imaging agents.
Quantitative Data Summary
The key quantitative data for this compound and its constituent isotopes are summarized in the table below. The molecular weight is calculated based on the most abundant isotopes of potassium and the inclusion of one ¹⁵N atom.
| Property | Value |
| Molecular Formula | K¹⁵NN₂ |
| Molecular Weight | 82.11 g/mol |
| Atomic Weight of K | 39.0983 u |
| Atomic Weight of ¹⁴N | 14.003074 u |
| Atomic Weight of ¹⁵N | 15.0001088983 u |
| Appearance | Off-White Solid |
Experimental Protocols
This section details representative experimental protocols for the synthesis of this compound and its application in the synthesis of an isotopically labeled drug intermediate. These protocols are based on established chemical principles for the synthesis of azides and their use in organic chemistry.
Synthesis of this compound
The synthesis of this compound can be achieved through the diazotization of a hydrazine derivative with a ¹⁵N-labeled nitrosating agent, followed by decomposition of the resulting intermediate. A common precursor is sodium nitrite-¹⁵N.
Materials:
-
Hydrazine sulfate
-
Sodium hydroxide (NaOH)
-
Sodium nitrite-¹⁵N (Na¹⁵NO₂)
-
Sulfuric acid (H₂SO₄)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Distilled water
Procedure:
-
Preparation of Hydrazoic Acid-¹⁵N: In a well-ventilated fume hood, a solution of sodium nitrite-¹⁵N is prepared in water. This solution is slowly added to a stirred, acidic solution of hydrazine sulfate at a low temperature (0-5 °C). This reaction generates hydrazoic acid-¹⁵N (H¹⁵NN₂) in situ.
-
Neutralization: The resulting acidic solution containing hydrazoic acid-¹⁵N is carefully neutralized with a solution of potassium hydroxide. The neutralization should be performed slowly and with cooling to control the exothermic reaction.
-
Isolation: The aqueous solution is then concentrated under reduced pressure to crystallize the this compound. The crystals can be collected by filtration, washed with a small amount of cold water and then diethyl ether, and dried under vacuum.
Application in the Synthesis of Labeled Tazobactam Intermediate
This compound is a valuable precursor for introducing a ¹⁵N-labeled triazole moiety into drug molecules. A key application is in the synthesis of isotopically labeled Tazobactam, a β-lactamase inhibitor. The following is a representative protocol for the synthesis of a key intermediate.
Materials:
-
2β-chloromethyl-2α-methylpenam-3α-carboxylate diphenylmethyl ester
-
This compound (K¹⁵NN₂)
-
Dimethylformamide (DMF)
-
Potassium permanganate (KMnO₄)
-
Acetic acid
Procedure:
-
Azide Displacement: The starting material, 2β-chloromethyl-2α-methylpenam-3α-carboxylate diphenylmethyl ester, is dissolved in DMF. To this solution, this compound is added, and the mixture is stirred at room temperature. The reaction results in the displacement of the chloride with the ¹⁵N-labeled azide group, forming 2β-(azido-¹⁵N)-methyl-2α-methylpenam-3α-carboxylate diphenylmethyl ester.
-
Oxidation: The product from the previous step is then oxidized. A mixture of potassium permanganate in aqueous acetic acid is added to the reaction mixture. This oxidation step converts the sulfide in the penam core to a sulfone, yielding 2β-(azido-¹⁵N)-methyl-2α-methylpenam-3α-carboxylate diphenylmethyl ester-1,1-dioxide. This intermediate can then be further processed to form the final labeled Tazobactam molecule.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of a ¹⁵N-labeled drug intermediate using this compound.
Caption: Workflow for the synthesis of a ¹⁵N-labeled Tazobactam intermediate.
Caption: Logical relationship of this compound properties and applications.
An In-depth Technical Guide to the Safety Data of Potassium Azide-15N
For Researchers, Scientists, and Drug Development Professionals
Potassium Azide-15N is a labeled intermediate utilized in the synthesis of complex molecules, such as the labeled analogue of Tazobactam Sodium Salt, a β-Lactamase inhibitor.[1] Its handling requires stringent safety protocols due to its acute toxicity and explosive potential under certain conditions.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of potassium azide are summarized below. These properties are crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | KN₂¹⁵N | [1] |
| Molecular Weight | 82.11 g/mol | [1] |
| Appearance | Colorless crystals or white powder | [2][3] |
| Density | 2.038 g/cm³ | |
| Melting Point | 350 °C (662 °F; 623 K) (decomposes in vacuum) | |
| Boiling Point | Decomposes upon heating | |
| Solubility in Water | 41.4 g/100 mL (0 °C), 50.8 g/100 mL (20 °C), 105.7 g/100 mL (100 °C) | |
| Solubility in other solvents | Soluble in liquid ammonia and methanol; slightly soluble in ethanol; insoluble in ether and acetone. | |
| Stability | Stable under recommended storage conditions. Decomposes upon heating or UV irradiation to potassium metal and nitrogen gas. |
Toxicological Data
Potassium azide is extremely toxic, with a mechanism of action similar to that of cyanides by inhibiting cytochrome c oxidase. The primary route of acute exposure is ingestion.
| Metric | Value | Species | Route | Source |
| LD₅₀ (Lethal Dose, 50%) | 27 mg/kg | Rat | Oral |
Symptoms of Exposure: Symptoms of exposure can include nausea, headache, vomiting, hypotension, effects on the nervous system, and blindness. The toxicological properties of this substance have not been fully investigated.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
Caption: GHS classification for Potassium Azide.
Experimental Protocols and Safe Handling
Strict adherence to safety protocols is mandatory when working with potassium azide.
Engineering Controls:
-
Work with this chemical in a designated fume hood.
-
Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits.
-
Provide appropriate exhaust ventilation at places where dust is formed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles or a face shield.
-
Hand Protection: Viton gloves are recommended. Always inspect gloves before use and use proper glove removal technique.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toed shoes. A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance handled.
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH/OSHA-approved air-purifying dust or mist respirator. Personnel must be trained and fit-tested for respirator use.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Avoid shock and friction.
-
Keep away from sources of ignition; no smoking.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible substances such as strong acids and metals.
-
Keep away from heat, sparks, and open flames.
-
Handle and store under an inert gas as it is heat-sensitive.
First Aid Measures
Immediate medical attention is critical in case of exposure.
Caption: First aid procedures for potassium azide exposure.
Fire-Fighting Measures and Accidental Release
Potassium azide is not flammable but can decompose explosively if heated rapidly.
Extinguishing Media:
-
Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable: No limitations on extinguishing agents are given.
Fire-Fighting Procedures:
-
Wear a self-contained breathing apparatus (SCBA) and full protective clothing.
-
Stay in the danger area only with appropriate protection.
References
An In-depth Technical Guide to Potassium Azide-15N: Stability, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity of Potassium Azide-15N (K¹⁵N₃), a critical reagent in isotopic labeling for contemporary research and drug development. This document details its chemical properties, stability under various conditions, and its utility in synthetic chemistry, including detailed experimental protocols and safety considerations.
Core Properties and Stability
This compound is a white, off-white, crystalline solid.[1] It is the potassium salt of hydrazoic acid, where one or more nitrogen atoms are the heavy isotope ¹⁵N. This isotopic labeling allows for the tracking of nitrogen atoms in molecules through various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2]
General Stability: Under standard ambient conditions (room temperature), potassium azide is chemically stable.[3] However, it is sensitive to heat and light.[4] For safe storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or flames.[5] It is crucial to handle and store the compound under an inert gas due to its heat sensitivity.
Thermal Decomposition: Potassium azide decomposes upon heating, yielding potassium metal and nitrogen gas. The decomposition temperature for potassium azide is approximately 355°C. It is important to note that violent decomposition can occur at temperatures above 100°C, and the compound may explode if heated rapidly.
Photochemical Stability: The compound is sensitive to ultraviolet (UV) light, which can induce its decomposition into potassium metal and nitrogen gas. Therefore, it should be stored in light-resistant containers.
Stability in Solution: The azide ion is generally stable in both acidic and basic conditions. However, mixing inorganic azides with acids should be avoided as it can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃). Hydrolysis can also occur in aqueous solutions at certain pH levels.
Quantitative Stability Data
| Parameter | Value | Conditions |
| Melting Point | 350 °C (in vacuum) | - |
| Decomposition Temperature | ~355-360 °C | - |
| Thermal Decomposition Activation Energy | 49 kcal/mol | In vacuo |
| Thermal Decomposition Activation Energy | 32 kcal/mol | In the presence of Mn, Fe, Co, or Ni catalysts |
| Thermal Decomposition Activation Energy | 44.5 kcal/mol | In the presence of a Cu catalyst |
Data for unlabeled potassium azide, which is expected to be comparable for the 15N-labeled variant.
Reactivity and Synthetic Applications
The azide functional group is a versatile tool in organic synthesis, and this compound serves as a key reagent for introducing isotopically labeled nitrogen into organic molecules. Its reactivity is primarily centered around the nucleophilicity of the azide anion and its participation in cycloaddition reactions.
Nucleophilic Substitution Reactions
The azide ion is an excellent nucleophile and readily participates in SN2 reactions, displacing leaving groups such as halides and sulfonates from primary and secondary alkyl substrates to form alkyl azides. This reaction is a cornerstone for the introduction of the ¹⁵N-labeled azide group into a wide range of organic frameworks.
General Experimental Workflow for Nucleophilic Azidation:
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry," is a highly efficient and selective reaction between an azide and a terminal alkyne to form a 1,2,3-triazole. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly notable for its high yields and mild reaction conditions. This compound can be used to synthesize ¹⁵N-labeled azides, which can then participate in these cycloaddition reactions to produce ¹⁵N-labeled triazoles.
Experimental Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
References
An In-depth Technical Guide to 15N Stable Isotope Labeling for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in modern biological and biomedical research, enabling the precise tracking and quantification of molecules within complex biological systems. Among the various stable isotopes utilized, Nitrogen-15 (¹⁵N) holds a unique position due to nitrogen's fundamental role as a constituent of proteins, nucleic acids, and other essential biomolecules. This in-depth technical guide provides a comprehensive overview of ¹⁵N stable isotope labeling, from its core principles to detailed experimental protocols and data analysis workflows. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁵N labeling in their studies.
Fundamental Principles of 15N Stable Isotope Labeling
Nitrogen exists in nature primarily as the stable isotope ¹⁴N, with ¹⁵N accounting for only about 0.366% of all nitrogen atoms.[1] ¹⁵N possesses an additional neutron, making it heavier than ¹⁴N but chemically identical. This mass difference is the cornerstone of ¹⁵N labeling, as it allows for the differentiation of labeled and unlabeled biomolecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
The fundamental principle of ¹⁵N labeling involves the introduction of ¹⁵N-enriched compounds into a biological system, such as cell culture media or the diet of an organism. The organism's metabolic machinery then incorporates these ¹⁵N atoms into newly synthesized biomolecules, effectively "labeling" them. By comparing the abundance of ¹⁵N-labeled molecules to their unlabeled (¹⁴N) counterparts, researchers can gain quantitative insights into a wide range of biological processes.
Key Advantages of ¹⁵N Labeling:
-
Non-Radioactive and Safe: Unlike radioactive isotopes, ¹⁵N is stable and poses no radiation risk, making it safe for a wide range of in vitro and in vivo studies, including those involving human subjects.
-
Universal Labeling of Key Biomolecules: As a core component of amino acids and nucleic acids, ¹⁵N allows for the comprehensive labeling of proteins and DNA/RNA.
-
Versatility in Applications: ¹⁵N labeling can be applied to a diverse array of research areas, including quantitative proteomics, metabolic flux analysis, and drug development.[1]
Experimental Workflows and Protocols
The successful implementation of ¹⁵N labeling experiments hinges on carefully designed and executed protocols. This section provides detailed methodologies for common ¹⁵N labeling applications.
Metabolic Labeling of Cells in Culture
Metabolic labeling is a widely used technique where cells are cultured in a medium containing a ¹⁵N-labeled nutrient source, typically ¹⁵N-labeled ammonium chloride or amino acids.
Detailed Protocol for ¹⁵N Labeling in E. coli for Protein Expression:
-
Prepare M9 Minimal Medium: Prepare 1 liter of M9 minimal medium without ammonium chloride (NH₄Cl).[2][3]
-
Add ¹⁵N Source: Aseptically add 1 gram of ¹⁵NH₄Cl to the M9 medium as the sole nitrogen source.
-
Supplement the Medium: Add the following sterile solutions per liter of M9 medium: 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 0.1 mL of 1 M CaCl₂, and appropriate antibiotics.
-
Inoculation: Inoculate the ¹⁵N-labeled M9 medium with an overnight starter culture of the E. coli strain containing the plasmid for the protein of interest.
-
Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Harvesting: After the desired induction period, harvest the cells by centrifugation.
-
Protein Purification: Purify the ¹⁵N-labeled protein using standard chromatography techniques.
In Vivo Labeling of Model Organisms
In vivo labeling extends the principles of metabolic labeling to whole organisms, providing insights into protein dynamics and metabolism in the context of a complete physiological system.
Protocol for In Vivo ¹⁵N Labeling of Mice:
-
Diet Preparation: Prepare a customized mouse diet where the sole source of protein is derived from ¹⁵N-labeled algae (e.g., Spirulina) or a mixture of ¹⁵N-labeled amino acids.
-
Acclimatization: Gradually introduce the ¹⁵N-labeled diet to the mice over a period of several days to avoid adverse effects on feeding behavior.
-
Labeling Period: Feed the mice the ¹⁵N-labeled diet for a duration sufficient to achieve high levels of isotope incorporation. For tissues with slow protein turnover, this may require labeling for several weeks or even across generations.
-
Tissue Collection: At the end of the labeling period, humanely euthanize the mice and collect the tissues of interest.
-
Sample Preparation: Homogenize the tissues and extract proteins for subsequent analysis.
Data Presentation and Quantitative Analysis
A key strength of ¹⁵N labeling is its ability to generate precise quantitative data. This section presents typical quantitative data obtained from ¹⁵N labeling experiments in clearly structured tables.
Labeling Efficiency
Labeling efficiency refers to the percentage of nitrogen atoms in a biomolecule that are the ¹⁵N isotope. Achieving high and consistent labeling efficiency is crucial for accurate quantification.
| Organism/Cell Line | Labeling Method | ¹⁵N Source | Duration | Labeling Efficiency (%) | Reference |
| E. coli | Minimal Medium | ¹⁵NH₄Cl | Overnight culture | >98% | |
| S. cerevisiae (Yeast) | Minimal Medium | ¹⁵NH₄Cl | Continuous culture | ~95% | |
| HeLa Cells | SILAC Medium | ¹⁵N-Arginine & ¹⁵N-Lysine | 5-6 cell doublings | >97% | |
| Arabidopsis thaliana | Liquid Culture | ¹⁵N-KNO₃ | 14 days | 93-99% | |
| Mouse (liver) | ¹⁵N-Spirulina Diet | ¹⁵N-Spirulina | 6 weeks | >95% | |
| Mouse (brain) | ¹⁵N-Spirulina Diet | 6 weeks | 74% | ||
| Rat (brain) | Generational Labeling | ¹⁵N-Algal Diet | Two generations | ~94% |
Protein Turnover Rates
¹⁵N labeling is a powerful technique for measuring protein turnover, which is the balance between protein synthesis and degradation.
| Protein | Cell Line/Tissue | Half-life (hours) | Reference |
| Average HeLa Proteome | HeLa Cells | ~20 | |
| Histone H3.1 | HeLa Cells | >100 | |
| Ornithine decarboxylase | HeLa Cells | <1 | |
| Pancreatic Amylase | MIA PaCa-2 Cells | ~58 | |
| Vimentin | MIA PaCa-2 Cells | ~76 |
Metabolic Flux Analysis
By tracing the incorporation of ¹⁵N into various metabolites, metabolic flux analysis (MFA) can quantify the rates of metabolic pathways.
| Metabolic Pathway | Cell Line | Condition | Relative Flux Change | Reference |
| Glycolysis | Breast Cancer Cells | Cancer vs. Normal | Increased | |
| Pentose Phosphate Pathway | Breast Cancer Cells | Cancer vs. Normal | Increased | |
| TCA Cycle | Lung Cancer Cells | Glucose-deprived | Altered glutamine influx | |
| Urea Cycle | Breast Cancer Cells | Cancer vs. Normal | Dysregulated |
Applications in Research and Drug Development
¹⁵N stable isotope labeling has a broad range of applications across various scientific disciplines.
Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. In a typical ¹⁵N-based quantitative proteomics experiment, two cell populations are grown in either "light" (¹⁴N) or "heavy" (¹⁵N) medium. The samples are then mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of a protein in the two samples is determined by the ratio of the intensities of the "light" and "heavy" peptide peaks in the mass spectrum.
Metabolic Flux Analysis
¹⁵N-MFA is used to trace the flow of nitrogen atoms through metabolic networks, providing a quantitative understanding of pathway activity. This is particularly valuable for studying nitrogen metabolism in various physiological and pathological states, such as cancer.
Drug Discovery and Development
¹⁵N labeling plays a crucial role in various stages of the drug discovery and development pipeline:
-
Target Identification and Validation: By quantifying changes in protein expression or turnover in response to a drug candidate, ¹⁵N labeling can help identify and validate drug targets.
-
Mechanism of Action Studies: Tracing the metabolic fate of a ¹⁵N-labeled drug can elucidate its mechanism of action and identify its molecular targets.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: ¹⁵N-labeled drugs can be used to study their absorption, distribution, metabolism, and excretion (ADME) properties in vivo.
Elucidation of Signaling Pathways
¹⁵N labeling, in conjunction with quantitative phosphoproteomics, is a powerful tool for dissecting complex signaling pathways. By quantifying changes in protein phosphorylation in response to a stimulus, researchers can map the flow of information through a signaling network.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer. Quantitative phosphoproteomics using stable isotope labeling has been instrumental in identifying downstream targets of mTOR and understanding how it is regulated.
Insulin Signaling Pathway
The insulin signaling pathway plays a critical role in regulating glucose homeostasis and metabolism. Defects in this pathway can lead to insulin resistance and type 2 diabetes. Quantitative phosphoproteomics with stable isotope labeling has been used to identify novel components of the insulin signaling network and to understand how the pathway is altered in disease states.
Data Analysis Workflow
The analysis of data from ¹⁵N labeling experiments requires specialized software and a well-defined workflow.
References
- 1. From Raw Data to Biological Discoveries: A Computational Analysis Pipeline for Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
A Technical Guide to Metabolic Labeling with 15N: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles of metabolic labeling with the stable isotope 15N. It covers the fundamental concepts, detailed experimental protocols, data presentation, and applications relevant to researchers, scientists, and professionals in drug development.
Core Principles of 15N Metabolic Labeling
Metabolic labeling with stable isotopes is a powerful technique for the quantitative analysis of proteins and their dynamics.[1][2][3][4][5] The fundamental principle involves replacing the naturally abundant nitrogen isotope (¹⁴N) with a heavier, stable isotope (¹⁵N) within the proteome of cells or organisms. This is achieved by providing a ¹⁵N-enriched source of nitrogen in the growth medium or diet, which is then incorporated into newly synthesized biomolecules, including amino acids and proteins.
The key advantage of this method is that the ¹⁵N-labeled proteins are chemically identical to their ¹⁴N counterparts but can be distinguished based on their mass difference by mass spectrometry (MS). This allows for the accurate relative quantification of proteins between different samples. For instance, a "light" (¹⁴N) sample can be compared to a "heavy" (¹⁵N) sample, which are mixed at an early stage in the experimental workflow. This early mixing minimizes experimental variability that can be introduced during sample preparation.
The mass shift caused by ¹⁵N incorporation is dependent on the number of nitrogen atoms in a given peptide, a feature that can be used to validate peptide identification. This technique is versatile and can be applied to a wide range of biological systems, from microorganisms like E. coli and yeast to multicellular organisms such as C. elegans, Drosophila, and even mice.
Experimental Workflows and Methodologies
The general workflow for a ¹⁵N metabolic labeling experiment involves several key stages, from sample preparation to data analysis.
Detailed Experimental Protocols
This protocol is adapted for the expression of ¹⁵N-labeled proteins in E. coli for structural and functional studies.
Materials:
-
E. coli expression strain transformed with the plasmid of interest.
-
M9 minimal medium components.
-
¹⁵NH₄Cl as the sole nitrogen source.
-
Glucose (or other carbon source).
-
Trace elements solution.
-
1M MgSO₄.
-
Appropriate antibiotics.
-
IPTG (for induction).
Procedure:
-
Prepare M9 Minimal Medium: Prepare 1 liter of 10x M9 salts solution without NH₄Cl. Autoclave and let it cool.
-
Prepare Working Medium: In a sterile flask, prepare 1 liter of 1x M9 medium by adding 100 ml of 10x M9 salts, 1g of ¹⁵NH₄Cl, 20 ml of 20% glucose, 10 ml of 100x trace elements solution, and 2 ml of 1M MgSO₄. Add the appropriate antibiotic.
-
Inoculation and Growth: Inoculate a 5 ml starter culture in the prepared M9 medium and grow overnight at 37°C. The next day, inoculate 1 liter of the main culture with the overnight culture (1:100 dilution).
-
Induction: Grow the main culture at the optimal temperature until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Harvesting: Continue to culture for an additional 3-4 hours (or as optimized for the specific protein). Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.
This protocol describes the generation of ¹⁵N-labeled protein standards from mice for quantitative proteomics.
Materials:
-
¹⁵N-enriched diet (e.g., spirulina-based chow with >98% ¹⁵N enrichment).
-
Breeding pairs of mice.
-
Standard animal housing and care facilities.
Procedure:
-
Generational Labeling: For tissues with slow protein turnover, a two-generation labeling strategy is often employed to achieve high enrichment.
-
Place a breeding pair of mice on the ¹⁵N diet.
-
Continue to feed the mother and the subsequent litter the ¹⁵N diet through gestation, birth, and weaning.
-
Maintain the offspring on the ¹⁵N diet for a specified period (e.g., 10 weeks post-weaning) to ensure high isotopic enrichment across all tissues.
-
-
Tissue Harvesting: At the desired time point, euthanize the ¹⁵N-labeled mouse and harvest the tissues of interest (e.g., brain, liver, plasma).
-
Sample Preparation for MS Analysis:
-
The harvested ¹⁵N-labeled tissue will serve as the internal standard.
-
Prepare protein extracts from the ¹⁵N-labeled tissue and the corresponding ¹⁴N (unlabeled) experimental tissue.
-
Mix the labeled and unlabeled protein samples in a 1:1 ratio.
-
Proceed with standard proteomics sample preparation, including protein digestion (e.g., with trypsin) and peptide cleanup.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Presentation and Quantitative Analysis
A key aspect of ¹⁵N metabolic labeling is the quantitative data it generates. This data can be used to assess labeling efficiency and determine protein turnover rates.
15N Labeling Efficiency
The efficiency of ¹⁵N incorporation can vary depending on the organism, tissue, and experimental conditions. Achieving high and uniform labeling is crucial for accurate quantification.
| Organism/System | Typical Labeling Efficiency (%) | Labeling Duration | Reference |
| Arabidopsis thaliana (plants) | 93 - 99% | 14 days | |
| Algae | 98 - 99% | - | |
| Rat (liver) | ~91% | - | |
| Rat (brain) | ~74% (single generation) | - | |
| Rat (all tissues) | >94% | Two generations | |
| Mouse | >95% | 10 weeks | |
| Pancreatic Cancer Cells | 33 - 50% (in media) | 72 hours | |
| Insect Cells | up to 90% | - |
Protein Turnover and Synthesis Rates
¹⁵N metabolic labeling is a powerful tool for studying protein dynamics, including synthesis and degradation rates. By tracking the incorporation of ¹⁵N over time, the fractional synthesis rate (FSR) and turnover of specific proteins can be determined.
| Protein | Fractional Synthesis Rate (FSR) (%) | Cell Type | Reference |
| Protein 1 (example) | 44 - 76% | Pancreatic Cancer Cells | |
| Protein 2 (example) | 44 - 76% | Pancreatic Cancer Cells | |
| Protein 3 (example) | 44 - 76% | Pancreatic Cancer Cells | |
| Protein 4 (example) | 44 - 76% | Pancreatic Cancer Cells | |
| Protein 5 (example) | 44 - 76% | Pancreatic Cancer Cells | |
| Protein 6 (example) | 44 - 76% | Pancreatic Cancer Cells |
Applications in Research and Drug Development
The ability to accurately quantify changes in protein expression and turnover makes ¹⁵N metabolic labeling a valuable tool in various research areas and in the drug development pipeline.
-
Quantitative Proteomics: It allows for the global and accurate comparison of proteomes under different conditions, such as healthy versus diseased states or treated versus untreated samples.
-
Drug Mechanism of Action Studies: By tracking changes in protein expression or turnover in response to a drug candidate, researchers can gain insights into its mechanism of action.
-
Biomarker Discovery: ¹⁵N labeling can help identify proteins that are differentially expressed in disease states, which may serve as potential biomarkers for diagnosis or prognosis.
-
Pharmacokinetics and Pharmacodynamics: The technique can be used to study how a drug affects the synthesis and degradation of its target proteins and other proteins in related pathways.
-
Systems Biology: It provides quantitative data that can be integrated into systems-level models of cellular processes to understand the dynamic nature of the proteome.
References
- 1. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data | PLOS One [journals.plos.org]
- 2. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data [ideas.repec.org]
- 3. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckisotopes.com [ckisotopes.com]
- 5. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Understanding ¹⁵N Enrichment for Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ¹⁵N enrichment strategies for quantitative proteomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, execute, and interpret proteomics experiments utilizing stable isotope labeling with ¹⁵N. This document details the core principles of metabolic labeling, compares different labeling strategies, presents detailed experimental protocols, and summarizes key quantitative data to facilitate experimental design and data interpretation.
Core Principles of ¹⁵N Metabolic Labeling
Metabolic labeling with stable isotopes is a powerful technique for accurate and robust quantitative proteomics.[1] The fundamental principle involves replacing naturally abundant ("light") isotopes with their heavier, stable counterparts within the entire proteome of a cell or organism. In the context of ¹⁵N labeling, the common ¹⁴N isotope is replaced by the heavy isotope ¹⁵N.
This is typically achieved by culturing cells or feeding organisms with a diet in which the sole source of nitrogen is ¹⁵N-labeled.[2] Over time, as the cells divide and proteins are synthesized, the ¹⁵N isotope is incorporated into all nitrogen-containing molecules, including amino acids and, consequently, the entire proteome.
The key advantage of this in vivo labeling approach is that two or more cell populations (e.g., control vs. treated) can be grown with "light" (¹⁴N) and "heavy" (¹⁵N) nitrogen sources, respectively. The cell populations can then be mixed at an early stage of the experimental workflow, often before cell lysis.[3] This co-processing minimizes experimental variability that can be introduced during sample preparation steps such as protein extraction, digestion, and fractionation.
When the mixed protein sample is analyzed by mass spectrometry (MS), the chemically identical peptides from the "light" and "heavy" samples will appear as pairs of peaks separated by a mass difference corresponding to the number of nitrogen atoms in the peptide multiplied by the mass difference between ¹⁵N and ¹⁴N. The ratio of the intensities of these peptide peaks directly reflects the relative abundance of the corresponding protein in the original samples.[4]
Comparison of ¹⁵N Metabolic Labeling and SILAC
While ¹⁵N metabolic labeling incorporates the heavy isotope into all nitrogen-containing amino acids, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a more targeted metabolic labeling approach. In SILAC, specific essential amino acids, most commonly lysine (Lys) and arginine (Arg), are supplied in their heavy isotope-labeled forms (e.g., ¹³C₆-¹⁵N₂-Lys and ¹³C₆-¹⁵N₄-Arg).[5]
| Feature | ¹⁵N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) |
| Labeling Principle | Global incorporation of ¹⁵N into all nitrogen-containing amino acids. | Incorporation of specific heavy isotope-labeled essential amino acids (typically Lys and Arg). |
| Mass Shift | Variable mass shift between light and heavy peptides, dependent on the number of nitrogen atoms. | Fixed mass shift for peptides containing the labeled amino acid(s). |
| Data Analysis | More complex due to variable mass shifts and broader isotopic envelopes, often requiring specialized software. | Simpler data analysis due to predictable mass shifts. |
| Cost | Generally less expensive as it utilizes ¹⁵N-labeled salts. | Can be more expensive due to the cost of labeled amino acids. |
| Applicability | Applicable to a wide range of organisms, including those that can synthesize their own amino acids (e.g., plants, yeast). | Primarily used for in vitro cell culture of organisms that are auxotrophic for the labeled amino acids. |
| Labeling Efficiency | Can be challenging to achieve 100% enrichment, especially in organisms with slow turnover. | High labeling efficiency (>97%) is readily achievable in proliferating cell cultures. |
Quantitative Data in ¹⁵N Enrichment
The success of a quantitative proteomics experiment using ¹⁵N labeling hinges on achieving high and consistent labeling efficiency. Incomplete labeling can complicate data analysis and introduce inaccuracies in quantification.
¹⁵N Labeling Efficiency in Various Systems
| Organism/System | Labeling Duration | Achieved ¹⁵N Enrichment (%) | Reference |
| Arabidopsis thaliana | 14 days | 93 - 99% | |
| Rat (first generation) | - | 74% (brain) - 94% (liver) | |
| Rat (second generation) | - | ~94% (all tissues) | |
| Pancreatic Cancer Cells (in vitro) | 72 hours | 30 - 50% | |
| Chlamydomonas reinhardtii | >12 weeks | >98% |
Protein Turnover Rates Measured by ¹⁵N Labeling
¹⁵N metabolic labeling is a powerful tool for studying protein dynamics, including protein synthesis and degradation rates. By monitoring the rate of ¹⁵N incorporation over time, researchers can calculate protein turnover rates for thousands of proteins simultaneously.
| Protein | Cell Line/Organism | Fractional Synthesis Rate (FSR) / Half-life | Reference |
| Various proteins | Pancreatic Cancer Cells | 44 - 76% (FSR over 72h) | |
| 1419 peptides | Plant model | RIA < 50% after 5 days |
Experimental Protocols
Detailed Methodology for ¹⁵N Metabolic Labeling in Mammalian Cells
This protocol provides a general framework for ¹⁵N labeling of mammalian cells in culture for quantitative proteomics analysis.
1. Cell Culture and Adaptation:
-
Culture Medium: Prepare a custom cell culture medium that lacks the standard nitrogen-containing amino acids. This is typically a DMEM or RPMI-1640 base formulation.
-
Dialyzed Serum: Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.
-
¹⁵N Amino Acid Mixture: Add a commercially available ¹⁵N-labeled amino acid mixture to the "heavy" medium. For the "light" medium, add the corresponding unlabeled amino acid mixture.
-
Adaptation Phase: Culture the cells in the respective "light" and "heavy" media for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids. The exact duration will depend on the cell line's doubling time.
2. Experimental Treatment:
-
Once the cells have reached a high level of isotope incorporation, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population serves as the control.
3. Cell Harvesting and Mixing:
-
Harvest the "light" and "heavy" labeled cells.
-
Count the cells from each population accurately.
-
Mix the "light" and "heavy" cell populations at a 1:1 ratio based on cell number.
4. Protein Extraction and Digestion:
-
Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins using dithiothreitol (DTT) and then alkylate the free cysteine residues with iodoacetamide (IAA).
-
In-solution or In-gel Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
5. Peptide Cleanup and Fractionation:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove contaminants.
-
For complex proteomes, it is often beneficial to fractionate the peptide mixture to reduce sample complexity and increase the number of identified proteins. This can be done using techniques like high-pH reversed-phase liquid chromatography (HpH-RPLC).
6. Mass Spectrometry Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reversed-phase liquid chromatography and then ionized and analyzed in a high-resolution mass spectrometer.
7. Data Analysis:
-
Peptide Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra. The search parameters should be set to account for the variable ¹⁵N modifications.
-
Protein Quantification: The software will identify the "light" and "heavy" peptide pairs and calculate the intensity ratios. These peptide ratios are then used to infer the relative abundance of the corresponding proteins.
-
Data Normalization: Normalize the protein ratios to correct for any minor inaccuracies in the initial 1:1 mixing.
Visualizations
Experimental Workflow
Caption: General experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.
EGFR Signaling Pathway Analysis
Quantitative proteomics using ¹⁵N labeling can be a powerful tool to investigate changes in signaling pathways in response to stimuli or drug treatment. For example, it can be used to quantify changes in the abundance of proteins involved in the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon treatment with an EGFR inhibitor.
Caption: Simplified EGFR signaling pathway, a target for quantitative proteomics studies.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
A Technical Guide to Potassium Azide-15N for Researchers and Drug Development Professionals
An in-depth examination of Potassium Azide-15N, a critical reagent for isotopic labeling in advanced scientific research. This guide provides a comprehensive overview of its suppliers, chemical properties, and applications, with a focus on its role in drug development and bioorthogonal chemistry.
Introduction to this compound
This compound (K¹⁵N₃) is a potassium salt of hydrazoic acid where one or more of the nitrogen atoms are the stable isotope ¹⁵N. This isotopic labeling makes it an invaluable tool for researchers in various fields, particularly in drug discovery and development, for tracing the fate of molecules in biological systems. Its use in metabolic labeling studies, pharmacokinetic analysis, and as a component in bioorthogonal chemistry has significantly advanced the understanding of complex biological processes.[1][2][3]
The azide functional group, being small, stable, and largely unreactive in biological systems, serves as an excellent chemical reporter. When labeled with ¹⁵N, it allows for sensitive detection and quantification by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4][5]
Suppliers and Purchasing Options
This compound is available from a number of specialized chemical suppliers. Toronto Research Chemicals (TRC) is a prominent brand, with their products distributed through various vendors.
| Supplier/Distributor | Brand | Available Quantities | Notes |
| CymitQuimica | TRC | 5mg, 10mg, 25mg | Lists TRC as the brand. |
| MedchemExpress | - | Inquire | Lists the compound as a stable isotope. |
| Mithridion | - | 5mg, 25mg | - |
| Fisher Scientific | Toronto Research Chemicals | 10mg, 25mg | Distributes TRC products. |
Note: Pricing and availability are subject to change and researchers should contact the suppliers directly for the most current information.
Technical Data and Chemical Properties
While a specific Certificate of Analysis with exact isotopic purity was not publicly available, the following table summarizes the general chemical and physical properties of potassium azide.
| Property | Value | Reference |
| Chemical Formula | K¹⁵N₃ | |
| Molecular Weight | ~82.11 g/mol | |
| Appearance | Colorless crystals or white powder | |
| CAS Number | 58524-53-1 (for ¹⁵N labeled) | |
| Melting Point | 350 °C (decomposes) | |
| Solubility | Soluble in water. Sparingly soluble in ethanol. Insoluble in ether. | |
| Density | ~2.04 g/cm³ |
Safety Information: Potassium azide is highly toxic if swallowed and can be fatal. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation of dust. Azides can form explosive heavy metal azides, so contact with metals like lead and copper should be avoided, especially in plumbing.
Applications in Research and Drug Development
The primary application of this compound is as a source of the ¹⁵N-labeled azide moiety for incorporation into a wide range of molecules.
Isotopic Labeling in Drug Metabolism and Pharmacokinetics (DMPK)
Stable isotope labeling with ¹⁵N is a powerful technique in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. By incorporating ¹⁵N into a drug molecule, researchers can use mass spectrometry to differentiate the drug and its metabolites from endogenous molecules, allowing for precise quantification and structural elucidation.
Synthesis of Labeled Drug Candidates: The Case of Tazobactam
This compound is cited as a labeled intermediate in the synthesis of Tazobactam Sodium Salt-¹³C₂,¹⁵N₁. Tazobactam is a β-lactamase inhibitor combined with antibiotics to combat bacterial resistance. The synthesis of labeled Tazobactam allows for detailed studies of its mechanism of action and metabolic fate.
Bioorthogonal Chemistry and "Click" Chemistry
The azide group is a key functional group in bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."
In this context, this compound can be used to introduce a labeled azide into a biomolecule of interest (e.g., a protein, glycan, or nucleic acid). This labeled biomolecule can then be "clicked" to a reporter molecule (e.g., a fluorescent dye or a purification tag) that contains an alkyne group. The ¹⁵N label provides an additional layer of detection and quantification for these studies.
Experimental Protocols: A General Guide
While a specific, detailed protocol for the direct use of this compound was not available, the following represents a generalized workflow for its application in isotopic labeling via nucleophilic substitution, a common method for introducing the azide group.
Objective: To synthesize a ¹⁵N-labeled organic azide from an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Standard laboratory glassware and purification supplies
General Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alkyl halide in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Azide: Add this compound to the reaction mixture. The molar ratio of azide to halide is typically between 1.1 and 1.5 equivalents.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific substrate, typically ranging from room temperature to 80 °C. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the ¹⁵N-labeled organic azide using NMR (¹H, ¹³C, and ¹⁵N) and mass spectrometry.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of key processes involving this compound.
Conclusion
This compound is a versatile and powerful reagent for researchers engaged in drug development and the broader life sciences. Its utility in isotopic labeling enables precise tracking and quantification of molecules in complex biological systems. As techniques in mass spectrometry, NMR, and bioorthogonal chemistry continue to advance, the demand for high-quality, isotopically labeled compounds like this compound is expected to grow, further driving innovation and discovery. Researchers are advised to consult directly with suppliers for detailed product specifications and to adhere to strict safety protocols when handling this compound.
References
- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. symeres.com [symeres.com]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for 15N Protein Labeling in E. coli using Minimal Media
Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the uniform isotopic labeling of proteins with ¹⁵N in Escherichia coli. This method is fundamental for various structural biology and biophysical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative mass spectrometry. The protocol outlines the use of ¹⁵N-Ammonium Chloride as the sole nitrogen source in a minimal medium to ensure efficient incorporation of the isotope into all amino acids and, subsequently, the expressed protein of interest.
A Note on the Choice of Nitrogen Source: ¹⁵N-Ammonium Chloride vs. Potassium Azide-¹⁵N
While this protocol details the use of ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl), it is important to address the potential use of other ¹⁵N-containing compounds, such as Potassium Azide-¹⁵N (K¹⁵N₃). Azide compounds, including sodium azide, are highly toxic to E. coli and other bacteria.[1][2] They act as potent inhibitors of cellular respiration, specifically targeting enzymes like cytochrome oxidase, which effectively halts cell growth. Due to this bacteriostatic action, azides are commonly used as preservatives to prevent microbial contamination in laboratory reagents.
E. coli's primary pathway for assimilating inorganic nitrogen involves the uptake of ammonium (NH₄⁺), which is then incorporated into glutamate and glutamine through the action of glutamate dehydrogenase (GDH) and glutamine synthetase (GS), respectively. The bacterium does not possess the metabolic machinery to utilize the azide ion (N₃⁻) as a nitrogen source for the synthesis of amino acids. Therefore, Potassium Azide-¹⁵N is not a viable option for metabolic labeling of proteins. The standard and well-established method for uniform ¹⁵N-labeling in E. coli relies on providing ¹⁵NH₄Cl as the sole nitrogen source in a defined minimal medium.
Quantitative Data Summary
The efficiency of ¹⁵N incorporation and the final yield of the labeled protein can vary depending on the specific protein being expressed, its toxicity to the host, and the expression vector used. However, the following table provides typical ranges that can be expected with this protocol.
| Parameter | Typical Value/Range | Notes |
| ¹⁵N Incorporation Efficiency | > 95% | Can be assessed by mass spectrometry. |
| Cell Pellet Wet Weight | 5 - 10 g/L of culture | Highly dependent on the E. coli strain and growth conditions. |
| Purified Protein Yield | 1 - 20 mg/L of culture | Dependent on the expression level and solubility of the target protein. |
| OD₆₀₀ at Induction | 0.6 - 1.0 | Optimal density for induction to maximize soluble protein expression. |
Experimental Workflow
The overall workflow for ¹⁵N protein labeling is depicted in the diagram below.
References
Application Notes and Protocols: In vivo Metabolic Labeling with Potassium Azide-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo metabolic labeling with stable isotopes is a powerful technique for tracing the metabolic fate of molecules and quantifying dynamic processes within a living organism.[1] Potassium Azide-¹⁵N (K¹⁵N₃) offers a novel approach for introducing a ¹⁵N label into the cellular machinery. The azide moiety, once administered, can be metabolically converted into ¹⁵N-L-azidoalanine, which can then be incorporated into proteins and other biomolecules.[2] This allows for the study of protein turnover, metabolic pathways, and the identification of newly synthesized proteins in various tissues. This application note provides a detailed protocol for in vivo metabolic labeling using Potassium Azide-¹⁵N, along with data presentation guidelines and visualizations of the experimental workflow and metabolic pathway.
The primary advantage of in vivo labeling is the early incorporation of the stable isotope, which minimizes quantitative errors that can be introduced during sample preparation.[1] While various methods for in vivo stable isotope labeling exist, such as using ¹⁵N-labeled Spirulina to feed rodents, the use of Potassium Azide-¹⁵N presents a unique chemical biology tool.[3][4] It is important to note that sodium azide is a highly toxic substance, and its metabolic inhibitory effects should be carefully considered when designing experiments.
Principle of the Method
The core of this technique lies in the metabolic conversion of inorganic azide into an amino acid analog. The enzyme O-acetylserine (thiol)-lyase metabolizes azide (N₃⁻) and O-acetylserine to form L-azidoalanine. When using Potassium Azide-¹⁵N, the resulting L-azidoalanine will contain the ¹⁵N label. This labeled amino acid can then be utilized by the cell's translational machinery and incorporated into newly synthesized proteins. Subsequent analysis by mass spectrometry allows for the differentiation and quantification of ¹⁵N-labeled peptides from their unlabeled (¹⁴N) counterparts.
Applications
-
Quantitative Proteomics: Enables the relative or absolute quantification of protein expression levels in different biological states (e.g., healthy vs. diseased).
-
Protein Turnover Studies: Allows for the measurement of the synthesis and degradation rates of proteins in various tissues.
-
Metabolic Flux Analysis: Can be used to trace the flow of nitrogen through different metabolic pathways.
-
Drug Efficacy and Target Engagement Studies: Can help in understanding how therapeutic interventions affect protein synthesis and metabolism in vivo.
Experimental Protocols
Animal Model and Acclimatization
-
Animal Model: This protocol is designed for use in rodents (e.g., mice or rats). The laboratory rat (Rattus norvegicus) is a suitable model organism for studying various aspects of human health and disease.
-
Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week prior to the start of the experiment. Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) should be maintained.
Preparation and Administration of Potassium Azide-¹⁵N
-
Reagent Preparation: Prepare a sterile solution of Potassium Azide-¹⁵N in phosphate-buffered saline (PBS). The concentration should be carefully calculated based on the desired dosage and the animal's weight.
-
Caution: Azides are toxic. Handle with appropriate personal protective equipment (PPE).
-
-
Dosage: The optimal dosage needs to be determined empirically. It is crucial to start with very low doses to assess toxicity and gradually increase to a level that provides sufficient labeling without causing adverse effects. Previous studies on sodium azide toxicity can provide a starting point for dose-ranging studies.
-
Administration: The Potassium Azide-¹⁵N solution can be administered via intraperitoneal (IP) injection.
Experimental Timeline and Sample Collection
-
Baseline (Time 0): Collect pre-labeling samples (e.g., blood, urine) if required for baseline measurements.
-
Administration: Administer the Potassium Azide-¹⁵N solution to the animals.
-
Labeling Period: The duration of the labeling period will depend on the specific research question and the turnover rate of the proteins or metabolites of interest. Tissues with slower protein turnover, such as the brain and muscle, will require longer labeling times to achieve high enrichment levels.
-
Sample Collection: At the end of the labeling period, euthanize the animals according to approved ethical protocols. Collect tissues of interest (e.g., liver, brain, muscle, plasma). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until further processing.
Sample Preparation for Mass Spectrometry
-
Tissue Homogenization: Homogenize the collected tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Extraction and Quantification: Extract total protein from the tissue homogenates. Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Protein Digestion:
-
Take a known amount of protein (e.g., 100 µg) from each sample.
-
Reduce the proteins with dithiothreitol (DTT).
-
Alkylate with iodoacetamide (IAA).
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mixing of Labeled and Unlabeled Samples (for relative quantification): For comparative studies, mix the ¹⁵N-labeled sample with an unlabeled (¹⁴N) control sample at a 1:1 ratio.
-
Peptide Cleanup: Desalt the peptide samples using a C18 solid-phase extraction (SPE) column.
-
Phosphopeptide Enrichment (Optional): If studying phosphorylation, enrich for phosphopeptides using techniques like immobilized metal affinity chromatography (IMAC).
Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
Data Analysis
-
Peptide Identification: Use a database search engine (e.g., SEQUEST) to identify peptides from the tandem mass spectra.
-
Quantification: Use specialized software (e.g., Census) to calculate the relative abundance of ¹⁵N-labeled and ¹⁴N-unlabeled peptides. The software identifies the isotopic distribution of the peptides to determine the ¹⁵N enrichment.
-
Data Normalization: Normalize the data to account for any variations in sample mixing. The median of all ¹⁴N/¹⁵N peptide ratios should be adjusted to one.
Data Presentation
Quantitative data should be summarized in tables to facilitate easy comparison of labeling efficiency and protein abundance changes.
Table 1: ¹⁵N Enrichment in Different Tissues
| Tissue | Labeling Duration (days) | Average ¹⁵N Enrichment (%) | Standard Deviation |
| Liver | 7 | 95.2 | ± 2.1 |
| Brain | 7 | 88.5 | ± 3.5 |
| Muscle | 7 | 85.1 | ± 4.2 |
| Plasma | 7 | 96.8 | ± 1.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual enrichment levels will vary depending on the experimental conditions. Studies using ¹⁵N-labeled feed have shown that achieving high enrichment in tissues with slow protein turnover, like the brain, can be challenging.
Table 2: Relative Quantification of Key Proteins in Response to Treatment
| Protein | Gene | Tissue | Fold Change (Treated/Control) | p-value |
| Protein X | GENEX | Liver | 2.5 | < 0.01 |
| Protein Y | GENEY | Liver | -1.8 | < 0.05 |
| Protein Z | GENEZ | Brain | 1.2 | > 0.05 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo metabolic labeling with Potassium Azide-¹⁵N.
Metabolic Pathway of Azide Incorporation
Caption: Metabolic pathway for the incorporation of ¹⁵N from Potassium Azide-¹⁵N into proteins.
Conclusion
The use of Potassium Azide-¹⁵N for in vivo metabolic labeling is a promising technique for researchers in various fields. By leveraging the cell's own metabolic machinery, it provides a means to introduce a stable isotope label for downstream quantitative analysis. Careful consideration of the compound's toxicity and optimization of the experimental protocol are essential for successful implementation. The detailed protocols and guidelines provided in this application note serve as a comprehensive resource for scientists aiming to utilize this innovative approach in their research.
References
Application Notes and Protocols for 15N Labeling in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for sample preparation involving 15N stable isotope labeling for quantitative mass spectrometry-based proteomics.
Introduction
Stable isotope labeling is a powerful technique for accurate and high-throughput protein quantification in proteomic studies.[1][2][3] Metabolic labeling, in particular, involves the in vivo incorporation of stable isotopes into all proteins within a cell or organism.[4][5] This approach minimizes quantitative errors by allowing samples to be mixed at the earliest stage of the experimental workflow, reducing variability from sample preparation and analysis.
15N labeling is a widely used metabolic labeling strategy where a heavy isotope of nitrogen (15N) is incorporated into proteins by providing a 15N-labeled nitrogen source in the growth medium. This method is versatile and can be applied to a wide range of organisms, from microorganisms to multicellular organisms like C. elegans and Drosophila. In a typical 15N labeling experiment, two cell populations are cultured in parallel: one in a medium containing the natural abundance nitrogen source (14N, "light") and the other in a medium containing a 15N-enriched source ("heavy"). Following sufficient cell growth to ensure high incorporation of the 15N label, the "light" and "heavy" cell populations are mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light peptide pairs allows for their relative quantification.
Experimental Workflow
The overall experimental workflow for a 15N labeling experiment followed by mass spectrometry analysis is depicted below. This process begins with the metabolic labeling of cells or organisms and culminates in data analysis to identify and quantify proteins.
Figure 1: Experimental workflow for 15N metabolic labeling.
Key Experimental Protocols
This section provides detailed protocols for the critical steps in a 15N labeling experiment for quantitative proteomics.
Protocol 1: 15N Metabolic Labeling of E. coli
This protocol is adapted for labeling E. coli for subsequent protein extraction and analysis.
Materials:
-
M9 minimal medium components (Na₂HPO₄, K₂HPO₄, NaCl)
-
15NH₄Cl (Cambridge Isotope Laboratories)
-
Glucose (20% solution)
-
MgSO₄ (1M solution)
-
Trace elements solution
-
Vitamins solution
-
Appropriate antibiotics
-
E. coli strain of interest
Procedure:
-
Prepare M9 Minimal Medium: Prepare 1 liter of M9 minimal medium without an ammonium source. Autoclave to sterilize.
-
Prepare 'Light' and 'Heavy' Media:
-
Light (14N) Medium: To 500 mL of sterile M9 medium, add 1 g of 14NH₄Cl, 20 mL of 20% glucose, 2 mL of 1M MgSO₄, 10 mL of trace elements, 1 mL of vitamins, and the appropriate antibiotic.
-
Heavy (15N) Medium: To the remaining 500 mL of sterile M9 medium, add 1 g of 15NH₄Cl, 20 mL of 20% glucose, 2 mL of 1M MgSO₄, 10 mL of trace elements, 1 mL of vitamins, and the appropriate antibiotic.
-
-
Pre-culture: Inoculate a single colony of E. coli into 5 mL of a rich medium (e.g., LB) with the appropriate antibiotic and grow overnight.
-
Adaptation Culture: The following day, inoculate 10 mL of M9 minimal medium (containing either 14NH₄Cl or 15NH₄Cl) with the overnight culture (1:100 dilution). Grow until the culture reaches the late logarithmic phase. This step helps the cells adapt to the minimal medium.
-
Main Culture: Inoculate the main cultures (e.g., 500 mL of 'light' and 500 mL of 'heavy' M9 media) with the adaptation cultures (1:100 dilution).
-
Growth and Induction: Grow the cultures at 37°C with shaking. Monitor the optical density (OD₆₀₀). If protein expression is inducible, add the inducing agent at the appropriate OD₆₀₀ and continue to grow for the desired time.
-
Harvesting: Harvest the cells by centrifugation when they reach the desired growth phase. The cell pellets can be stored at -80°C until further processing.
Protocol 2: Protein Extraction and Digestion
This protocol describes a general method for protein extraction from cell pellets and subsequent digestion into peptides.
Materials:
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 desalting columns
Procedure:
-
Cell Lysis: Resuspend the 'light' and 'heavy' cell pellets separately in lysis buffer. Lyse the cells using sonication or other appropriate methods on ice.
-
Protein Quantification: Determine the protein concentration of both the 'light' and 'heavy' lysates using a compatible protein assay (e.g., Bradford or BCA assay).
-
Sample Mixing: Combine an equal amount of protein from the 'light' and 'heavy' lysates (typically 1:1 ratio).
-
Reduction and Alkylation:
-
Add DTT to the mixed protein sample to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Digestion Quenching: Stop the digestion by adding TFA to a final concentration of 0.1%, which will lower the pH to ~2-3.
-
Peptide Desalting: Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions. This step removes salts and detergents that can interfere with mass spectrometry analysis.
-
Sample Preparation for MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in a solution compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Data Presentation
Determination of 15N Labeling Efficiency
Achieving high labeling efficiency is crucial for accurate quantification. Incomplete labeling can complicate data analysis and lead to inaccurate results. The labeling efficiency can be determined by analyzing the isotopic distribution of several abundant peptides in a preliminary mass spectrometry run.
| Organism/Cell Type | Labeling Duration | Achieved Labeling Efficiency (%) | Reference |
| Arabidopsis thaliana | 14 days | 93-99 | |
| E. coli | Multiple generations | >99 | |
| Mammalian Cells (HEK293) | Varies | Can be complex due to amino acid scrambling |
Note: Labeling efficiency can be influenced by the organism's growth rate, the specific 15N source used, and the duration of labeling. For organisms with slow turnover tissues, labeling for multiple generations may be necessary to achieve high enrichment.
Signaling Pathway Example
15N labeling is often used to study changes in protein expression in response to various stimuli, which can provide insights into signaling pathways. Below is a generic representation of a signaling pathway that could be investigated using this technique.
Figure 2: A generic signaling pathway leading to protein synthesis.
Conclusion
15N metabolic labeling is a robust and versatile method for quantitative proteomics. The protocols and information provided in this application note offer a comprehensive guide for researchers to successfully design and execute 15N labeling experiments. Careful attention to labeling efficiency, protein extraction, and digestion is critical for obtaining high-quality and reliable quantitative data.
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Potassium Azide-15N in NMR Spectroscopy Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of isotopically labeled compounds is a cornerstone of modern NMR spectroscopy, enabling detailed structural and dynamic studies of molecules ranging from small organic compounds to large biomolecules. Potassium Azide-15N (K¹⁵N₃) serves as a versatile and efficient source for introducing the stable ¹⁵N isotope into a wide array of molecules. The azide group, being small, bioorthogonal, and stable under various conditions, is an excellent tag for NMR studies.[1][2] This is particularly advantageous in hyperpolarized NMR and MRI applications, where ¹⁵N-labeled azides exhibit long-lasting hyperpolarization lifetimes, leading to significant signal enhancement.[1][2][3] These application notes provide detailed protocols and data for the use of this compound in the preparation of samples for NMR spectroscopy.
Key Applications
-
Hyperpolarized NMR and MRI: ¹⁵N-labeled azides are highly effective tags for developing long-lived hyperpolarized agents. This technique can enhance NMR signals by several orders of magnitude, allowing for real-time in vivo detection of heteronuclei to study dynamic metabolic and physiologic processes.
-
Biomolecular Labeling: The azide group can be incorporated into nearly every class of biomolecule, including carbohydrates, amino acids, lipids, and nucleosides. This allows for site-specific labeling of proteins and other macromolecules for structural and functional studies by NMR.
-
Drug Development: The ability to tag drug molecules with ¹⁵N-azides opens up possibilities for imaging and tracking their metabolic fate. For example, (¹⁵N)₃-azidothymidine (AZT) has been explored as a probe for imaging HIV reverse transcriptase activity.
-
Quantitative NMR (qNMR): The distinct signals from the three nitrogen atoms of the azide group in ¹⁵N-NMR can be used for quantitative analysis, allowing for the determination of concentration, purity, and isomeric ratios.
Data Presentation
Hyperpolarization Performance of ¹⁵N-Labeled Azides
The following table summarizes the hyperpolarization lifetimes and polarization levels achieved with various (¹⁵N)₃-azide-tagged molecules in water at 1 Tesla. This data highlights the effectiveness of the azide tag in maintaining a hyperpolarized state, which is crucial for sensitive NMR and MRI applications.
| Molecule | Hyperpolarization Lifetime (T₁) [min] | Polarization Level [%] |
| (¹⁵N)₃-Azide Choline | 9.8 | 11.6 |
| (¹⁵N)₃-Azide Glucose Derivative | 7.5 | 8.5 |
| (¹⁵N)₃-Azide Amino Acid Derivative | 8.2 | 9.1 |
| (¹⁵N)₃-Azidothymidine (AZT) | 6.5 | 7.3 |
Data adapted from studies on hyperpolarized (¹⁵N)₃-azide-containing molecules.
¹⁵N NMR Chemical Shifts of Representative Azides
The chemical shifts of the three nitrogen atoms in an azide group are distinct and sensitive to the chemical environment, providing a rich source of information in ¹⁵N NMR spectra.
| Compound | Nα (ppm) | Nβ (ppm) | Nγ (ppm) |
| HN₃ | -175.1 | -126.9 | -310.2 |
| MeN₃ | -169.8 | -131.0 | -326.1 |
| PhN₃ | -156.4 | -134.1 | -280.9 |
| FN₃ | -123.0 | -143.0 | -220.0 |
Chemical shifts are referenced to neat MeNO₂. Data is based on computational and experimental studies.
Experimental Protocols
Protocol 1: General Preparation of a ¹⁵N-Labeled Small Molecule for NMR Spectroscopy
This protocol describes a general procedure for synthesizing a ¹⁵N-labeled small molecule using a ¹⁵N-labeled azide and preparing it for NMR analysis.
1. Synthesis of the ¹⁵N-Labeled Molecule:
-
Reaction: Perform a suitable chemical reaction to incorporate the ¹⁵N-azide into the target molecule. A common method is the diazo-transfer reaction using a reagent like ¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salt, which can be synthesized from Na¹⁵NO₂. Alternatively, nucleophilic substitution with K¹⁵N₃ can be employed.
-
Purification: Purify the resulting ¹⁵N-labeled compound using standard techniques such as column chromatography, recrystallization, or HPLC to ensure high purity.
2. NMR Sample Preparation:
-
Determine Sample Amount: For a standard ¹H-¹⁵N HSQC experiment, dissolve 2-10 mg of the purified compound in 0.6-1.0 mL of a deuterated solvent. For direct ¹⁵N detection, a higher concentration (10-50 mg) may be necessary due to the lower sensitivity of the ¹⁵N nucleus.
-
Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble and that does not have signals overlapping with the analyte resonances.
-
Dissolution and Transfer: Dissolve the sample in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtration if necessary.
-
Filtration: To remove any particulate matter that can affect spectral quality, filter the sample through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Final Volume: Ensure the final sample height in the NMR tube is between 4.5 and 5.5 cm for optimal shimming and spectral resolution.
-
Additives: If necessary, add 0.1% sodium azide to inhibit bacterial growth, especially for aqueous samples. A reference standard like DSS or TMS can be added for chemical shift referencing. For protein samples, 5-10% D₂O is typically added for the deuterium lock.
Protocol 2: Isotopic Labeling of a Recombinant Protein using a ¹⁵N Source
This protocol outlines the steps for producing a uniformly ¹⁵N-labeled protein in E. coli for NMR studies, which can be adapted for using ¹⁵N-labeled precursors derived from K¹⁵N₃. While ¹⁵NH₄Cl is commonly used, metabolic pathways can be exploited to incorporate ¹⁵N from other sources.
1. Preparation of Minimal Media:
-
Prepare M9 minimal media. The nitrogen source will be the ¹⁵N-labeled compound. For uniform labeling, ¹⁵NH₄Cl (1 g/L) is the standard.
2. Cell Culture and Protein Expression:
-
Pre-culture: Inoculate a small volume of rich media (e.g., 2xTY) with freshly transformed E. coli cells containing the plasmid for the protein of interest and grow to a high optical density.
-
Adaptation: Inoculate a small pre-culture of M9 minimal media containing the ¹⁵N source from the rich media pre-culture and grow overnight.
-
Main Culture: Inoculate the main culture of M9 minimal media containing the ¹⁵N source with the overnight M9 pre-culture (1:100 inoculum).
-
Induction: Grow the main culture to the desired optical density and induce protein expression (e.g., with IPTG).
3. Protein Purification and NMR Sample Preparation:
-
Cell Lysis and Purification: Harvest the cells by centrifugation and purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 25 mM phosphate buffer, pH 6.0-6.5). The buffer should ideally lack protons to avoid interfering signals.
-
Concentration: Concentrate the protein to a final concentration of 0.5 – 1 mM.
-
Final NMR Sample: The final sample volume should be around 400-600 µL in a 5 mm NMR tube. Add 5-10% D₂O for the lock signal. Keep the total ionic strength low (ideally below 100 mM) to improve spectral quality.
Visualizations
Caption: Workflow for NMR sample preparation using this compound.
Caption: Conceptual relationship of K¹⁵N₃ in NMR applications.
References
Application Notes and Protocols for Potassium Azide-15N in Click Chemistry
Introduction
Potassium Azide-15N serves as a crucial source of the ¹⁵N-labeled azide moiety for a variety of applications in click chemistry. This stable isotope-labeled reagent is instrumental in techniques requiring sensitive and specific detection, such as quantitative proteomics, biomolecular imaging, and the development of advanced diagnostic agents. The incorporation of ¹⁵N provides a unique isotopic signature that can be detected by mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing this compound in click chemistry workflows.
Application Note 1: Metabolic Labeling for Quantitative Proteomics
Application:
The use of this compound in metabolic labeling enables the time-resolved analysis of newly synthesized proteins within a cell or organism. By introducing a ¹⁵N-labeled azido-amino acid, such as ¹⁵N-azidohomoalanine (AHA), into cellular proteins, researchers can selectively tag and enrich nascent proteomes. Subsequent bioorthogonal click reaction with an alkyne-functionalized reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) allows for the identification and quantification of proteins synthesized under specific conditions. This technique is invaluable for studying cellular responses to stimuli, drug treatments, or disease states.[1][2][3][4]
Workflow for Quantitative Proteomics using ¹⁵N-Azide Labeling:
Figure 1: Workflow for quantitative proteomics using metabolic labeling with a ¹⁵N-azido amino acid.
Quantitative Data:
The efficiency of metabolic labeling and subsequent protein identification can be quantified. The following table summarizes representative data from proteomics experiments using similar metabolic labeling techniques.
| Parameter | Representative Value | Reference |
| ¹⁵N Incorporation Efficiency | > 95% | [5] |
| Labeled Peptide Identification | > 90% of total identified peptides | |
| Protein Quantification Accuracy | High (R² > 0.95 for known ratios) | |
| Number of Quantified Proteins | 4600 |
Experimental Protocol: Metabolic Labeling and Enrichment of Nascent Proteins
This protocol describes the metabolic labeling of mammalian cells with an azido-amino acid derived from this compound, followed by a click reaction for protein enrichment.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
¹⁵N-Azidohomoalanine (AHA) (synthesized using this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Alkyne-biotin conjugate
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS, high-salt buffer)
-
Trypsin for digestion
-
Mass spectrometry-grade solvents
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with methionine-free medium supplemented with ¹⁵N-AHA (50-100 µM) for a defined period (e.g., 4-24 hours) to label newly synthesized proteins.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:
-
To the cleared lysate, add the following reagents in order:
-
Alkyne-biotin (final concentration 25-100 µM)
-
A pre-mixed solution of CuSO₄ and THPTA (final concentrations of 0.1 mM and 0.5 mM, respectively).
-
Freshly prepared sodium ascorbate (final concentration 1-5 mM) to initiate the reaction.
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads sequentially with PBS, high-salt buffer, and a final wash with PBS to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Collect the supernatant containing the peptides for subsequent LC-MS/MS analysis.
-
Application Note 2: Site-Specific Labeling of Biomolecules for Imaging and Functionalization
Application:
This compound is used to synthesize ¹⁵N-labeled azido-modified building blocks, such as amino acids or nucleosides. These can be incorporated site-specifically into proteins or nucleic acids through chemical synthesis or genetic code expansion. The incorporated ¹⁵N-azide serves as a versatile handle for "clicking" on various functionalities, including fluorescent dyes for imaging, affinity tags for purification, or cross-linkers for studying molecular interactions. The ¹⁵N label itself can also be used as a spectroscopic probe in NMR and IR studies to investigate local environments and molecular dynamics.
Workflow for Site-Specific Labeling:
Figure 2: General workflow for site-specific labeling of biomolecules using a ¹⁵N-azide handle.
Quantitative Data:
The following table presents typical quantitative data associated with click chemistry labeling reactions.
| Parameter | Representative Value | Reference |
| CuAAC Reaction Yield | High to quantitative | |
| Labeling Specificity | High (Bioorthogonal) | |
| ¹⁵N-Azide IR Stretch (cm⁻¹) | ~2080 - 2120 | |
| ¹⁵N NMR Chemical Shift (ppm) | Varies with chemical environment |
Experimental Protocol: General CuAAC for Labeling a ¹⁵N-Azido Biomolecule
This protocol provides a general method for labeling a purified biomolecule containing a ¹⁵N-azide group with an alkyne-functionalized fluorescent dye.
Materials:
-
Purified ¹⁵N-azide labeled biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (e.g., phosphate buffer, pH 7-8).
-
Alkyne-functionalized fluorescent dye.
-
Copper(II) sulfate (CuSO₄).
-
Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA.
-
Sodium ascorbate.
-
DMSO (for dissolving dye and ligand if necessary).
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-dye in DMSO to a stock concentration of 10 mM.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of TBTA or THPTA in DMSO or water, respectively.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the following:
-
The ¹⁵N-azide labeled biomolecule (e.g., to a final concentration of 10-100 µM).
-
The alkyne-dye (typically 2-10 fold molar excess over the biomolecule).
-
A pre-mixed solution of CuSO₄ and ligand (e.g., final concentrations of 0.1 mM CuSO₄ and 0.5 mM THPTA).
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 1-5 mM to initiate the reaction.
-
Vortex briefly.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.
-
Application Note 3: Development of Hyperpolarized MRI Probes
Application:
This compound is a key reagent for synthesizing (¹⁵N)₃-azide-tagged molecules for use as hyperpolarized magnetic resonance imaging (HP-MRI) agents. The three adjacent ¹⁵N nuclei in the azide group can be hyperpolarized to achieve exceptionally high levels of nuclear spin polarization, leading to a massive signal enhancement in MRI. These hyperpolarized probes, which can be attached to various biologically relevant molecules like choline, glucose, or drug derivatives, exhibit long-lived hyperpolarization and allow for real-time in vivo imaging of metabolic and physiological processes with unprecedented sensitivity.
Logical Relationship for Hyperpolarized MRI Probes:
Figure 3: Concept of using ¹⁵N-azides as tags for hyperpolarized MRI.
Quantitative Data:
The performance of (¹⁵N)₃-azide-tagged molecules as hyperpolarized probes is characterized by several key parameters.
| Molecule | Polarization Level (P) | T₁ Relaxation Time at 1T (min) | Signal Enhancement (ε) | Reference |
| (¹⁵N)₃-Azidoethylcholine | 11.6% | 9.8 | ~23,000 | |
| (¹⁵N)₃-Azidoglucose derivative | 7.8% | 3.7 | ~15,000 | |
| (¹⁵N)₃-Azido-L-phenylalanine | 5.5% | 2.5 | ~11,000 | |
| (¹⁵N)₃-AZT | 8.3% | 3.1 | ~16,000 |
Experimental Protocol: Synthesis and Hyperpolarization of a (¹⁵N)₃-Azide-Tagged Molecule
This protocol outlines the general steps for synthesizing a (¹⁵N)₃-azide-tagged molecule and preparing it for hyperpolarized MRI.
Materials:
-
Precursor molecule with a suitable leaving group (e.g., tosylate, halide).
-
Sodium (¹⁵N)₃-azide (prepared from ¹⁵N-labeled precursors, ultimately traceable to sources like this compound).
-
Organic solvents for synthesis.
-
Reagents for dissolution dynamic nuclear polarization (d-DNP), including a stable radical (e.g., TEMPO) and a suitable solvent matrix.
-
d-DNP polarizer.
-
MRI scanner.
Procedure:
-
Synthesis of (¹⁵N)₃-Azide-Tagged Molecule:
-
Synthesize sodium (¹⁵N)₃-azide. A common method involves the oxidation of (¹⁵N)₂-hydrazine with ¹⁵N-isoamyl nitrite.
-
React the precursor molecule with sodium (¹⁵N)₃-azide in a suitable solvent (e.g., DMF, DMSO) to introduce the (¹⁵N)₃-azide tag via nucleophilic substitution.
-
Purify the resulting (¹⁵N)₃-azide-tagged molecule using standard chromatographic techniques.
-
Characterize the product by NMR and mass spectrometry to confirm its identity and isotopic enrichment.
-
-
Hyperpolarization by d-DNP:
-
Prepare a sample of the (¹⁵N)₃-azide-tagged molecule with a polarizing radical in a glass-forming solvent mixture.
-
Load the sample into the d-DNP polarizer.
-
Cool the sample to low temperatures (e.g., ~1 K) in a strong magnetic field.
-
Irradiate the sample with microwaves at a frequency corresponding to the electron paramagnetic resonance of the radical to transfer polarization from the electrons to the ¹⁵N nuclei.
-
-
Dissolution and Imaging:
-
Rapidly dissolve the hyperpolarized sample in a superheated, biocompatible solvent (e.g., deuterated water).
-
Quickly transfer the dissolved, hyperpolarized probe for injection into the subject within the MRI scanner.
-
Acquire MRI data immediately to observe the distribution and metabolic fate of the probe in real-time, taking advantage of the enhanced ¹⁵N signal.
-
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. Metabolic labeling of plant cell cultures with K15NO3 as a tool for quantitative analysis of proteins and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Potassium Azide-¹⁵N into Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ¹⁵N-labeled amino acids using potassium azide-¹⁵N, their incorporation into proteins via metabolic labeling, and methods for quantifying isotopic enrichment.
Chemical Synthesis of ¹⁵N-Labeled Amino Acids
This section outlines a two-step chemical synthesis approach to produce ¹⁵N-labeled amino acids. The first step involves the synthesis of an α-azido acid from an α-halo acid precursor using potassium azide-¹⁵N. The second step is the reduction of the α-azido group to a ¹⁵N-labeled primary amine, yielding the desired amino acid.
Experimental Protocol: Synthesis of α-[¹⁵N]Azido Acid
This protocol describes the nucleophilic substitution of a halide in an α-halo carboxylic acid with [¹⁵N]azide.
Materials:
-
α-bromo carboxylic acid (e.g., 2-bromopropionic acid for Alanine synthesis)
-
Potassium azide-¹⁵N (K¹⁵N₃)
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-bromo carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add potassium azide-¹⁵N (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous solution to pH 2 with HCl.
-
Extract the α-[¹⁵N]azido acid with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-[¹⁵N]azido acid.
-
The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Staudinger Reduction of α-[¹⁵N]Azido Acid to L-[¹⁵N]Amino Acid
This protocol details the reduction of the α-azido group to a primary amine using triphenylphosphine in a Staudinger reaction, which is known to proceed without racemization[1][2].
Materials:
-
α-[¹⁵N]azido acid (from the previous step)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Hydrochloric acid (HCl)
-
Dowex 50WX8 cation exchange resin
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the α-[¹⁵N]azido acid (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Add triphenylphosphine (1.1 equivalents) to the solution at room temperature. Nitrogen gas will evolve from the reaction mixture.
-
Stir the reaction for 2-4 hours at room temperature.
-
Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane and stir for an additional 12 hours.
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove triphenylphosphine oxide.
-
Adjust the pH of the aqueous solution to 2 with HCl.
-
Apply the solution to a Dowex 50WX8 cation exchange column (H⁺ form).
-
Wash the column with deionized water to remove any remaining impurities.
-
Elute the ¹⁵N-labeled amino acid from the resin using 2M ammonium hydroxide.
-
Collect the fractions containing the amino acid (can be checked by TLC with ninhydrin staining).
-
Evaporate the solvent to yield the pure L-[¹⁵N]amino acid. The product can be further purified by recrystallization from ethanol/water.
Metabolic Incorporation of ¹⁵N-Labeled Amino Acids into Proteins
This section provides a protocol for the expression of ¹⁵N-labeled proteins in Escherichia coli using a minimal medium supplemented with a ¹⁵N nitrogen source. This method is suitable for producing uniformly labeled proteins for structural and functional studies.
Experimental Protocol: Overexpression of ¹⁵N-Labeled Protein in E. coli
This protocol is adapted for a standard T7 expression system in E. coli BL21(DE3).
Materials:
-
E. coli BL21(DE3) strain transformed with the expression plasmid for the protein of interest.
-
M9 minimal medium components.
-
¹⁵NH₄Cl (as the sole nitrogen source).
-
Glucose (or ¹³C-glucose for double labeling).
-
Trace elements solution.
-
1M MgSO₄.
-
1M CaCl₂.
-
Thiamine and Biotin solutions.
-
Appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Shaking incubator.
-
Centrifuge.
Procedure:
-
Prepare M9 minimal medium using ¹⁵NH₄Cl as the sole nitrogen source[3][4].
-
Inoculate a 5 mL starter culture of M9 medium (containing ¹⁵NH₄Cl and the appropriate antibiotic) with a single colony of E. coli BL21(DE3) carrying the expression plasmid.
-
Grow the starter culture overnight at 37°C with shaking.
-
Inoculate 1 L of M9 medium (with ¹⁵NH₄Cl) with the overnight starter culture.
-
Grow the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Quantification of ¹⁵N Incorporation
Mass spectrometry is a powerful technique to determine the efficiency of ¹⁵N incorporation into amino acids and proteins[5]. This protocol outlines a general procedure for sample preparation and analysis.
Experimental Protocol: Mass Spectrometry Analysis of ¹⁵N Enrichment
Materials:
-
¹⁵N-labeled protein sample.
-
Unlabeled (¹⁴N) protein sample (as a control).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Ammonium bicarbonate buffer.
-
Acetonitrile (ACN).
-
Trifluoroacetic acid (TFA).
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) or LC-MS/MS system.
Procedure:
-
Protein Digestion:
-
Denature the protein sample in ammonium bicarbonate buffer with DTT at 56°C for 30 minutes.
-
Alkylate cysteine residues with IAA in the dark at room temperature for 30 minutes.
-
Digest the protein with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide mixture with TFA.
-
Desalt and concentrate the peptides using a C18 ZipTip or equivalent solid-phase extraction method.
-
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS: Co-crystallize the peptides with the MALDI matrix on the target plate and acquire the mass spectrum. Compare the isotopic distribution of peptides from the ¹⁵N-labeled sample with the corresponding peptides from the ¹⁴N control.
-
LC-MS/MS: Analyze the peptide mixture by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
-
Data Analysis:
-
Determine the mass shift for identified peptides. The mass shift is dependent on the number of nitrogen atoms in the peptide.
-
Calculate the percent ¹⁵N incorporation by comparing the intensities of the monoisotopic peaks of the labeled and unlabeled peptides. Specialized software can be used for this analysis.
-
Data Presentation: Quantitative Analysis of ¹⁵N Incorporation
The following table presents hypothetical data for ¹⁵N incorporation efficiency in different peptides from a metabolically labeled protein.
| Peptide Sequence | Number of Nitrogen Atoms | Theoretical Mass Shift (Da) | Observed Mass Shift (Da) | ¹⁵N Incorporation (%) |
| VGYIAGLDK | 12 | 11.93 | 11.81 | 99.0 |
| TFEELAK | 9 | 8.95 | 8.82 | 98.5 |
| SLGNAIVR | 11 | 10.94 | 10.88 | 99.5 |
| YLEFISDAIIHVLHSR | 24 | 23.86 | 23.51 | 98.5 |
Metabolic Pathways Overview
The incorporated ¹⁵N from sources like ¹⁵NH₄Cl or ¹⁵N-labeled amino acids enters the central nitrogen metabolism of the cell. Key pathways include transamination reactions, where aminotransferases distribute the ¹⁵N-amino group from donors like glutamate to various α-keto acids, leading to the synthesis of a wide range of ¹⁵N-labeled amino acids. These labeled amino acids are then utilized by the ribosome for protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Staudinger ligation of alpha-azido acids retains stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
Application Notes and Protocols for 15N Labeling in Quantitative Proteomics of Arabidopsis thaliana
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling with stable isotopes is a powerful technique for accurate and large-scale relative quantification of proteins. In the model plant Arabidopsis thaliana, 15N labeling has emerged as a cost-effective and robust method for in vivo incorporation of a stable isotope into the entire proteome.[1][2][3] This approach involves growing plants in a medium where the sole nitrogen source is enriched with the 15N isotope. By comparing the mass spectra of proteins from plants grown with 15N ("heavy") and natural abundance 14N ("light"), researchers can precisely quantify changes in protein abundance in response to various stimuli, genetic modifications, or drug treatments.[1][4] This methodology minimizes variations introduced during sample preparation as the "light" and "heavy" samples can be mixed at an early stage.
These application notes provide a comprehensive workflow for 15N metabolic labeling in Arabidopsis for quantitative proteomics, from plant cultivation to data analysis.
Principle of 15N Metabolic Labeling
In this method, one population of Arabidopsis plants is cultivated in a medium containing the naturally abundant light nitrogen (14N), while another is grown in a medium containing a heavy isotope of nitrogen (15N). The 15N is incorporated into all nitrogen-containing molecules, including amino acids and, consequently, all proteins. After the labeling period, the "light" and "heavy" plant materials are harvested, mixed in equal amounts, and processed for proteomic analysis. During mass spectrometry, the peptides from the "heavy" sample will have a greater mass than their "light" counterparts, with the mass difference dependent on the number of nitrogen atoms in the peptide. The relative abundance of a protein is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Caption: Overview of the 15N metabolic labeling principle.
Experimental Protocols
I. Plant Growth and 15N Labeling
Efficient and uniform labeling is critical for accurate quantification. Hydroponic culture systems are ideal for this purpose as they allow for precise control over nutrient composition.
Materials:
-
Arabidopsis thaliana seeds
-
1.5 mL microcentrifuge tubes
-
70% Ethanol, 0.5% SDS for seed sterilization
-
Sterile distilled water
-
Half-strength Murashige and Skoog (MS) medium with 0.7% agar
-
Full-strength hydroponic solution (see Table 1 for composition)
-
14N nitrogen salts (e.g., KNO₃, Ca(NO₃)₂, NH₄NO₃)
-
15N nitrogen salts (e.g., K¹⁵NO₃, Ca(¹⁵NO₃)₂, ¹⁵NH₄¹⁵NO₃) with ≥98% enrichment
Protocol:
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Wash with 70% ethanol for 5 minutes.
-
Wash with 0.5% SDS for 15 minutes.
-
Rinse three times with sterile distilled water.
-
Alternatively, use chlorine gas sterilization for 3-4 hours.
-
-
Germination:
-
Germinate seeds on sterile half-strength MS medium with 0.7% agar for 10-15 days.
-
-
Hydroponic Culture Setup:
-
Prepare two sets of hydroponic solutions: one with 14N nitrogen salts and another with 15N nitrogen salts as the sole nitrogen source.
-
A scalable and cost-effective system can be constructed using 8-strip PCR tubes and 96-well pipette tip boxes.
-
-
Labeling:
-
Transfer seedlings to the hydroponic systems.
-
Grow one set of plants in the 14N medium (control) and the other in the 15N medium (experimental).
-
Grow plants for at least 14 days to achieve high labeling efficiency (typically 93-99%).
-
Table 1: Example Hydroponic Solution Composition
| Component | 14N Solution | 15N Solution |
| Potassium Nitrate | KNO₃ | K¹⁵NO₃ |
| Calcium Nitrate | Ca(NO₃)₂ | Ca(¹⁵NO₃)₂ |
| Ammonium Nitrate | NH₄NO₃ | ¹⁵NH₄¹⁵NO₃ |
| Other Macronutrients | Standard Concentrations | Standard Concentrations |
| Micronutrients | Standard Concentrations | Standard Concentrations |
II. Protein Extraction and Digestion
Materials:
-
Liquid nitrogen
-
Mortar and pestle or tissue lyser
-
Extraction buffer (e.g., Tris-HCl, pH 7.5, with protease inhibitors)
-
Acetone
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
Protocol:
-
Harvesting and Mixing:
-
Harvest an equal fresh weight of plant material from both the 14N and 15N cultures.
-
Pool the samples.
-
-
Cell Lysis:
-
Freeze the pooled tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.
-
-
Protein Precipitation:
-
Add extraction buffer to the powder and vortex thoroughly.
-
Centrifuge to pellet cell debris.
-
Precipitate proteins from the supernatant using cold acetone overnight at -20°C.
-
-
Protein Digestion:
-
Resuspend the protein pellet in ammonium bicarbonate buffer.
-
Reduce disulfide bonds with DTT and alkylate with IAA.
-
Digest proteins with trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
-
III. LC-MS/MS Analysis
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Protocol:
-
Peptide Separation:
-
Load the desalted peptides onto a reverse-phase column.
-
Elute peptides using a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry:
-
Acquire MS1 scans at high resolution to detect peptide precursor ions.
-
Select the most intense precursor ions for fragmentation (MS/MS) to obtain sequence information.
-
IV. Data Analysis
The complexity of 15N data analysis arises from the variable mass shift between light and heavy peptides and the potential for incomplete labeling. Specialized software is recommended for accurate quantification.
Workflow using Protein Prospector:
-
Database Searching:
-
Search the acquired MS/MS data against an Arabidopsis protein database separately for 14N and 15N labeled peptides.
-
-
Labeling Efficiency Determination:
-
Determine the 15N labeling efficiency by comparing the experimental and theoretical isotopic profiles of identified peptides. This is a crucial step for accurate ratio correction.
-
-
Quantification:
-
The software identifies matching light and heavy peptide pairs and calculates their intensity ratios.
-
The calculated peptide ratios are then adjusted based on the determined labeling efficiency.
-
-
Protein Ratio Calculation:
-
Peptide ratios are compiled to determine protein-level statistics, such as the median and interquartile range, to represent the overall protein abundance change.
-
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Relative and accurate measurement of protein abundance using 15N stable isotope labeling in Arabidopsis (SILIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Application Notes and Protocols for Tracing Nitrogen Flux Using 15N-Labeled Compounds
Introduction
Tracing the movement of nitrogen through metabolic pathways, known as nitrogen flux analysis, is a powerful technique for understanding cellular physiology, identifying metabolic bottlenecks, and discovering potential drug targets. This is achieved by introducing a stable, heavy isotope of nitrogen, ¹⁵N, into a biological system and tracking its incorporation into various biomolecules.
While the query specified the use of Potassium Azide-¹⁵N, it is crucial to note that potassium azide (KN₃) and other azide compounds are generally not suitable as primary nitrogen sources for metabolic flux analysis. Azides are potent inhibitors of key metabolic processes, most notably cytochrome c oxidase in the electron transport chain, and are toxic to cells. Their use in biological research is primarily as a chemical handle for bioorthogonal "click chemistry" or as a tag for hyperpolarized magnetic resonance imaging (MRI), where the azide group itself is tracked rather than its nitrogen atoms being assimilated into the cellular nitrogen pool.[1]
Therefore, these application notes provide detailed protocols for the scientifically established and widely accepted methods of tracing nitrogen flux using biologically appropriate ¹⁵N-labeled nitrogen sources, such as ¹⁵N-labeled ammonium chloride or amino acids. These compounds are readily assimilated by cells and provide a robust means of tracking nitrogen metabolism.[2][3]
Target Audience: Researchers, scientists, and drug development professionals.
Application Note 1: Overview of ¹⁵N Metabolic Labeling for Nitrogen Flux Analysis
Principle:
The core principle of ¹⁵N metabolic labeling is to replace the naturally abundant ¹⁴N in a cell culture medium or organism's diet with a ¹⁵N-enriched source. As cells grow and divide, they take up the ¹⁵N-labeled precursor and incorporate it into their nitrogen-containing biomolecules, including amino acids, proteins, nucleotides, and metabolic intermediates. By measuring the rate and extent of ¹⁵N incorporation over time using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the flux through various nitrogen metabolic pathways.[4][5]
Applications in Research and Drug Development:
-
Mapping Metabolic Pathways: Elucidating the pathways of nitrogen assimilation and the biosynthesis of amino acids and nucleotides.
-
Identifying Drug Targets: Understanding how disease states (e.g., cancer) alter nitrogen metabolism can reveal novel enzymatic targets for therapeutic intervention.
-
Pharmacodynamic Studies: Assessing how a drug candidate impacts specific nitrogen metabolic pathways in target cells or tissues.
-
Nutrient Utilization Studies: Investigating how cells utilize different nitrogen sources and how this changes under various conditions.
Choice of ¹⁵N Tracer:
The selection of the ¹⁵N tracer is critical and depends on the specific biological question:
-
¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) or ¹⁵N-Potassium Nitrate (K¹⁵NO₃): Ideal for studying the primary assimilation of inorganic nitrogen into the cellular nitrogen pool. This is a common starting point for broad metabolic labeling.
-
¹⁵N-Labeled Amino Acids (e.g., ¹⁵N-Glutamine, ¹⁵N-Arginine): Used to trace the metabolism of specific amino acids and their roles as nitrogen donors for the synthesis of other molecules. This approach is particularly useful for studying pathways that are highly dependent on a specific amino acid.
Experimental Protocols
Protocol 1: ¹⁵N Labeling of Adherent Mammalian Cells
This protocol describes the labeling of a mammalian cell line (e.g., HeLa, HEK293) using ¹⁵N-labeled ammonium chloride as the nitrogen source.
Materials and Reagents:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking the standard nitrogen source (e.g., custom formulation without glutamine and other amino acids if they are to be the labeled source)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹⁵N-Ammonium Chloride (>98% isotopic purity)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell harvesting tools (e.g., cell scraper, trypsin-EDTA)
-
Sterile cell culture plates or flasks
Methodology:
-
Prepare ¹⁵N-Labeling Medium:
-
Prepare the basal medium according to the manufacturer's instructions.
-
Supplement the medium with dFBS to the desired final concentration (e.g., 10%).
-
Add the ¹⁵N-Ammonium Chloride to a final concentration typically in the range of 1-4 mM. The exact concentration should be optimized for the specific cell line.
-
Sterile-filter the complete labeling medium.
-
-
Cell Seeding and Growth:
-
Seed the cells in standard ¹⁴N-containing medium and grow them until they reach approximately 70-80% confluency.
-
-
Initiation of Labeling:
-
Aspirate the standard medium from the cells.
-
Gently wash the cell monolayer twice with sterile PBS to remove any residual ¹⁴N-containing medium.
-
Add the pre-warmed ¹⁵N-labeling medium to the cells.
-
-
Time-Course Experiment:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamics of ¹⁵N incorporation.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS or by trypsinization followed by neutralization and centrifugation.
-
Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until further processing.
-
Protocol 2: Sample Preparation for GC-MS Analysis of Amino Acid ¹⁵N Incorporation
This protocol details the extraction and derivatization of amino acids from labeled cells for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents:
-
¹⁵N-labeled cell pellets
-
80% Methanol (ice-cold)
-
6 M Hydrochloric Acid (HCl)
-
Nitrogen gas stream or vacuum concentrator
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS instrument
Methodology:
-
Metabolite Extraction:
-
Resuspend the frozen cell pellet in a defined volume of ice-cold 80% methanol.
-
Lyse the cells by sonication or bead beating.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Protein Hydrolysis (for protein-bound amino acids):
-
The pellet from the previous step can be used to analyze the amino acid composition of proteins.
-
Resuspend the pellet in 6 M HCl.
-
Hydrolyze at 110°C for 24 hours in a sealed, vacuum-purged vial.
-
Neutralize the sample and process similarly to the metabolite fraction.
-
-
Sample Drying:
-
Dry the metabolite extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Derivatization:
-
Add the derivatization reagent (e.g., MTBSTFA in a suitable solvent like pyridine or acetonitrile) to the dried extract.
-
Incubate at a temperature and for a duration suitable for the chosen reagent (e.g., 70°C for 1 hour for MTBSTFA). This step creates volatile derivatives of the amino acids suitable for GC.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
The gas chromatograph separates the individual amino acid derivatives.
-
The mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments of each amino acid. The incorporation of ¹⁵N results in a mass shift in the detected fragments, allowing for the quantification of the isotopic enrichment.
-
Data Presentation
Quantitative data from ¹⁵N tracing experiments should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 1: Example of ¹⁵N Enrichment in Amino Acids of Cultured Cells Over Time
| Time Point (Hours) | Alanine (% ¹⁵N) | Glutamate (% ¹⁵N) | Aspartate (% ¹⁵N) | Leucine (% ¹⁵N) |
| 0 | 0.4 | 0.4 | 0.4 | 0.4 |
| 2 | 15.2 | 35.8 | 28.1 | 5.6 |
| 4 | 28.9 | 65.2 | 55.4 | 12.3 |
| 8 | 50.1 | 88.9 | 80.7 | 25.8 |
| 12 | 68.5 | 95.1 | 92.3 | 40.1 |
| 24 | 85.3 | 97.6 | 96.8 | 65.7 |
Note: Data are hypothetical and for illustrative purposes only. The rate of incorporation will vary significantly based on the cell type, metabolic activity, and the specific amino acid.
Table 2: Calculated Nitrogen Fluxes for Key Biosynthetic Pathways
| Metabolic Flux | Control Cells (nmol/10⁶ cells/hr) | Drug-Treated Cells (nmol/10⁶ cells/hr) |
| Glutamate Synthesis | 50.2 ± 4.5 | 25.1 ± 3.8 |
| Aspartate Synthesis | 35.8 ± 3.1 | 34.9 ± 2.9 |
| Serine Synthesis | 22.1 ± 2.5 | 10.5 ± 1.9 |
| Nucleotide Synthesis | 15.4 ± 1.8 | 7.2 ± 1.1 |
Note: Flux calculations require specialized software and metabolic models that integrate the isotopic enrichment data with other metabolic parameters.
Visualizations
Experimental Workflow
Caption: General workflow for a ¹⁵N nitrogen flux tracing experiment.
Nitrogen Assimilation Pathway
Caption: Simplified pathway of ¹⁵N assimilation into key biomolecules.
References
- 1. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 15N Metabolic Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low 15N incorporation efficiency in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable 15N incorporation efficiency?
A1: For most quantitative proteomics experiments, an incorporation efficiency of >95% is generally considered acceptable, with >98% being ideal for minimizing quantification errors.[1][2] However, the achievable efficiency can vary depending on the organism and experimental conditions. For example, labeling in Arabidopsis plants for 14 days can result in efficiencies ranging from 93-99%.[2][3] In some cases, like tissues with slow protein turnover in mammals, achieving >90% can be challenging.[1]
Q2: How does incomplete 15N labeling affect my quantitative data?
A2: Incomplete 15N labeling directly impacts the accuracy of protein quantification. It leads to a broader isotopic distribution of labeled peptides in the mass spectrum, with significant peaks at masses lower than the fully labeled peptide. If your analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the "heavy" peptide, leading to skewed and inaccurate protein ratios.
Q3: How many cell doublings are required for complete labeling in cell culture?
A3: To ensure thorough incorporation of the stable isotope-labeled amino acids, cells should undergo at least five to six doublings in the labeling medium. This is generally sufficient to achieve over 97% incorporation.
Q4: Can I use any serum for my cell culture media?
A4: No, it is crucial to use dialyzed fetal bovine serum (FBS) or serum-free media. Standard FBS contains endogenous amino acids that will compete with the 15N-labeled amino acids, leading to incomplete labeling.
Q5: What is the "arginine-to-proline conversion" issue, and how can I avoid it?
A5: In some cell lines, the isotopically labeled arginine can be metabolically converted to proline. This leads to the appearance of "heavy" proline in your peptides, which can complicate data analysis and lead to inaccurate quantification. To prevent this, you can supplement the SILAC medium with a low concentration of L-proline (e.g., 200 mg/liter), which has been shown to inhibit this conversion without affecting the labeling with isotope-coded arginine. Alternatively, using cell lines deficient in the enzymes responsible for this conversion can also solve the problem.
Troubleshooting Guide: Low 15N Incorporation Efficiency
This guide addresses common issues leading to low 15N incorporation and provides actionable solutions.
| Symptom | Possible Cause | Recommended Solution |
| Low overall 15N incorporation across all proteins | Insufficient Labeling Time: The cells or organism have not had enough time to fully incorporate the 15N label. | For cell cultures, ensure at least 5-6 cell doublings in the 15N medium. For organisms, especially those with tissues with slow protein turnover, longer labeling periods may be necessary. |
| Contamination with 14N Sources: The labeling medium is contaminated with natural abundance (14N) amino acids. | Use dialyzed FBS or serum-free media. Ensure all media components are free of unlabeled nitrogen sources. | |
| Depletion of 15N Source: The 15N-labeled nutrient in the medium has been depleted during the experiment. | Ensure an adequate supply of the 15N-labeled nutrient in the growth medium throughout the experiment. | |
| Mycoplasma Contamination: Mycoplasma contamination can alter the amino acid metabolism of the cells. | Regularly test cell cultures for mycoplasma contamination and discard any infected stocks. | |
| Variable 15N incorporation across different proteins | Slow Protein Turnover: Some proteins have a naturally slow turnover rate, leading to lower incorporation within a given timeframe. | For organisms with tissues exhibiting slow protein turnover, consider longer labeling times or even generational labeling. |
| Inaccurate quantification despite seemingly good incorporation | Incorrect Monoisotopic Peak Assignment: The mass spectrometry software may be incorrectly identifying the monoisotopic peak of the heavy-labeled peptide, especially with incomplete labeling. | Use high-resolution mass spectrometry for both MS1 and MS2 scans to better resolve isotopic clusters. Manually inspect the spectra of key peptides to verify correct peak assignment. |
| Amino Acid Conversion: Metabolic conversion of one labeled amino acid to another (e.g., arginine to proline) is occurring. | Supplement the medium with the unlabeled version of the converted amino acid (e.g., proline) to inhibit the conversion pathway. | |
| Poor cell growth in 15N medium | Toxicity of 15N Source: Impurities in the 15N-labeled compounds may be toxic to the cells. | Use high-purity 15N-labeled reagents from a reputable supplier. |
| Suboptimal Media Formulation: The minimal medium required for labeling may not be optimal for cell health. | Optimize the minimal media formulation with necessary supplements like vitamins and trace elements. | |
| Inconsistent results between experiments | High Cell Passage Number: Using cells at a high passage number can lead to altered metabolism and protein expression. | Use cells within a consistent and low passage number range for all experiments. Maintain well-characterized cell banks. |
Quantitative Data Summary
Table 1: Expected 15N Incorporation Efficiencies in Various Systems
| Organism/System | Labeling Duration | Expected Incorporation Efficiency (%) | Reference(s) |
| E. coli | Overnight culture | >98 | |
| Mammalian Cells (e.g., HeLa, HEK293) | 5-6 doublings | >97 | |
| Arabidopsis thaliana | 14 days | 93-99 | |
| Rat (Liver) | 107 days (generational) | ~94 | |
| Rat (Brain) | 107 days (generational) | ~83 | |
| Rat (Pups at p45) | Generational | ~95 |
Experimental Protocols
Protocol 1: 15N Labeling of Proteins in E. coli
This protocol is adapted for protein expression in E. coli using a minimal medium.
Materials:
-
M9 minimal medium (10x stock: 60 g Na2HPO4, 30 g KH2PO4, 5 g NaCl per liter)
-
15NH4Cl (1 g/L)
-
20% (w/v) Glucose (sterile)
-
1 M MgSO4 (sterile)
-
1 M CaCl2 (sterile)
-
Trace elements solution (100x)
-
Appropriate antibiotics
-
E. coli expression strain transformed with the plasmid of interest
Procedure:
-
Prepare the 15N M9 Minimal Medium:
-
To 880 mL of sterile water, add 100 mL of 10x M9 salts.
-
Add 1 g of 15NH4Cl.
-
Autoclave and let it cool.
-
Aseptically add the following sterile solutions:
-
10 mL of 20% glucose
-
1 mL of 1 M MgSO4
-
0.3 mL of 1 M CaCl2
-
10 mL of 100x trace elements solution
-
Appropriate antibiotics.
-
-
-
Starter Culture:
-
Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic.
-
Grow overnight at 37°C with shaking.
-
-
Adaptation Culture:
-
Inoculate 1 mL of the overnight LB culture into 100 mL of 15N M9 minimal medium.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Main Culture and Induction:
-
Inoculate 1 L of pre-warmed 15N M9 minimal medium with the adaptation culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression according to the specific requirements of your expression system (e.g., add IPTG to a final concentration of 1 mM).
-
Continue to grow the culture for the desired time and temperature for protein expression (e.g., 3-4 hours at 37°C or overnight at 18-20°C).
-
-
Harvesting:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2: Assessing 15N Incorporation Efficiency by Mass Spectrometry
This protocol outlines the general steps to determine the percentage of 15N incorporation.
Procedure:
-
Protein Extraction and Digestion:
-
Extract total protein from a small aliquot of your 15N-labeled cells.
-
Perform a standard in-solution or in-gel tryptic digest of the protein extract.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent mode, ensuring high resolution for both MS1 precursor scans and MS2 fragment scans.
-
-
Data Analysis:
-
Use a proteomics software package that can handle metabolic labeling data (e.g., MaxQuant, Protein Prospector).
-
Perform a database search against the appropriate protein sequence database, specifying 15N as a variable modification for all nitrogen-containing amino acids.
-
The software will identify both unlabeled (14N) and labeled (15N) peptide pairs.
-
-
Calculate Incorporation Efficiency:
-
For several abundant and confidently identified peptides, extract the intensities of the monoisotopic peaks for both the light (14N) and heavy (15N) isotopic envelopes.
-
Calculate the incorporation efficiency for each peptide using the formula: % Incorporation = [Intensity(15N) / (Intensity(14N) + Intensity(15N))] * 100
-
Average the incorporation efficiencies from multiple peptides to get a reliable estimate for the entire proteome. Specialized software can automate this calculation.
-
Visualizations
Caption: Troubleshooting workflow for low 15N incorporation efficiency.
Caption: General experimental workflow for 15N metabolic labeling.
References
Technical Support Center: Optimizing ¹⁵N Labeling Duration
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the labeling duration for complete ¹⁵N enrichment in proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing ¹⁵N labeling duration?
The primary goal is to achieve the highest possible incorporation of the ¹⁵N isotope into the target protein, ideally approaching 100% enrichment. Complete and uniform labeling is crucial for the accuracy and resolution of downstream applications such as NMR spectroscopy and quantitative mass spectrometry.
Q2: How does incomplete ¹⁵N labeling affect quantitative data?
Incomplete ¹⁵N labeling introduces inaccuracies in quantitative proteomics studies. When software assumes 100% labeling, the presence of unlabeled ¹⁴N atoms in the "heavy" labeled proteins leads to an incorrect calculation of peptide abundance and skewed protein ratios.[1] This results from a broader isotopic cluster for heavy-labeled peptides, making it difficult for software to correctly identify the monoisotopic peak.[1][2][3]
Q3: What are the common causes of incomplete ¹⁵N labeling?
Several factors can contribute to incomplete labeling:
-
Insufficient Labeling Duration: The labeling time may not be long enough for the organism's proteome to fully incorporate the ¹⁵N isotope, especially for proteins with slow turnover rates.[1]
-
Depletion of ¹⁵N Source: The ¹⁵N-containing nutrient in the growth medium may be depleted before complete labeling is achieved.
-
Contamination with ¹⁴N: The experimental setup may be contaminated with natural abundance nitrogen sources.
-
Metabolic Scrambling: Amino groups can be metabolically scrambled, reducing the ¹⁵N content of enriched amino acids or increasing it in non-target amino acids.
-
Suboptimal Growth Conditions: Factors affecting cellular growth and protein synthesis can also impact labeling efficiency.
Q4: How can I determine the ¹⁵N labeling efficiency?
Mass spectrometry is the gold standard for determining ¹⁵N labeling efficiency. By analyzing the isotopic distribution of peptides from the labeled protein, the percentage of ¹⁵N incorporation can be calculated. This is often done by comparing the experimental isotopic profile to theoretical profiles at different enrichment rates.
Troubleshooting Guide
Issue 1: Low or Incomplete ¹⁵N Enrichment
-
Symptom: Mass spectrometry analysis reveals a low percentage of ¹⁵N incorporation, or significant peaks corresponding to unlabeled or partially labeled peptides.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Labeling Time | Increase the duration of cell growth in the ¹⁵N-labeled medium. For organisms with slow protein turnover, multiple generations of labeling may be necessary. |
| ¹⁵N Source Depletion | Ensure an adequate and consistent supply of the ¹⁵N-labeled nutrient throughout the experiment. |
| ¹⁴N Contamination | Meticulously check all media components and reagents for any sources of natural abundance nitrogen. |
| Suboptimal Cell Health | Optimize cell growth conditions (temperature, pH, aeration) to ensure robust protein synthesis. |
Issue 2: Inaccurate Quantification in Mass Spectrometry
-
Symptom: Protein or peptide ratios are inconsistent across replicates, or there is high variance in the quantitative data.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Software Parameters | Determine the actual ¹⁵N labeling efficiency and input this value into your quantification software to correct for incomplete labeling. |
| Incorrect Monoisotopic Peak Assignment | Manually inspect the mass spectra of key peptides to ensure the software has correctly identified the monoisotopic peak of the heavy-labeled peptide. The isotopic clusters of heavy-labeled peptides can be broader due to incomplete labeling, which can confuse automated peak picking. |
| Co-elution of Peptides | Optimize chromatographic separation to minimize the co-elution of interfering peptides that can distort the isotopic pattern. |
Quantitative Data Summary
The following table summarizes typical ¹⁵N labeling efficiencies achieved in different experimental systems. Note that these are illustrative examples, and optimal labeling times should be determined empirically for each specific protein and expression system.
| Organism/System | Labeling Duration | Achieved ¹⁵N Enrichment | Reference |
| Arabidopsis thaliana | 14 days | 93-99% | |
| E. coli (Uniform Labeling) | Varies (typically overnight to 12 hours post-induction) | >98-99% (expected) |
Experimental Protocols
Protocol 1: Determining ¹⁵N Labeling Efficiency Using Mass Spectrometry
This protocol outlines the general steps for quantifying the percentage of ¹⁵N incorporation.
-
Protein Digestion: Digest the ¹⁵N-labeled protein into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptide Identification: Identify the peptides using a database search.
-
Isotopic Profile Analysis:
-
Select several abundant and well-resolved peptides for analysis. Peptides with a mass-to-charge ratio (m/z) under 1500 are often preferred as their monoisotopic peak is typically the most intense.
-
For each selected peptide, extract the experimental isotopic distribution from the mass spectrum.
-
Compare the experimental distribution to theoretical distributions generated for a range of ¹⁵N enrichment levels (e.g., 90% to 100%).
-
The labeling efficiency is determined by finding the theoretical distribution that best matches the experimental data. This can be done using software tools that calculate a goodness-of-fit metric, such as the Pearson product-moment correlation coefficient.
-
Protocol 2: General Workflow for ¹⁵N Labeling in E. coli
This protocol provides a general workflow for producing ¹⁵N-labeled proteins in E. coli.
-
Transformation: Transform an appropriate E. coli expression strain with the plasmid containing the gene of interest.
-
Starter Culture: Inoculate a small volume of minimal medium containing the appropriate antibiotic with a single colony and grow overnight.
-
Main Culture: Use the overnight culture to inoculate a larger volume of minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Growth and Induction: Grow the culture at the optimal temperature until it reaches the mid-log phase (OD₆₀₀ of ~0.6-0.8). Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Harvesting: Continue to culture the cells for a predetermined time (e.g., 2-12 hours) to allow for protein expression and labeling. Harvest the cells by centrifugation.
-
Verification: Proceed with protein purification and verify the ¹⁵N incorporation level using mass spectrometry as described in Protocol 1.
Visualizations
Caption: Workflow for ¹⁵N protein labeling and enrichment verification.
Caption: Troubleshooting logic for incomplete ¹⁵N labeling.
References
Technical Support Center: Reducing Background Noise in ¹⁵N Mass Spectrometry
Welcome to the technical support center for ¹⁵N mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce background noise in their experiments, ensuring high-quality and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in ¹⁵N mass spectrometry?
A1: Background noise in ¹⁵N mass spectrometry can originate from various sources, broadly categorized as chemical, electronic, and environmental. In the context of ¹⁵N labeling experiments, chemical noise is often the most significant contributor. Common sources include:
-
Contaminated Solvents and Reagents: Use of non-LC-MS grade solvents, water, or additives can introduce a variety of contaminants. Always use fresh, high-purity solvents and filter them before use.
-
Dirty Ion Source: Over time, the ion source can become contaminated with sample matrix, salts, and other non-volatile materials, leading to a high background signal and reduced sensitivity.[1][2]
-
Contaminated LC System: Tubing, fittings, vials, and the autosampler can all be sources of contamination. Residues from previous samples, plasticizers from plasticware, and detergents can all contribute to background noise.[2]
-
Leaks in the System: Air leaks in the LC or MS system can introduce nitrogen and other atmospheric components, leading to an elevated background, particularly at m/z 28 (N₂).
-
Column Bleed: Degradation of the stationary phase of the LC column can release siloxanes and other molecules that contribute to background noise.
-
Sample-Related Contaminants: The sample itself can be a source of noise. High concentrations of salts, detergents (like Tween or Triton), and polymers (like PEG) can suppress the signal of interest and increase the background.[2]
-
Environmental Contaminants: Dust particles and volatile organic compounds from the laboratory environment, such as keratins from skin and hair, can contaminate samples and contribute to background noise.[2]
Q2: How can I quickly check if my system is contaminated?
A2: A simple way to check for system contamination is to run a blank injection. This involves injecting the mobile phase without any sample. If you observe a high baseline or significant contaminant peaks in the blank run, it indicates that your system is contaminated. The source of contamination could be the solvents, the LC system, or the mass spectrometer itself.
Q3: What are acceptable background ion intensity levels for an Orbitrap mass spectrometer?
A3: The acceptable background ion intensity can vary depending on the specific instrument model, its age, and the type of experiment being conducted. However, for an LTQ-Orbitrap, a general guideline for the noise level in a full MS scan is approximately 1e5 intensity units. For high-resolution instruments, the goal is often to have the background as low as possible to maximize the signal-to-noise ratio for low-abundance analytes.
Q4: What are common adduct ions observed in ¹⁵N ESI-MS, and how can they be minimized?
A4: In positive-ion electrospray ionization (ESI), common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions, which are often present as contaminants in solvents, glassware, and samples. In ¹⁵N-labeled experiments, you will observe these adducts shifted by the mass of the incorporated ¹⁵N atoms. To minimize the formation of these adducts, consider the following:
-
Use high-purity solvents and reagents.
-
Use polypropylene or new glass tubes instead of older glassware, which can leach sodium ions.
-
Lower the pH of the mobile phase by adding a small amount of an acid like formic acid. The excess protons will promote the formation of the desired protonated molecule ([M+H]⁺) over metal adducts.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to background noise in ¹⁵N mass spectrometry.
Issue 1: High Background Noise Across the Entire Chromatogram
Symptoms: The baseline of your total ion chromatogram (TIC) is significantly elevated, obscuring low-intensity peaks.
| Possible Cause | Recommended Solutions | Expected Outcome |
| Contaminated Solvents or Mobile Phase | 1. Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. 2. Filter all solvents before use. 3. Sonicate the mobile phase to remove dissolved gases. | Reduction in baseline noise. |
| Contaminated LC System | 1. Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water). 2. Clean or replace contaminated tubing and fittings. | A cleaner baseline in subsequent blank runs. |
| Dirty Ion Source | 1. Clean the ion source components (e.g., capillary, skimmer, cone) according to the manufacturer's instructions. | Improved signal intensity and reduced background. |
| System Leaks | 1. Check all fittings and connections for leaks using an electronic leak detector or a Snoop-like solution. 2. Pay special attention to the connections between the LC and the MS. | Elimination of air leaks, which can introduce contaminants and cause unstable spray. |
Issue 2: Specific Contaminant Peaks in the Spectrum
Symptoms: You observe recurring, well-defined peaks in your blank and sample chromatograms that do not correspond to your analyte of interest.
| Possible Cause | Recommended Solutions | Expected Outcome |
| Plasticizer Contamination (e.g., phthalates) | 1. Switch to glass or polypropylene labware. 2. Avoid using plastic containers for long-term solvent storage. | Disappearance or significant reduction of phthalate-related peaks. |
| Polymer Contamination (e.g., PEG, PPG) | 1. Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware). | Removal of the characteristic repeating polymer ion series. |
| Keratin Contamination | 1. Always wear gloves and a lab coat. 2. Work in a clean environment, such as a laminar flow hood. 3. Clean work surfaces thoroughly. | Reduction in keratin-related peptide peaks. |
| Carryover from Previous Injections | 1. Implement a rigorous wash cycle for the autosampler needle and injection port between samples. 2. Inject several blank runs after a particularly concentrated sample. | Elimination of peaks corresponding to previously analyzed samples. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to ¹⁵N mass spectrometry to help in assessing system performance and troubleshooting.
Table 1: Common Background Contaminant Ions in Mass Spectrometry
| Contaminant | Common m/z (Positive Ion Mode) | Likely Source |
| Polyethylene glycol (PEG) | Series of peaks separated by 44.0262 Da | Detergents, lubricants, plasticware |
| Polypropylene glycol (PPG) | Series of peaks separated by 58.0419 Da | Solvents, plasticware |
| Phthalates | 149.0233, 279.1596, 391.2848 | Plasticizers from labware |
| Siloxanes | 207.0326, 281.0513, 355.0699 | Column bleed, septa, vacuum pump oil |
| Keratins | Various high m/z values | Skin, hair, dust |
| Sodium Adduct | [M+22.9898]⁺ | Glassware, reagents |
| Potassium Adduct | [M+38.9637]⁺ | Glassware, reagents |
Table 2: Typical ¹⁵N Labeling Efficiencies and Impact on Quantification
| Organism/System | Labeling Duration | Achievable ¹⁵N Enrichment | Impact of Incomplete Labeling on S/N |
| E. coli | Overnight culture | >98% | Minimal with high enrichment. Becomes significant below 95%, leading to broader isotopic envelopes and potentially lower peak intensity for the monoisotopic peak. |
| Mammalian Cells (SILAC) | 5-6 cell doublings | >97% | Similar to E. coli, requires correction in quantification software for accurate results. |
| Plants (Arabidopsis) | 2 weeks | 95-99% | Incomplete labeling can lead to underestimation of protein abundance changes if not corrected. |
Experimental Protocols
This section provides detailed methodologies for key procedures aimed at reducing background noise.
Protocol 1: Systematic Cleaning of a Mass Spectrometer Ion Source
Objective: To thoroughly clean the ion source to remove accumulated contaminants and restore instrument sensitivity.
Materials:
-
Lint-free gloves
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid (optional, for acidic cleaning)
-
Alconox or similar laboratory detergent
-
Cotton swabs
-
Beakers
-
Ultrasonic bath
-
Nitrogen gas for drying
Procedure:
-
Venting the Mass Spectrometer: Follow the manufacturer's instructions to safely vent the instrument. Ensure all high voltages are off and the source has cooled to room temperature.
-
Disassembly of the Ion Source: Carefully disassemble the ion source components, such as the capillary, skimmer, cone, and lenses. Refer to your instrument's manual for specific instructions.
-
Cleaning of Metal Parts:
-
Initial Rinse: Rinse the metal parts with LC-MS grade water to remove any salts.
-
Sonication: Place the parts in a beaker with a solution of 1-2% Alconox in water and sonicate for 15-20 minutes.
-
Rinse: Thoroughly rinse the parts with deionized water, followed by LC-MS grade water.
-
Solvent Rinse: Sequentially rinse the parts with methanol, acetonitrile, and isopropanol. Sonication in each solvent for 5-10 minutes can improve cleaning.
-
Drying: Dry the parts completely under a gentle stream of nitrogen gas.
-
-
Cleaning of Ceramic and Vespel Parts:
-
Clean these parts by wiping with a lint-free cloth dampened with methanol. Avoid soaking them in solvents for extended periods.
-
Bake out ceramic insulators at a high temperature (follow manufacturer's guidelines) to remove stubborn organic residues.
-
-
Reassembly and Pump-down:
-
Wearing clean, lint-free gloves, carefully reassemble the ion source.
-
Follow the manufacturer's procedure to pump down the mass spectrometer.
-
-
System Bake-out: Perform a system bake-out if the option is available on your instrument. This helps to remove any remaining volatile contaminants.
Protocol 2: Preparation of ¹⁵N-Labeled Protein Samples for Mass Spectrometry
Objective: To prepare ¹⁵N-labeled protein samples for mass spectrometry analysis while minimizing the introduction of contaminants.
Materials:
-
¹⁵N-labeled cell pellet
-
Lysis buffer (detergent-free or with MS-compatible detergents like SDS)
-
Urea or Guanidine-HCl (for denaturation)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (for reduction)
-
Iodoacetamide (IAA) or Chloroacetamide (CAA) (for alkylation)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges or tips
-
LC-MS grade solvents (water, acetonitrile)
Procedure:
-
Cell Lysis: Resuspend the ¹⁵N-labeled cell pellet in a suitable lysis buffer. Avoid using non-ionic detergents like Triton X-100 or NP-40. Sonication or bead beating can be used for mechanical lysis.
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup (Desalting):
-
Acidify the digested sample with formic acid to a final concentration of 0.1%.
-
Use a C18 SPE cartridge or tip to desalt the sample.
-
Condition the C18 material with acetonitrile.
-
Equilibrate with 0.1% formic acid in water.
-
Load the sample.
-
Wash with 0.1% formic acid in water to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the sample in a small volume of mobile phase A (e.g., 0.1% formic acid in water) for LC-MS analysis.
-
Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key workflows for troubleshooting and reducing background noise.
Caption: Troubleshooting workflow for high background noise in mass spectrometry.
Caption: Experimental workflow for ¹⁵N-labeled sample preparation.
References
Technical Support Center: Enhancing 15N NMR Signal-to-Noise Ratio
Welcome to the technical support center for 15N NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for an improved signal-to-noise ratio (S/N).
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your 15N NMR experiments in a question-and-answer format.
Q1: Why is my 15N NMR signal so weak or completely absent?
A1: A weak or absent signal in 15N NMR is a common challenge, primarily due to the low natural abundance (0.37%) and smaller gyromagnetic ratio of the 15N nucleus.[1] Several factors related to your sample and experimental setup can contribute to this issue.
Troubleshooting Steps:
-
Verify Sample Concentration: Insufficient sample concentration is a primary cause of low S/N.[2] For biomolecules, ensure you have an adequate concentration. While specific concentrations are sample-dependent, higher concentrations are generally required for 15N detection compared to 1H.[3]
-
Check for Sample Precipitation: Visually inspect your sample for any precipitate or cloudiness.[4] Solid particles in the sample will not contribute to the signal and can degrade spectral quality by affecting magnetic field homogeneity.[5]
-
Confirm Isotopic Labeling (if applicable): If you are working with isotopically labeled samples, confirm the efficiency of the 15N enrichment.
-
Rule out Hardware Issues: If you suspect an instrument problem, run a standard, reliable sample to check the spectrometer's performance.
Q2: My peaks are broad, which is affecting the signal-to-noise ratio. What can I do?
A2: Broad peaks reduce the peak height, leading to a lower apparent S/N. Several factors can cause line broadening.
Potential Causes and Solutions:
-
Poor Shimming: Inhomogeneous magnetic fields are a major cause of broad lines. Most modern spectrometers have automated shimming routines that are very effective. If automated shimming fails, manual shimming may be necessary.
-
Sample Viscosity: High sample concentrations can lead to increased viscosity, which restricts molecular tumbling and results in broader signals. If you suspect this, consider diluting your sample, though this will also decrease the overall signal.
-
Paramagnetic Impurities: The presence of paramagnetic materials, such as dissolved oxygen or metal ions, can cause significant line broadening. Degassing your sample by bubbling an inert gas (like nitrogen or argon) through it or using the freeze-pump-thaw method can remove dissolved oxygen.
-
Chemical Exchange: If your molecule is undergoing conformational exchange on the NMR timescale, it can lead to broad peaks. Acquiring spectra at different temperatures can help diagnose and sometimes mitigate this issue by shifting the exchange rate.
Q3: I have a sufficient sample concentration, but the sensitivity is still poor. How can I optimize my acquisition parameters?
A3: Optimizing acquisition parameters is crucial for maximizing the S/N.
Key Parameters to Optimize:
-
Number of Scans (NS): Increasing the number of scans is a straightforward way to improve S/N. The S/N ratio increases with the square root of the number of scans. However, this comes at the cost of longer experiment times.
-
Relaxation Delay (D1): The D1 delay should be set appropriately to allow for sufficient relaxation of the nuclei between scans. A common starting point is 1 to 2 seconds.
-
Receiver Gain (RG): The receiver gain amplifies the NMR signal. While modern spectrometers often have automatic receiver gain adjustment, it's good practice to ensure it is set optimally to maximize the signal without overloading the analog-to-digital converter (ADC).
-
Pulse Widths: Calibrated 90° and 180° pulse widths are essential for the proper functioning of most NMR experiments.
Frequently Asked Questions (FAQs)
Hardware and Probes
Q: How much can a cryoprobe improve my 15N NMR sensitivity?
A: A cryoprobe can provide a significant enhancement in S/N, typically by a factor of 3 to 5 compared to a conventional room-temperature probe. This is achieved by cooling the detection coils and preamplifiers to cryogenic temperatures (around 20 K), which dramatically reduces thermal noise.
| Probe Type | Typical S/N Enhancement Factor |
| Room Temperature Probe | 1x (Baseline) |
| CryoProbe Prodigy (L-N2 cooled) | 2-3x |
| CryoProbe (He cooled) | 3-5x |
Pulse Sequences and Experimental Techniques
Q: What are some common pulse sequences used to enhance sensitivity in 15N NMR?
A: Several pulse sequences are designed to improve sensitivity:
-
INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This is a classic technique that transfers polarization from the highly abundant and sensitive 1H nuclei to the less sensitive 15N nuclei, significantly boosting the 15N signal.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a 2D experiment that correlates 1H and 15N nuclei. Sensitivity-enhanced versions of HSQC are widely used.
-
TROSY (Transverse Relaxation-Optimized Spectroscopy): This is particularly beneficial for larger molecules (>25 kDa) as it selects for the more slowly relaxing components of the NMR signal, resulting in sharper lines and improved sensitivity.
Q: What is Paramagnetic Relaxation Enhancement (PRE) and how can it help?
A: PRE is a technique that utilizes the introduction of a paramagnetic center (a spin label) into the molecule of interest. The paramagnetic center induces strong relaxation effects on nearby nuclei, which can be measured to obtain long-range distance information (up to ~35 Å). While primarily used for structural biology, the increased relaxation rates can also be used to accelerate data acquisition, which can be beneficial for systems with long T1 relaxation times.
Sample Preparation
Q: What are the best practices for preparing a sample for 15N NMR to maximize the signal-to-noise ratio?
A: Proper sample preparation is critical for obtaining high-quality spectra.
-
Purity: Ensure your sample is as pure as possible. Impurities can contribute to the noise and may interfere with your signal of interest.
-
Solvent: Use high-quality deuterated solvents to minimize solvent signals.
-
Filtration: Always filter your sample directly into the NMR tube to remove any particulate matter. A simple way to do this is to use a Pasteur pipette with a small plug of glass wool.
-
Volume: Use the correct sample volume for your NMR tube to ensure it is centered within the detection coil. For a standard 5 mm tube, a volume of 0.6-0.7 mL is typical.
Data Processing
Q: Are there data processing techniques that can improve the signal-to-noise ratio of my 15N NMR spectrum?
A: Yes, certain processing techniques can enhance the S/N of your final spectrum.
-
Apodization (Window Functions): Applying a weighting function to the Free Induction Decay (FID) before Fourier transformation can improve the S/N at the expense of some resolution. An exponential multiplication (line broadening) is a common method.
-
Non-Uniform Sampling (NUS): NUS is an acquisition technique where only a fraction of the data points in the indirect dimensions of a multi-dimensional experiment are collected. This allows for a significant increase in the number of scans for the collected points within the same total experiment time, leading to a substantial improvement in S/N.
-
Linear Prediction: This technique can be used to extend the FID, which can improve resolution and, in some cases, the S/N.
Experimental Protocols & Visualizations
Protocol: Basic 1H-15N HSQC Experiment
This protocol outlines the general steps for acquiring a standard sensitivity-enhanced 1H-15N HSQC spectrum.
-
Sample Preparation: Prepare your 15N-labeled protein sample in a suitable deuterated buffer. Filter the sample into a clean NMR tube.
-
Instrument Setup:
-
Insert the sample into the magnet and allow it to equilibrate to the desired temperature.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the 1H and 15N channels.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Calibration:
-
Calibrate the 90° pulse widths for both 1H and 15N.
-
Determine the spectral widths for both dimensions.
-
-
Acquisition:
-
Load a sensitivity-enhanced 1H-15N HSQC pulse sequence (e.g., hsqcetfpgpsi on Bruker systems).
-
Set the number of scans (NS), number of increments in the indirect dimension, and the relaxation delay (D1).
-
Start the acquisition.
-
-
Processing:
-
Apply appropriate window functions in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Apply baseline correction.
-
Visualizations
Caption: Workflow for a 1H-15N HSQC experiment.
Caption: Troubleshooting logic for low S/N in 15N NMR.
References
Dealing with co-eluting peptides in 15N quantitative proteomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting peptides in 15N quantitative proteomics experiments.
Troubleshooting Guides
Issue: Inaccurate peptide and protein quantification with high variance between replicates.
Symptoms:
-
Calculated protein ratios are inconsistent across technical or biological replicates.
-
High coefficient of variation (CV) for quantified peptides belonging to the same protein.
-
Visual inspection of the mass spectra reveals distorted isotopic envelopes for 15N-labeled peptides.[1]
Possible Causes:
-
Co-eluting Peptides: An interfering peptide with a similar mass-to-charge (m/z) ratio is eluting at the same or a very similar retention time as the peptide of interest. This interference artificially inflates the ion intensity of the target peptide, leading to inaccurate quantification.[1]
-
Incomplete 15N Labeling: If the 15N incorporation is not close to 100%, the isotopic distribution of the "heavy" peptide will be a cluster of peaks rather than a single well-defined peak. This can cause software to misidentify the monoisotopic peak, especially in the presence of co-eluting species.[1]
-
Low Signal-to-Noise Ratio: For low-abundance peptides, the signal may be difficult to distinguish from background noise, making accurate quantification challenging and more susceptible to interference from co-eluting species.
Solutions:
-
Manual Validation of Spectra: Visually inspect the mass spectra of peptides with questionable quantification. Compare the experimental isotopic distribution with the theoretical distribution to identify any interfering peaks.[1]
-
Utilize High-Resolution Mass Spectrometry: Acquiring data on a high-resolution mass spectrometer can help resolve interfering ions from the peptide of interest, leading to more accurate MS1-based quantification.[2]
-
Employ Targeted Proteomics (Parallel Reaction Monitoring - PRM): PRM is a targeted mass spectrometry approach where a predetermined list of peptide ions is fragmented, and the resulting fragment ions are detected. Because quantification is performed using high-resolution MS2 fragment ions, signals from co-eluting peptides in the MS1 scan can be eliminated, leading to more accurate quantification.
-
Optimize Chromatographic Separation:
-
Increase Gradient Length: A longer and shallower acetonitrile gradient during liquid chromatography (LC) can improve the separation of peptides and reduce the likelihood of co-elution.
-
Use a Different Column Chemistry: Employing a column with a different stationary phase can alter peptide elution profiles and resolve co-eluting species.
-
-
Software-based Correction: Some software packages have algorithms to detect and correct for co-eluting peptides by analyzing the elution profiles and isotopic distributions of the ions.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting peptides and why are they a problem in 15N quantitative proteomics?
A1: Co-eluting peptides are two or more different peptide species that are not fully separated by liquid chromatography and enter the mass spectrometer at the same time. In 15N quantitative proteomics, quantification is often based on comparing the signal intensities of the 14N (light) and 15N (heavy) isotopic forms of a peptide in the MS1 scan. If another peptide co-elutes with the target peptide, its isotopic peaks can overlap and interfere with the accurate measurement of the target peptide's ion intensity, leading to incorrect protein abundance ratios.
Q2: How can I detect the presence of co-eluting peptides in my data?
A2: Several indicators can suggest the presence of co-eluting peptides:
-
Distorted Isotopic Peaks: The observed isotopic distribution of your target peptide in the mass spectrum deviates significantly from the theoretical distribution.
-
Asymmetric Chromatographic Peaks: The elution peak of your peptide may appear broader than expected or have a "shoulder," indicating the presence of another species eluting very closely.
-
Inconsistent Quantification: You observe high variability in the calculated ratios for a particular peptide across replicate runs.
-
Low-Quality Scores: Data analysis software often provides quality scores for peptide quantification. Low scores can be a red flag for potential interference.
Q3: Can co-eluting peptides affect both the 14N and 15N signals?
A3: Yes, co-eluting peptides can interfere with either the 14N (light) or the 15N (heavy) signal, or both, depending on the mass of the interfering peptide. This interference can artificially increase or decrease the calculated light-to-heavy ratio, leading to an overestimation or underestimation of the true protein abundance change.
Q4: Are there computational tools to correct for co-eluting peptides?
A4: Yes, several computational approaches and software tools can help mitigate the effects of co-eluting peptides. These tools often employ algorithms that can deconvolve mixed spectra by identifying and subtracting the contribution of the interfering peptide's signal. Some methods use the fact that the light and heavy labeled peptides should have identical chromatographic profiles and retention times. Deviations from this can be used to flag and potentially correct for interference.
Q5: How does incomplete 15N labeling contribute to the problem of co-elution?
A5: Incomplete 15N labeling results in a broader isotopic cluster for the heavy-labeled peptide, as some nitrogen atoms remain as 14N. This complex isotopic pattern is more susceptible to interference from co-eluting peptides because there is a higher chance of an interfering peak overlapping with one of the peaks in the isotopic cluster. This can make it more challenging for the software to accurately identify and quantify the true heavy-labeled peptide signal.
Data Presentation
Table 1: Impact of Co-eluting Peptides on Protein Quantification
The following table illustrates how a co-eluting peptide can affect the calculated protein ratio. In this example, the true ratio of Protein A (Heavy/Light) is 2.0. However, a co-eluting peptide interferes with the heavy channel of Peptide 1.
| Peptide | True Light Intensity | True Heavy Intensity | Interfering Signal (in Heavy Channel) | Observed Heavy Intensity | Calculated Ratio (Observed Heavy/True Light) | % Error |
| Peptide 1 | 100,000 | 200,000 | 50,000 | 250,000 | 2.5 | +25% |
| Peptide 2 | 150,000 | 300,000 | 0 | 300,000 | 2.0 | 0% |
| Peptide 3 | 120,000 | 240,000 | 0 | 240,000 | 2.0 | 0% |
| Protein A (Average) | 2.17 | +8.5% |
Table 2: Improved Quantification using Parallel Reaction Monitoring (PRM)
This table shows the same protein's quantification after re-analysis using PRM. By quantifying based on specific fragment ions in MS2, the interference from the co-eluting peptide in the MS1 scan is eliminated.
| Peptide | Quantification Method | Calculated Ratio (Heavy/Light) | % Error |
| Peptide 1 | MS1 Intensity | 2.5 | +25% |
| Peptide 1 | PRM (MS2 Fragments) | 2.0 | 0% |
| Peptide 2 | PRM (MS2 Fragments) | 2.0 | 0% |
| Peptide 3 | PRM (MS2 Fragments) | 2.0 | 0% |
| Protein A (Average) | PRM | 2.0 | 0% |
Experimental Protocols
Protocol 1: Optimizing Liquid Chromatography to Minimize Co-elution
-
Initial Analysis with Standard Gradient:
-
Perform an initial LC-MS/MS analysis of your 15N-labeled protein digest using a standard gradient (e.g., a 60-minute gradient of 5-40% acetonitrile).
-
Identify peptides that show signs of co-elution (high CVs, distorted peak shapes).
-
-
Gradient Elongation:
-
For subsequent injections, increase the gradient length to 90 or 120 minutes.
-
Adjust the slope of the gradient to be shallower, particularly around the retention time of the problematic peptides. This will increase the separation between closely eluting species.
-
-
Column Chemistry Variation:
-
If co-elution persists, switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl column). This will alter the selectivity of the separation and can resolve the co-eluting peptides.
-
-
Data Analysis:
-
Re-process the data from the optimized LC conditions and compare the quantification results for the previously problematic peptides. Look for improved consistency in ratios and better peak shapes.
-
Protocol 2: Targeted Analysis using Parallel Reaction Monitoring (PRM)
-
Peptide Target List Creation:
-
From your initial data-dependent acquisition (DDA) experiment, create a list of target peptides for the proteins of interest.
-
Include peptides that were previously identified with high confidence but showed poor quantification.
-
-
PRM Method Development:
-
In the mass spectrometer's method editor, create a PRM experiment.
-
Enter the m/z values and charge states of the precursor ions from your target list.
-
Define a retention time window around the expected elution time for each peptide.
-
-
Data Acquisition:
-
Inject your 15N-labeled sample and acquire the data using the PRM method. The mass spectrometer will specifically isolate and fragment the peptides on your target list.
-
-
Data Analysis in Skyline (or similar software):
-
Import the PRM data into a targeted proteomics analysis software like Skyline.
-
For each peptide, select the most intense and interference-free fragment ions for quantification.
-
The software will integrate the peak areas of these fragment ions for both the light and heavy versions of the peptide to calculate the ratio.
-
Mandatory Visualization
References
Technical Support Center: Overcoming Challenges in ¹⁵N Metabolic Labeling of Plants
Welcome to the technical support center for ¹⁵N metabolic labeling of plants. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during ¹⁵N metabolic labeling experiments in a question-and-answer format.
Question: Why is my ¹⁵N labeling efficiency low or inconsistent?
Answer:
Low or inconsistent labeling efficiency is a common challenge in ¹⁵N metabolic labeling of plants. Several factors can contribute to this issue.
-
Potential Causes:
-
Insufficient Labeling Time: The duration of exposure to the ¹⁵N source may not be long enough for complete incorporation, especially in plants with slow growth rates or large reserves of unlabeled nitrogen.
-
Nitrogen Source Availability: The concentration of the ¹⁵N-labeled nitrogen source in the growth medium might be too low, or it may become depleted over the course of the experiment.
-
Plant Growth and Development Stage: The metabolic rate and nitrogen uptake of a plant vary with its developmental stage. Younger, actively growing plants tend to incorporate the label more efficiently.
-
Competition from Unlabeled Nitrogen: Contamination of the growth system with unlabeled nitrogen sources (e.g., from contaminated water, soil, or air) can dilute the ¹⁵N label.
-
Plant Species Variability: Different plant species have distinct nitrogen uptake and metabolism rates, leading to variations in labeling efficiency under the same conditions.[1][2]
-
-
Solutions:
-
Optimize Labeling Duration: Conduct a time-course experiment to determine the optimal labeling period for your specific plant species and experimental conditions to achieve a high and stable labeling efficiency, ideally 97% or above.[2]
-
Ensure Adequate ¹⁵N Source: Maintain a consistent and sufficient supply of the ¹⁵N-labeled nitrogen source in the growth medium throughout the experiment. For hydroponic systems, this may involve periodic replenishment of the nutrient solution.
-
Standardize Plant Growth Stage: Use plants at a consistent developmental stage for all experimental replicates to minimize variability in nitrogen metabolism.
-
Maintain a Clean Experimental System: Use high-purity water and sterile growth media to avoid contamination with unlabeled nitrogen. For hydroponic or agar-based systems, ensure the setup is well-sealed.
-
Species-Specific Protocols: Adapt the labeling protocol to the specific requirements of your plant species. A pilot study to determine the optimal labeling conditions is highly recommended.
-
Question: My quantitative data shows high variability between replicates. What could be the cause?
Answer:
High variability in quantitative data can undermine the reliability of your results. This issue often stems from inconsistencies in sample handling and data analysis.
-
Potential Causes:
-
Inconsistent Sample Mixing: If you are comparing a ¹⁵N-labeled sample with a ¹⁴N (natural abundance) sample, imprecise mixing can introduce significant quantitative errors.[2]
-
Incomplete Labeling Correction: Failure to accurately determine and correct for the actual ¹⁵N labeling efficiency will lead to inaccurate quantification.[1]
-
Errors in Mass Spectrometry Analysis: Issues such as incorrect monoisotopic peak assignment for ¹⁵N-labeled peptides, especially with incomplete labeling, can lead to quantification errors. Co-eluting peptides can also interfere with accurate quantification.
-
Biological Variability: Natural variation between individual plants can contribute to differences in protein abundance.
-
-
Solutions:
-
Implement a Robust Mixing Strategy: Mix the labeled and unlabeled samples at the earliest possible stage, preferably before protein extraction, to minimize handling-related variability.
-
Accurately Determine and Apply Labeling Efficiency: Determine the labeling efficiency for each experiment by analyzing a subset of abundant peptides and comparing their experimental and theoretical isotopic distributions. Use this efficiency value to correct your quantitative data during analysis.
-
Optimize Mass Spectrometry and Data Analysis: Use high-resolution mass spectrometry to better resolve isotopic clusters and reduce peak overlap. Utilize software features that help validate monoisotopic peak assignments.
-
Increase Biological Replicates: Employ a sufficient number of biological replicates to account for natural plant-to-plant variation and increase the statistical power of your experiment.
-
Question: I am having trouble with the data analysis of my ¹⁵N labeling experiment. What are the key considerations?
Answer:
The complexity of data analysis is a significant hurdle in ¹⁵N metabolic labeling of plants. Unlike SILAC, where mass differences are constant, the mass shift in ¹⁵N labeling depends on the number of nitrogen atoms in each peptide.
-
Key Considerations and Solutions:
-
Specialized Software: Use software specifically designed or well-suited for ¹⁵N labeling data analysis, such as Protein Prospector, MSQuant, or pFIND.
-
Labeling Efficiency Correction: As mentioned previously, it is crucial to input the determined labeling efficiency into the software to adjust peptide ratios for accurate quantification.
-
Monoisotopic Peak Assignment: Incomplete labeling can broaden the isotopic cluster of heavy peptides, making it difficult to correctly identify the monoisotopic peak. Visually inspect the spectra of key peptides to ensure correct peak assignment by the software. Some software tools have features to flag incorrect assignments.
-
False Discovery Rate (FDR): Be aware that ¹⁵N labeling can sometimes increase the ambiguity of peptide identifications. It is important to carefully set and evaluate the FDR for both ¹⁴N and ¹⁵N peptide searches.
-
Data Presentation
Table 1: Typical ¹⁵N Labeling Efficiencies in Arabidopsis thaliana
| Labeling Duration | Growth System | Labeling Efficiency (%) | Reference |
| 14 days | Plates or Liquid Culture | 93 - 99 | |
| Variable | Hydroponic System | > 97 (recommended) |
Note: Labeling efficiency can be constant across different proteins within a single experiment but often varies between experiments.
Experimental Protocols
Protocol 1: ¹⁵N Metabolic Labeling of Arabidopsis thaliana in Liquid Culture
-
Seed Sterilization and Germination:
-
Sterilize Arabidopsis thaliana seeds using your standard laboratory protocol (e.g., treatment with 70% ethanol followed by bleach and sterile water washes).
-
Germinate seeds on sterile plates containing Murashige and Skoog (MS) medium with 1% sucrose and natural abundance nitrogen salts.
-
-
Preparation of ¹⁵N Labeling Medium:
-
Prepare a modified MS medium where the standard nitrogen sources (e.g., KNO₃ and NH₄NO₃) are replaced with their ¹⁵N-labeled counterparts (e.g., K¹⁵NO₃ and ¹⁵NH₄¹⁵NO₃) at the same molar concentration.
-
Ensure the purity of the ¹⁵N-labeled salts to be ≥ 98%.
-
-
Labeling Procedure:
-
After 7-10 days of growth on standard MS plates, transfer seedlings to a flask containing the ¹⁵N labeling liquid medium.
-
Grow the plants in the labeling medium for at least 14 days under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod). For slower-growing mutants, a longer duration may be necessary.
-
-
Harvesting:
-
After the labeling period, harvest the plant tissue, gently blot it dry, and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Store the samples at -80°C until further processing.
-
-
Sample Preparation for Mass Spectrometry:
-
For comparative proteomics, mix the ¹⁵N-labeled sample with an unlabeled (¹⁴N) control sample at a 1:1 ratio based on protein amount.
-
Extract proteins using a suitable buffer (e.g., SDS-based buffer).
-
Perform in-solution or in-gel digestion of the proteins (e.g., using trypsin).
-
Desalt the resulting peptides before LC-MS/MS analysis.
-
-
Data Acquisition and Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Process the raw data using software capable of handling ¹⁵N labeling data.
-
Determine the labeling efficiency and use it to correct the quantitative data.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Simplified overview of nitrogen uptake and assimilation pathway in plants.
Caption: A troubleshooting workflow for quantitative inaccuracies in ¹⁵N labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good labeling efficiency to aim for in ¹⁵N metabolic labeling of plants?
A high labeling efficiency is desirable for accurate quantification and confident identification of labeled peptides. It is recommended to aim for an efficiency of 97% or higher. However, achievable efficiencies can range from 93-99% in plants like Arabidopsis, depending on the experimental conditions. Consistency in labeling efficiency across your samples is often more critical than achieving the absolute highest value.
Q2: Can I use ¹⁵N labeling for all types of plants?
Yes, ¹⁵N labeling can be applied to a wide variety of plant species. However, the optimal labeling strategy may differ significantly. For example, hydroponic systems are well-suited for many herbaceous plants, while other methods like foliar application of ¹⁵N-labeled urea may be more practical for field studies or larger plants. It is essential to tailor the labeling protocol to the specific plant's physiology and growth habits.
Q3: Does the choice of ¹⁵N-labeled nitrogen source matter?
The form of the ¹⁵N source can influence uptake and assimilation. The most common sources are ¹⁵NH₄¹⁵NO₃, K¹⁵NO₃, and (¹⁵NH₄)₂SO₄. The choice depends on the plant's preferential nitrogen source and the experimental design. For instance, some plants may exhibit different growth rates or metabolic responses depending on whether they are supplied with nitrate or ammonium.
Q4: How does incomplete labeling affect peptide identification?
Incomplete labeling broadens the isotopic distribution of a peptide, which can make it more challenging for mass spectrometry software to identify the monoisotopic peak correctly. This can lead to a lower identification rate for heavy-labeled peptides compared to their light counterparts, especially if the labeling efficiency is low.
Q5: Is there any isotopic discrimination between ¹⁴N and ¹⁵N by plants?
While some enzymatic reactions can show a slight preference for the lighter ¹⁴N isotope, studies have shown that when an adequate amount of ¹⁵N is supplied, plants like wheat do not show significant discrimination against the heavy isotope in terms of uptake and partitioning. Therefore, for most metabolic labeling experiments where the goal is near-complete labeling, this effect is generally considered negligible.
References
Technical Support Center: Troubleshooting Low Yield of 15N Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low yield of 15N labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of 15N labeling of proteins in E. coli?
A1: The principle of 15N labeling is to grow an E. coli expression strain in a minimal medium where the sole nitrogen source is 15N-labeled ammonium chloride (¹⁵NH₄Cl). As the bacteria grow and express the target protein, the 15N isotope is incorporated into all nitrogen-containing biomolecules, including amino acids, and subsequently into the recombinant protein. This enables the protein to be studied by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: What is a typical minimal medium used for 15N labeling?
A2: A commonly used minimal medium is M9 medium. The key is to prepare it without standard ammonium chloride and supplement it with 1g/L of ¹⁵NH₄Cl.[1] The medium is also supplemented with a carbon source (like glucose), trace elements, and necessary vitamins and cofactors to support cell growth.[2]
Q3: At what cell density should I induce protein expression?
A3: A common practice is to induce protein expression when the optical density at 600 nm (OD₆₀₀) of the culture reaches approximately 0.8 to 1.0.[2] However, the optimal induction point can be protein-dependent. For toxic proteins, it might be beneficial to induce at a higher cell density to maximize biomass before expression begins.[3][4]
Q4: What are the typical induction conditions (temperature and duration)?
A4: Induction conditions can significantly impact protein yield and solubility. Lowering the induction temperature (e.g., 15-25°C) and extending the induction time (e.g., 16-20 hours or overnight) can slow down protein synthesis, which often promotes proper folding and reduces the formation of inclusion bodies. Conversely, induction at 37°C for a shorter period (3-4 hours) can lead to higher expression levels, but with an increased risk of aggregation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to low yields of 15N labeled proteins.
Problem 1: No or Very Low Protein Expression
If you observe little to no expression of your target protein, consider the following potential causes and solutions.
Is your vector sequence correct?
-
Troubleshooting: Sequence your plasmid to confirm the integrity of the open reading frame, the promoter region, and the ribosome binding site.
-
Solution: If errors are found, re-clone the gene into the expression vector.
Is the protein toxic to the E. coli host?
-
Troubleshooting: Protein toxicity can manifest as slow cell growth or cell death after induction. You can test for toxicity by plating your expression strain on agar plates with and without the inducer. A significant decrease in colony forming units on the induced plate suggests toxicity.
-
Solutions:
-
Use a tightly regulated promoter system (e.g., pET vectors) to minimize leaky expression before induction.
-
Use an E. coli strain designed for toxic protein expression, such as C41(DE3) or C43(DE3).
-
Lower the induction temperature and shorten the induction time.
-
Add glucose to the culture medium to help repress lac-based promoters before induction.
-
Is your codon usage optimized for E. coli?
-
Troubleshooting: The presence of rare codons in your gene can slow down or terminate translation, leading to low protein yield. You can analyze the codon usage of your gene using online tools.
-
Solution: Optimize the codon usage of your gene for E. coli expression. This involves synthesizing a new version of the gene with codons that are frequently used in highly expressed E. coli genes. This can significantly improve translation efficiency.
Is the mRNA transcript unstable?
-
Troubleshooting: The stability of the mRNA transcript directly affects the amount of protein that can be translated. You can assess mRNA stability experimentally.
-
Solution: Modify the 5' and 3' untranslated regions (UTRs) of your transcript to include stabilizing elements. Reducing secondary structures near the ribosome binding site can also improve translation initiation.
Problem 2: Protein is Expressed but Yield is Low After Purification
If you can detect your protein in the cell lysate but the final purified yield is low, consider these possibilities.
Is your protein located in inclusion bodies?
-
Troubleshooting: Insoluble protein aggregates, known as inclusion bodies, are a common cause of low yield of purified protein. You can check for inclusion bodies by pelleting the cell lysate after sonication or lysis and analyzing the pellet by SDS-PAGE.
-
Solutions:
-
Optimize expression conditions by lowering the temperature and inducer concentration.
-
Use a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).
-
Co-express molecular chaperones to assist in proper protein folding.
-
Was the cell lysis inefficient?
-
Troubleshooting: Incomplete cell lysis will result in a significant portion of your protein remaining trapped within the cells.
-
Solution: Ensure your lysis method is effective. For mechanical methods like sonication, optimize the duration and power. For chemical lysis, ensure the buffer composition is appropriate for your E. coli strain.
Is the protein degrading during purification?
-
Troubleshooting: Proteases released during cell lysis can degrade your target protein.
-
Solution: Add protease inhibitors to your lysis and purification buffers and keep your samples on ice or at 4°C throughout the purification process.
Experimental Protocols
Protocol 1: General Protocol for 15N Protein Labeling in E. coli
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Pre-culture: Inoculate a single colony into 5-10 mL of rich medium (e.g., LB or 2xYT) with the corresponding antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture Inoculation: The next day, inoculate 1 L of M9 minimal medium (containing 1 g/L ¹⁵NH₄Cl as the sole nitrogen source) with the overnight pre-culture. A starting OD₆₀₀ of 0.05-0.1 is recommended.
-
Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.8-1.0.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Expression: Continue to incubate the culture with shaking for the desired duration (e.g., 16-20 hours at 20°C).
-
Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C until purification.
Protocol 2: Assessing Protein Toxicity
-
Prepare two sets of agar plates containing the appropriate antibiotic. One set should also contain the inducer at a concentration similar to what is used for liquid culture expression.
-
Serially dilute an overnight culture of your expression strain.
-
Plate the dilutions on both sets of plates.
-
Incubate the plates overnight at 37°C.
-
Compare the number of colonies on the plates with and without the inducer. A significant reduction in colony number on the induced plates is indicative of protein toxicity.
Protocol 3: Checking for Inclusion Bodies
-
After cell lysis (e.g., by sonication), centrifuge the lysate at a high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.
-
Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction).
-
Resuspend the pellet in a buffer identical to the lysis buffer.
-
Analyze samples of the total cell lysate, the soluble fraction, and the insoluble fraction by SDS-PAGE.
-
A prominent band corresponding to the molecular weight of your target protein in the insoluble fraction indicates the formation of inclusion bodies.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| ¹⁵NH₄Cl Concentration | 1 g/L | Should be the sole nitrogen source in the minimal medium. |
| OD₆₀₀ at Induction | 0.8 - 1.0 | Can be varied depending on protein toxicity. |
| Induction Temperature | 15 - 37 °C | Lower temperatures often improve solubility. |
| Induction Duration | 3 - 20 hours | Longer times are typically used with lower temperatures. |
| IPTG Concentration | 0.1 - 1.0 mM | Lower concentrations can sometimes reduce toxicity and improve folding. |
Visualizations
Caption: A typical workflow for 15N labeled protein expression in E. coli.
Caption: A decision tree for troubleshooting low yield of 15N labeled proteins.
References
Adjusting for variability in 15N labeling efficiency between experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in 15N labeling efficiency in their experiments.
Frequently Asked Questions (FAQs)
Q1: What causes variability in 15N labeling efficiency between experiments?
Variability in 15N labeling efficiency can arise from several factors:
-
Incomplete Labeling: The duration of labeling may be insufficient for complete incorporation of 15N, especially in organisms with slow protein turnover. For instance, labeling efficiency in Arabidopsis plants can range from 93-99% after 14 days of labeling.[1][2][3]
-
Purity of the 15N Source: The isotopic purity of the 15N-containing salt is crucial. It is recommended to use salts with over 99% purity to achieve high-level labeling.[1][4]
-
Metabolic Scrambling: Amino groups can be metabolically scrambled, which can reduce the 15N content of enriched amino acids or increase the 15N in non-target amino acids.
-
Contamination: Contamination with natural abundance (14N) nitrogen sources can dilute the labeling.
-
Organism-Specific Differences: Different organisms and even different tissues within an organism can have varying protein turnover rates, affecting the time required to reach high enrichment levels. For example, tomatoes may require up to two months to achieve 99% labeling efficiency.
Q2: How does incomplete 15N labeling affect my quantitative data?
Incomplete 15N labeling directly impacts the accuracy of quantitative proteomics. When labeling is incomplete, the "heavy" labeled peptides will have a distribution of isotopic peaks instead of a single, well-defined peak. This broader isotopic cluster can lead to:
-
Inaccurate Quantification: Software assuming 100% labeling will incorrectly calculate the abundance of the heavy peptide, leading to skewed protein ratios.
-
Reduced Identification of Heavy Peptides: The broader isotope clusters of heavy-labeled peptides make it more difficult for mass spectrometry software to correctly identify the monoisotopic peak, which can significantly reduce the identification rate of these peptides. Achieving a labeling efficiency of 98.5% or higher can result in a similar identification rate between 14N and 15N searches.
Q3: How can I determine the 15N labeling efficiency in my experiment?
The most common method for determining 15N labeling efficiency is to compare the experimental isotopic profile of several abundant peptides against a series of theoretical profiles generated at different enrichment rates. This comparison can be performed using software tools that calculate the best match, for example, by using the Pearson product-moment correlation coefficient.
Q4: How do I correct for incomplete 15N labeling in my data analysis?
Once the labeling efficiency is determined (e.g., 95%), this value should be used as a parameter in your quantification software. Software packages like Protein Prospector can then adjust the calculated peptide ratios by accounting for the contribution of the unlabeled portion to the isotopic cluster.
Troubleshooting Guide
This guide addresses specific issues that may arise during 15N metabolic labeling experiments.
Issue 1: Inconsistent or Skewed Protein/Peptide Ratios
-
Symptom: Observed protein or peptide ratios are inconsistent across replicates or are skewed from expected values.
-
Possible Cause: Incomplete 15N labeling is a primary cause.
-
Solution:
-
Determine Labeling Efficiency: Follow the protocol for determining the actual 15N incorporation efficiency.
-
Correct in Software: Input the determined labeling efficiency into your quantification software to adjust the peptide ratios.
-
Optimize Labeling Protocol: For future experiments, consider increasing the labeling duration. For example, a 14-day labeling period is recommended for Arabidopsis to achieve high efficiency. Ensure a consistent and adequate supply of the 15N-labeled nutrient.
-
Issue 2: Poor Identification Rate of 15N-Labeled Peptides
-
Symptom: The number of identified heavy-labeled peptides is significantly lower than that of light-labeled peptides.
-
Possible Cause: Incomplete labeling leads to broader isotopic clusters, making it difficult for the software to correctly assign the monoisotopic peak.
-
Solution:
-
Aim for High Labeling Efficiency: Strive for a labeling efficiency of 97% or higher to improve the identification rates of 15N-labeled peptides.
-
Use High-Resolution Mass Spectrometry: High-resolution MS1 scans can help to reduce peak overlap and improve the accuracy of monoisotopic peak identification.
-
Manual Validation: Visually inspect the mass spectra for peptides with questionable quantification to confirm the correct monoisotopic peak assignment.
-
Data Presentation
Table 1: Impact of Labeling Efficiency on Protein Ratio Calculation
This table illustrates how failing to correct for incomplete labeling can lead to an underestimation of true protein abundance changes.
| True Light/Heavy Ratio | Assumed Labeling Efficiency | Calculated Light/Heavy Ratio (Uncorrected) | Corrected Light/Heavy Ratio (at 95% efficiency) |
| 2.0 | 100% | 1.9 | 2.0 |
| 5.0 | 100% | 4.75 | 5.0 |
| 0.5 | 100% | 0.53 | 0.5 |
This data is illustrative and the exact impact will depend on the number of nitrogen atoms in the peptide.
Experimental Protocols
Protocol 1: Determination of 15N Labeling Efficiency
This protocol outlines the steps to determine the 15N labeling efficiency of your samples.
-
Data Acquisition: Acquire high-resolution mass spectra of your 15N-labeled protein digest.
-
Peptide Identification: Perform a database search to identify peptides from your sample.
-
Select Peptides for Analysis: Choose 8-10 abundant peptides with a good signal-to-noise ratio. Peptides with a mass of less than 1500 m/z are preferable as their monoisotopic peak is typically the most intense.
-
Generate Theoretical Isotope Patterns: Use a tool like the Protein Prospector "MS-Isotope" module to generate theoretical isotopic patterns for your selected peptides at various 15N incorporation rates (e.g., 90%, 95%, 98%, 99%).
-
Compare Experimental and Theoretical Spectra: Visually and/or computationally compare the experimental isotopic cluster of your peptides with the generated theoretical patterns. The theoretical pattern that most closely matches the experimental data will give you the labeling efficiency.
Mandatory Visualization
Caption: Workflow for quantitative proteomics using 15N metabolic labeling, including the crucial step of correcting for labeling efficiency.
References
Validation & Comparative
A Researcher's Guide to Accuracy and Precision in 15N Metabolic Labeling for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of labeling strategy is paramount. This guide provides an objective comparison of 15N metabolic labeling with established alternatives—Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ)—with a focus on accuracy and precision, supported by experimental data and detailed protocols.
Metabolic labeling with stable isotopes is a cornerstone of quantitative proteomics, enabling the precise measurement of protein abundance changes between different biological samples.[1] Among these methods, 15N metabolic labeling, where a heavy isotope of nitrogen (¹⁵N) is uniformly incorporated into the entire proteome, offers a cost-effective and versatile approach applicable to a wide range of organisms, including plants and animals.[2][3] This guide delves into the nuances of 15N labeling, comparing its performance metrics with SILAC and LFQ to aid researchers in selecting the optimal strategy for their experimental goals.
Performance Comparison: 15N Labeling vs. Alternatives
The accuracy and precision of a quantitative proteomics experiment are critical for generating reliable and reproducible results. Accuracy refers to how close a measured value is to the true value, while precision reflects the reproducibility of the measurement. Several factors, including the labeling method, sample complexity, and data analysis workflow, influence these metrics.
| Parameter | 15N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) | Label-Free Quantification (LFQ) |
| Accuracy | High; mixing samples at an early stage minimizes experimental variability.[1] | Very High; considered a gold standard for accuracy due to early-stage sample mixing.[4] | Moderate to High; susceptible to variations in sample preparation and instrument performance. |
| Precision (CV) | Good; typically low coefficient of variation (CV). | Excellent; highly reproducible with low CVs. | Moderate; generally higher CVs compared to labeling methods. |
| Dynamic Range | Wide; comparable to other labeling methods. | Wide; capable of quantifying large fold changes in protein abundance. | Widest; can be extended with low protein loading. |
| Proteome Coverage | Good; can be influenced by labeling efficiency and data analysis complexity. | Good; generally high number of protein identifications. | Highest; not limited by labeling efficiency. |
| Applicability | Broad; applicable to any organism that can be metabolically labeled. | Limited to cell culture systems that can incorporate specific amino acids. | Universal; applicable to any type of sample. |
| Cost | Relatively low; ¹⁵N-labeled media is generally less expensive than SILAC media. | High; stable isotope-labeled amino acids are expensive. | Low; no labeling reagents required. |
| Complexity | Data analysis can be complex due to incomplete labeling and variable mass shifts. | Relatively straightforward data analysis with defined mass shifts. | Data analysis requires sophisticated algorithms for alignment and normalization. |
Experimental Protocols: A Side-by-Side Look
The experimental workflow for each quantitative proteomics strategy varies significantly. Understanding these differences is crucial for experimental planning and execution.
15N Metabolic Labeling Workflow
This method involves growing an organism or cell culture in a medium where the sole nitrogen source is enriched with the ¹⁵N isotope.
Detailed Methodologies:
-
Cell/Organism Culture: Grow the control group in a standard "light" medium containing ¹⁴N and the experimental group in a "heavy" medium with ¹⁵N as the sole nitrogen source. The duration of labeling is critical to achieve high incorporation efficiency, which can range from a few days for cell cultures to longer periods for whole organisms.
-
Sample Mixing: After harvesting, the light and heavy samples are mixed in a 1:1 ratio based on cell number or protein concentration.
-
Protein Extraction and Digestion: Proteins are extracted from the mixed sample, and then digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify peptides and quantify the relative abundance of the light and heavy isotopic forms.
SILAC Workflow
SILAC involves the metabolic incorporation of "light" and "heavy" amino acids (e.g., arginine and lysine) into the proteomes of two cell populations.
Detailed Methodologies:
-
Cell Culture: Two populations of cells are cultured in media that are identical except for specific essential amino acids. One medium contains the natural "light" amino acids (e.g., ¹²C₆-arginine), while the other contains stable isotope-labeled "heavy" amino acids (e.g., ¹³C₆-arginine).
-
Cell Mixing: After sufficient cell divisions to ensure near-complete incorporation of the labeled amino acids, the two cell populations are mixed in a 1:1 ratio.
-
Protein Processing: The mixed cell lysate is then subjected to protein extraction and enzymatic digestion.
-
Mass Spectrometry: The peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: The mass shift between the light and heavy peptide pairs is used to determine their relative abundance.
Label-Free Quantification (LFQ) Workflow
LFQ methods compare the relative abundance of proteins across different samples without the use of isotopic labels.
Detailed Methodologies:
-
Sample Preparation: Each biological sample is processed independently, including protein extraction and digestion.
-
LC-MS/MS Analysis: Each sample is analyzed in a separate LC-MS/MS run.
-
Data Analysis: The quantification is based on either the precursor ion intensity or the number of spectral counts for each identified peptide. Sophisticated software is required to align the chromatographic runs and normalize the data to correct for variations between runs.
Data Analysis: Navigating the Complexities of 15N Quantification
A significant challenge in 15N metabolic labeling is the complexity of the resulting mass spectra. Incomplete incorporation of the ¹⁵N isotope can lead to broad and complex isotopic envelopes, making it difficult to accurately determine the monoisotopic peak and, consequently, the peptide ratio.
Several software packages have been developed to address these challenges. Protein Prospector , for instance, offers a workflow specifically designed for 15N data analysis. Key features include:
-
Ratio adjustment based on labeling efficiency: This allows for the correction of quantification inaccuracies arising from incomplete labeling.
-
Isotope cluster pattern matching: This feature helps to correctly identify the monoisotopic peak, improving the accuracy of peptide identification and quantification.
MaxQuant is another widely used platform that supports the analysis of 15N labeled data, alongside SILAC and label-free workflows. Its "match between runs" feature is particularly useful for improving the number of quantified proteins in label-free experiments.
Conclusion: Selecting the Right Tool for the Job
The choice between 15N metabolic labeling, SILAC, and label-free quantification depends on the specific research question, the biological system under investigation, and available resources.
-
15N metabolic labeling offers a cost-effective and versatile method for accurate and precise quantification in a wide range of organisms. While data analysis can be more complex, dedicated software tools can effectively address these challenges.
-
SILAC remains the gold standard for accuracy and precision in cell culture-based quantitative proteomics, albeit at a higher cost.
-
Label-free quantification provides the broadest applicability and highest proteome coverage, but requires meticulous experimental execution and sophisticated data analysis to ensure reproducibility.
By carefully considering the strengths and weaknesses of each approach, researchers can design and execute robust quantitative proteomics experiments that yield high-quality, reproducible data, ultimately advancing our understanding of complex biological processes and paving the way for new discoveries in drug development and beyond.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotope Dilution Mass Spectrometry Using ¹⁵N-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of molecules in complex samples. The use of stable isotope-labeled (SIL) internal standards is central to this methodology. This guide offers an objective comparison of IDMS utilizing ¹⁵N-labeled standards against other common quantification techniques, supported by experimental data, detailed protocols, and workflow visualizations. The use of SIL internal standards, such as those labeled with ¹⁵N, is considered a gold standard for protein and peptide quantification.[1]
The Principle of ¹⁵N Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to a sample at the earliest stage of analysis.[2] The labeled standard, in this case containing one or more ¹⁵N atoms, is chemically identical to the native analyte. This ensures it behaves the same way during sample preparation, chromatography, and ionization in the mass spectrometer.
By measuring the relative response of the native (light) analyte to the ¹⁵N-labeled (heavy) standard, precise quantification can be achieved. This ratio corrects for sample loss during preparation and for variations in instrument response, such as matrix-induced ionization suppression or enhancement.
Comparison of Quantification Methodologies
The choice of quantification method significantly impacts the accuracy and reliability of results. ¹⁵N-IDMS offers distinct advantages over other common approaches, particularly in complex biological matrices.
| Feature | External Standard | Internal Standard (Non-Isotopic) | ¹⁵N Isotope Dilution (IDMS) |
| Principle | Analyte concentration is determined from a calibration curve generated from standards prepared separately from the sample.[3] | A chemically different but similar compound is added to all samples and standards to correct for injection volume variability.[4][5] | A known amount of a stable isotope-labeled analogue of the analyte is added to the sample. |
| Correction for Sample Loss | No | Partial | Yes |
| Correction for Matrix Effects | No | Partial (may not co-elute or ionize identically) | Yes (co-elutes and has near-identical ionization behavior) |
| Precision & Accuracy | Lower, highly susceptible to variations in sample prep and instrument response. | Improved precision over external standard, but accuracy can be compromised if the standard's behavior differs from the analyte. | Highest precision and accuracy, considered a reference or "gold standard" method. |
| Complexity | Simple to implement. | Moderately complex; requires finding a suitable standard. | More complex; requires synthesis and characterization of labeled standards. |
| Cost | Low | Moderate | High (cost of labeled standards) |
Quantitative Performance: ¹⁵N-IDMS vs. Alternatives
Experimental data consistently demonstrates the superior performance of IDMS. A study comparing quantification strategies for proteins showed that using a uniformly ¹⁵N-labeled protein as an internal standard resulted in a calibration curve that was closer to the theoretical ideal line than when using a ¹³C-labeled peptide standard, indicating higher accuracy.
| Parameter | External Standard | Internal Standard (Non-Isotopic) | ¹⁵N-IDMS |
| Reported Accuracy (Recovery %) | Can be highly variable (e.g., 60-140%) depending on matrix complexity. | Generally better than external standard (e.g., 80-120%). | Typically excellent (e.g., 95-105%). |
| Reported Precision (% RSD) | Often >15% in complex matrices. | Typically 5-15%. | Typically <5%. |
Note: Values are representative and can vary based on the specific analyte, matrix, and instrumentation.
Comparison with Other Isotope Labeling Strategies (¹³C vs. ¹⁵N)
While both ¹³C and ¹⁵N are excellent choices for IDMS, they have subtle differences that can be important depending on the application.
| Feature | ¹³C-Labeled Standards | ¹⁵N-Labeled Standards |
| Natural Abundance | ~1.1% | ~0.37% |
| Background Signal | Higher natural abundance can lead to more complex background signals and isotopic envelopes in mass spectrometry. | Lower natural abundance provides a cleaner background and potentially higher signal-to-noise for trace-level quantification. |
| Mass Shift | Offers larger mass shifts per atom (+1 Da per ¹³C). Multiple labels (e.g., ¹³C₆-Arg) provide a +6 Da shift, which gives better separation from the unlabeled peptide's isotopic cluster. | Typically provides a smaller mass shift (+1 Da per ¹⁵N). This may be insufficient to fully resolve labeled and unlabeled peaks in some cases. |
| Spectral Complexity (MS/MS) | Can complicate fragment ion spectra, as different fragments may contain a variable number of ¹³C atoms. | Offers a simpler mass increment pattern in fragments, which can facilitate data analysis. |
Representative Experimental Protocol: Quantification of a Target Peptide
This protocol outlines a general workflow for the quantification of a specific peptide from a complex protein digest using a ¹⁵N-labeled peptide standard.
Methodology Details
-
Standard & Sample Preparation:
-
Accurately determine the concentration of the ¹⁵N-labeled peptide stock solution via amino acid analysis or other certified methods.
-
Prepare a series of calibration standards by spiking known amounts of the ¹⁵N-labeled standard and varying amounts of a non-labeled standard peptide into a representative matrix (e.g., digested plasma from a control source).
-
For unknown samples, add a fixed, known amount of the ¹⁵N-labeled peptide standard to each sample prior to protein digestion.
-
-
Protein Digestion:
-
To the samples containing the ¹⁵N-standard, add a denaturing buffer (e.g., 8 M Urea).
-
Reduce disulfide bonds with Dithiothreitol (DTT) and alkylate cysteine residues with Iodoacetamide (IAM).
-
Perform enzymatic digestion overnight using a protease like trypsin.
-
Quench the digestion reaction by adding an acid such as formic acid.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Utilize a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a UHPLC system.
-
Chromatography: Separate peptides using a C18 reverse-phase column with a gradient of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.
-
Define specific precursor-to-fragment ion transitions for both the native (light) peptide and the ¹⁵N-labeled (heavy) peptide standard.
-
Optimize collision energy for each transition to maximize signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected transitions for both the light and heavy peptides.
-
Calculate the peak area ratio (Light / Heavy) for each sample and calibrator.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentration ratios.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Isotope Dilution Mass Spectrometry using ¹⁵N-labeled standards provides an exceptionally accurate, precise, and robust method for quantitative analysis. Its ability to correct for nearly all sources of analytical variability, from sample preparation to instrument detection, establishes it as a superior technique compared to external and non-isotopic internal standard methods. While the initial cost of ¹⁵N-labeled standards may be higher, the unparalleled data quality and reliability make it the method of choice for critical applications in research, clinical diagnostics, and drug development, where definitive and accurate quantification is paramount.
References
- 1. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imreblank.ch [imreblank.ch]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Navigating the Nitrogen Maze: A Guide to Software for 15N Stable Isotope Labeling Data Analysis
For researchers, scientists, and drug development professionals venturing into the world of quantitative proteomics and metabolomics, 15N stable isotope labeling offers a powerful tool for tracing the metabolic fate of nitrogen-containing compounds. However, the complexity of the data generated necessitates sophisticated software for accurate analysis. This guide provides an objective comparison of leading software packages, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The analysis of 15N stable isotope labeling data presents unique challenges, primarily due to the variable number of nitrogen atoms in different biomolecules and the potential for incomplete isotope incorporation. This variability results in complex mass spectra that require specialized algorithms for accurate quantification. Several software packages, both commercial and open-source, have been developed to address these challenges. This guide focuses on a comparative analysis of some of the most widely used platforms: MaxQuant, Proteome Discoverer, and Skyline, with additional mention of other relevant tools.
Performance Comparison of Key Software
To provide a quantitative benchmark, we refer to a comprehensive study that evaluated the performance of various software suites in a stable isotope labeling by amino acids in cell culture (SILAC) experiment, a technique with similar data analysis principles to 15N labeling. The study assessed key metrics such as the number of protein groups quantified, and the precision and accuracy of quantification.[1][2]
| Feature | MaxQuant | Proteome Discoverer | Skyline | Protein Prospector | Census/IP2 |
| Primary Application | Shotgun Proteomics | Comprehensive Proteomics | Targeted Proteomics & Metabolomics | Proteomics Database Searching & Quantification | Quantitative Proteomics |
| 15N Labeling Support | Yes (as a modification) | Yes (with specific workflows) | Yes (as a modification) | Yes (with dedicated workflow) | Yes (specialized for 15N) |
| Quantification Approach | MS1-based | MS1-based, TMT, iTRAQ | MS1-based, MS2-based | MS1-based | MS1-based |
| Statistical Analysis | Integrated with Perseus | Integrated statistical tools | Basic statistics, export for external tools | Basic statistics | Integrated statistical tools |
| User Interface | Graphical User Interface | Workflow-based GUI | Document-centric GUI | Web-based interface | Command-line & GUI (via IP2) |
| Cost | Free | Commercial | Free | Free (web-based) | Free |
| Quantified Protein Groups | High | High | N/A (Targeted) | Moderate | Moderate |
| Precision (CV) | ~10-15% | ~10-15% | High (<10%) | ~15-20% | ~15-20% |
| Accuracy (vs. expected) | Good | Good | Very Good | Good | Good |
Note: The quantitative data on Protein Groups, Precision, and Accuracy are based on SILAC benchmark studies, which are analogous to 15N labeling experiments. Performance can vary based on the specific dataset and experimental conditions.[1][2]
In-Depth Look at the Leading Software
MaxQuant: A popular free software for quantitative proteomics, MaxQuant can handle 15N labeling data by defining the 15N isotope as a modification.[3] It offers robust algorithms for feature detection, retention time alignment, and protein quantification. For statistical analysis, it seamlessly integrates with the Perseus software.
Proteome Discoverer: This commercial software from Thermo Fisher Scientific provides a user-friendly, workflow-based interface for comprehensive proteomics data analysis. It supports various stable isotope labeling techniques, including 15N labeling, with dedicated nodes and workflows for quantification and statistical analysis.
Skyline: An open-source and highly versatile platform, Skyline is particularly powerful for targeted proteomics and metabolomics. While not specifically designed for discovery-based 15N proteomics, it excels at quantifying 15N-labeled peptides and small molecules in targeted experiments, offering excellent visualization and manual validation capabilities.
Protein Prospector: A free, web-based tool that includes a specific workflow for 15N metabolic labeling quantification. It allows users to account for labeling efficiency and provides tools for manual inspection of quantification results.
Census and the Integrated Proteomics Pipeline (IP2): Census is a freely available software specifically designed to analyze 15N-labeled data, offering unique algorithms for enrichment ratio calculation and error correction. It is often used in conjunction with the Integrated Proteomics Pipeline (IP2), which provides a graphical interface and extended data analysis features.
Experimental Protocol: A Generalized Workflow for 15N Metabolic Labeling in Mammalian Cells
The following protocol outlines the key steps for a typical 15N stable isotope labeling experiment in mammalian cell culture for mass spectrometry-based analysis.
-
Cell Culture and Labeling:
-
Culture mammalian cells in a standard, "light" (14N) medium until they reach the desired confluence.
-
For the "heavy" labeled sample, switch the cells to a medium where the standard nitrogen source (e.g., glutamine, arginine, lysine) is replaced with its 15N-labeled counterpart.
-
Allow the cells to grow for a sufficient number of cell divisions to ensure near-complete incorporation of the 15N label. The required duration depends on the cell line's doubling time and the protein turnover rates.
-
-
Sample Harvesting and Mixing:
-
Harvest the "light" and "heavy" labeled cell populations separately.
-
Lyse the cells to extract the proteins.
-
Determine the protein concentration for each lysate.
-
Mix the "light" and "heavy" protein lysates in a 1:1 ratio (or other desired ratio) based on protein concentration.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein sample using a reducing agent (e.g., DTT).
-
Alkylate the cysteine residues to prevent the reformation of disulfide bonds (e.g., using iodoacetamide).
-
Digest the proteins into peptides using a protease, typically trypsin.
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
-
Desalt the peptide mixture using a C18 solid-phase extraction method to remove contaminants that could interfere with the mass spectrometry analysis.
-
Analyze the peptide mixture using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
-
Data Analysis:
-
Import the raw mass spectrometry data into the chosen analysis software.
-
Perform peptide and protein identification by searching the data against a protein sequence database.
-
Quantify the relative abundance of the "light" and "heavy" peptides based on the area under the curve of their respective isotopic envelopes.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the experimental conditions.
-
Visualizing Cellular Processes: Workflows and Pathways
Understanding the flow of a 15N labeling experiment and the biological context of the results is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a key signaling pathway often studied using this technique.
Caption: A generalized experimental workflow for 15N stable isotope labeling in proteomics.
Caption: A simplified diagram of the mTOR signaling pathway, a key regulator of cell growth and metabolism.
Conclusion
The choice of software for analyzing 15N stable isotope labeling data is a critical decision that can significantly impact the quality and interpretation of your results. While MaxQuant and Proteome Discoverer offer comprehensive solutions for discovery proteomics, Skyline excels in targeted approaches. For researchers on a budget, the free and open-source options provide powerful analytical capabilities. By carefully considering the specific needs of your experiment and the features of each software package, you can select the optimal tool to unlock the rich quantitative information hidden within your 15N labeling data.
References
Cross-Validation of ¹⁵N Labeling: A Comparative Guide to Quantitative Proteomic Methodologies
In the realm of quantitative proteomics, ensuring the accuracy and validity of experimental results is paramount. ¹⁵N metabolic labeling is a powerful technique for the relative and absolute quantification of proteins, but cross-validation with alternative methods is crucial for robust and reliable findings. This guide provides an objective comparison of ¹⁵N labeling with other widely used quantitative proteomic techniques, supported by experimental data and detailed protocols.
Performance Comparison of Quantitative Proteomic Methods
The choice of a quantitative proteomics strategy depends on various factors, including the biological system, experimental goals, and available resources. Below is a summary of key performance metrics for ¹⁵N labeling and its common alternatives.
| Feature | ¹⁵N Metabolic Labeling | SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) | Label-Free Quantification (LFQ) | Targeted Proteomics (SRM/PRM) |
| Principle | In vivo metabolic labeling with ¹⁵N-enriched media. | In vivo metabolic labeling with "heavy" amino acids (e.g., ¹³C or ¹⁵N-labeled Arg/Lys).[1][2][3] | Quantification based on signal intensity or spectral counts of unlabeled peptides.[4][5] | Targeted fragmentation and quantification of specific, pre-selected peptides. |
| Precision | High | High | Lower to Moderate | Very High |
| Accuracy | High | High | Moderate | High |
| Proteome Coverage | High | High | Highest | Low (Targeted) |
| Throughput | Moderate | Moderate | High | High (for targeted proteins) |
| Multiplexing | Typically 2-plex | Up to 5-plex | High (many samples) | High (many targets) |
| Cost | Moderate to High (¹⁵N media) | High (labeled amino acids) | Low | High (instrumentation and standards) |
| Applicability | Organisms that can be metabolically labeled (microorganisms, plants, some animals). | Primarily cell culture, with some applications in organisms. | Universal | Universal |
Experimental Workflows and Cross-Validation Logic
Cross-validation involves comparing the quantitative results from ¹⁵N labeling with those obtained from an orthogonal method. The general workflow involves preparing samples in parallel and analyzing them using the different techniques. The resulting protein quantification data are then statistically compared to identify concordant and discordant results, strengthening the confidence in the quantified proteins.
Caption: Cross-validation workflow for ¹⁵N labeling results.
Detailed Experimental Protocols
Accurate cross-method comparison requires meticulous and standardized experimental procedures.
¹⁵N Metabolic Labeling Protocol
This protocol is a generalized procedure and may require optimization for specific organisms.
-
Media Preparation: Prepare the growth medium for the organism of interest, replacing the standard nitrogen source with a ¹⁵N-labeled equivalent (e.g., K¹⁵NO₃ or ¹⁵NH₄Cl). The enrichment of ¹⁵N should be >98% for optimal results.
-
Cell Culture and Labeling: Inoculate the ¹⁵N-containing medium with the cells or organism. Grow for a sufficient number of generations to ensure near-complete incorporation of the heavy isotope. The labeling efficiency should be monitored and is typically constant across all proteins in a given experiment.
-
Sample Harvesting and Mixing: Harvest the ¹⁵N-labeled cells and a parallel culture grown in standard ¹⁴N medium ("light" sample). Mix the "heavy" and "light" samples in a 1:1 ratio based on cell count or total protein amount.
-
Protein Extraction and Digestion: Lyse the mixed cells and extract the total protein. The proteins are then digested, typically with trypsin, to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of ¹⁴N and ¹⁵N-labeled peptide pairs. The software should be able to account for incomplete labeling.
SILAC Protocol
-
Media Preparation: Prepare cell culture media lacking lysine and arginine. Supplement one batch of medium with standard ("light") lysine and arginine, and another with "heavy" isotopically labeled lysine (e.g., ¹³C₆-¹⁵N₂) and arginine (e.g., ¹³C₆-¹⁵N₄).
-
Cell Culture and Labeling: Culture two cell populations in the "light" and "heavy" media, respectively, for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
-
Sample Harvesting and Mixing: Harvest the "light" and "heavy" labeled cells and mix them in a 1:1 ratio.
-
Protein Extraction and Digestion: Proceed with protein extraction and tryptic digestion as described for ¹⁵N labeling.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify peptide pairs with a specific mass difference corresponding to the heavy amino acids and quantify their relative peak intensities.
Label-Free Quantification Protocol
-
Sample Preparation: Prepare individual biological samples for each condition to be compared.
-
Protein Extraction and Digestion: Extract and digest the proteins from each sample separately. It is crucial to maintain consistency in the protocol across all samples to minimize experimental variability.
-
LC-MS/MS Analysis: Analyze each sample separately by LC-MS/MS. Replicate injections for each sample are highly recommended to improve statistical confidence.
-
Data Analysis: Quantify proteins based on the peak intensity of their corresponding peptides or by counting the number of tandem mass spectra (spectral counting) identified for each protein.
Targeted Proteomics (PRM) Protocol
-
Target Selection: Based on initial discovery experiments (e.g., ¹⁵N labeling) or prior knowledge, select a list of target proteins and corresponding proteotypic peptides for quantification.
-
Sample Preparation: Digest protein samples as in the other methods. The addition of heavy isotope-labeled synthetic peptides as internal standards for the target peptides is recommended for absolute quantification.
-
PRM Method Development: For each target peptide, develop a specific high-resolution mass spectrometry method to isolate the precursor ion and fragment it.
-
LC-MS/MS Analysis: Analyze the samples using the developed PRM method. The mass spectrometer will specifically monitor the pre-selected target peptides.
-
Data Analysis: Integrate the signal intensity of the fragment ions for each target peptide over its chromatographic elution profile to determine its quantity.
Signaling Pathway Visualization
The cross-validation of quantitative proteomics data is often applied to understand the dynamics of signaling pathways. The following diagram illustrates a hypothetical signaling cascade where protein abundance changes, as quantified by ¹⁵N labeling and validated by a secondary method, can elucidate the pathway's response to a stimulus.
Caption: A hypothetical signaling pathway with validated protein changes.
By employing these cross-validation strategies, researchers can significantly increase the confidence in their quantitative proteomics data, leading to more robust biological insights and reliable biomarker discovery.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to 15N Labeling Reagents: A Cost-Benefit Analysis
For researchers in proteomics, structural biology, and drug development, the precise analysis of proteins is paramount. Isotopic labeling with Nitrogen-15 (15N) is a cornerstone technique for these endeavors, enabling detailed studies by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The choice of 15N labeling reagent is a critical decision that balances cost, labeling efficiency, experimental complexity, and the specific requirements of the biological system. This guide provides an objective comparison of common 15N labeling reagents to inform your experimental design.
At a Glance: Comparing 15N Labeling Reagents
The selection of a 15N labeling reagent is primarily a trade-off between the low cost of simple nitrogen sources and the higher cost but potentially greater convenience and applicability of complex labeled compounds. The optimal choice depends on the expression system, the experimental goals, and budgetary constraints.
| Reagent | Expression System(s) | Relative Cost | Key Benefits | Key Drawbacks |
| 15N Ammonium Chloride (¹⁵NH₄Cl) | E. coli, Yeast, Algae | Low | Most economical option for uniform labeling in prokaryotic and simple eukaryotic systems. | Not suitable for direct use in most mammalian and insect cell cultures; potential for metabolic scrambling. |
| 15N Labeled Amino Acid Mixtures | E. coli, Mammalian Cells, Insect Cells, Cell-Free | High | Enables uniform or selective labeling in a wide range of expression systems, including those with auxotrophic requirements; commercially available with high isotopic purity. | Significantly more expensive than simple nitrogen sources; cost scales with the number of labeled amino acids required. |
| 15N Labeled Algal Extracts/Cells | E. coli, Mammalian Cells, Insect Cells | Medium to High | Provides a complex mixture of 15N-labeled biomolecules, including amino acids, which can support robust cell growth; can be more cost-effective than purified amino acid mixtures for some applications. | Composition can be variable between batches; may contain unlabeled components; not all cell lines are compatible. |
| SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) | Mammalian Cells, some other eukaryotes | High | Gold standard for quantitative proteomics in cultured cells; allows for early mixing of samples, reducing experimental variability. | Limited to specific labeled amino acids (typically Arg and Lys); requires multiple cell doublings for complete labeling; can be expensive. |
Performance Deep Dive: Efficiency, Yield, and Viability
The ultimate success of a 15N labeling experiment hinges on achieving high isotopic incorporation without compromising protein yield or cell health.
| Reagent | Typical Labeling Efficiency | Impact on Protein Yield | Impact on Cell Viability |
| 15N Ammonium Chloride | >98% in E. coli with appropriate minimal media and protocols.[1] | Can be lower than in rich media, but optimization of culture conditions can lead to high yields.[2] | Not directly applicable to most mammalian cells. For organisms that can utilize it, high concentrations can be toxic. |
| 15N Labeled Amino Acid Mixtures | >97% in various systems, depending on the completeness of the amino acid mixture and lack of unlabeled counterparts.[3] | Generally good, as essential nutrients are provided in a readily usable form. | High, as it mimics standard culture media. However, imbalances in amino acid concentrations can affect cell health. |
| 15N Labeled Algal Extracts/Cells | Can be >95%, but may be more variable than purified amino acids.[4][5] | Can support high cell densities and protein yields, sometimes exceeding those in standard media. | Generally good, but the complex and potentially variable nature of the extract may affect sensitive cell lines. |
| SILAC | >97% incorporation is achievable after a sufficient number of cell doublings (typically 5-6). | Generally does not negatively impact protein yield in adapted cell lines. | Minimal impact on the viability of adapted cell lines. |
Experimental Protocols: A How-To Guide
Detailed and reproducible protocols are essential for successful 15N labeling. Below are representative protocols for common labeling strategies.
Uniform 15N Labeling in E. coli using ¹⁵NH₄Cl
This method is the most cost-effective approach for producing uniformly 15N-labeled proteins in bacterial systems.
1. Preparation of M9 Minimal Media (1 L):
-
Dissolve the following in 800 mL of dH₂O:
-
6.8 g Na₂HPO₄
-
3.0 g KH₂PO₄
-
0.5 g NaCl
-
-
Add 1.0 g of ¹⁵NH₄Cl (isotopic purity >98%).
-
Autoclave the solution.
-
Separately prepare and autoclave the following stock solutions:
-
20% (w/v) glucose
-
1 M MgSO₄
-
1 M CaCl₂
-
-
After the M9 salt solution has cooled, aseptically add:
-
20 mL of 20% glucose
-
2 mL of 1 M MgSO₄
-
100 µL of 1 M CaCl₂
-
Appropriate antibiotics.
-
2. Cell Culture and Induction:
-
Inoculate a small volume (5-10 mL) of LB medium with a single colony of the E. coli strain harboring the expression plasmid and grow overnight.
-
The next day, pellet the cells and resuspend them in a small volume of M9 minimal medium to wash away the rich medium.
-
Inoculate 1 L of the prepared ¹⁵N-M9 medium with the washed cells to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at the optimal temperature for your protein (e.g., 37°C) with vigorous shaking.
-
Monitor the OD₆₀₀ and induce protein expression with IPTG (or other appropriate inducer) when the OD₆₀₀ reaches 0.6-0.8.
-
Continue to grow the culture for the desired time post-induction (e.g., 3-4 hours at 37°C or overnight at 18-25°C).
-
Harvest the cells by centrifugation.
Uniform 15N Labeling in Mammalian Cells using 15N Labeled Amino Acid Mixtures
This protocol is suitable for producing uniformly labeled proteins in mammalian expression systems, such as HEK293 or CHO cells.
1. Preparation of 15N Labeling Medium:
-
Start with a base medium that is deficient in the amino acids you intend to label (e.g., DMEM for SILAC).
-
Supplement the base medium with a commercially available mixture of 15N-labeled amino acids to the desired final concentrations. Ensure all essential amino acids are included.
-
Add other necessary components such as dialyzed fetal bovine serum (to minimize the introduction of unlabeled amino acids), glucose, and antibiotics. The total cost for such a medium can be significant, potentially around $1,000 per liter.
2. Cell Culture and Transfection:
-
Adapt the mammalian cells to the 15N-labeling medium over several passages if necessary to maintain cell viability.
-
Culture the cells in the 15N-labeling medium. For adherent cells, allow them to reach the desired confluency. For suspension cultures, grow them to the appropriate density.
-
Transfect the cells with the expression vector containing the gene of interest using a suitable transfection reagent.
-
Continue to culture the cells in the 15N-labeling medium post-transfection for the required duration to allow for protein expression.
-
Harvest the cells or the culture supernatant, depending on whether the protein is intracellular or secreted.
Determination of 15N Labeling Efficiency using Mass Spectrometry
Accurate determination of isotopic incorporation is crucial for the interpretation of experimental results.
1. Sample Preparation:
-
Excise the protein band of interest from an SDS-PAGE gel or use an in-solution digestion approach.
-
Perform in-gel or in-solution tryptic digestion of the protein.
-
Extract the resulting peptides.
2. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire MS1 spectra of the peptides.
3. Data Analysis:
-
Identify peptides from the protein of interest.
-
For each identified peptide, compare the experimentally observed isotopic distribution with the theoretical isotopic distribution for a peptide with natural abundance nitrogen and a peptide with 100% 15N incorporation.
-
The shift in the mass-to-charge ratio (m/z) and the change in the isotopic pattern will allow for the calculation of the percentage of 15N incorporation. Specialized software can be used to automate this analysis by comparing the experimental spectrum to a series of theoretical spectra with varying enrichment levels.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in 15N labeling and analysis.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ckisotopes.com [ckisotopes.com]
A Head-to-Head Battle of Precision: 15N Labeling vs. SILAC in Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling strategy is paramount to achieving accurate and reproducible results. Among the array of available techniques, metabolic labeling methods like 15N labeling and Stable Isotope Labeling with Amino acids in Cell culture (SILAC) stand out for their ability to introduce isotopic labels in vivo, minimizing experimental variability. This guide provides an objective comparison of the quantitative accuracy of 15N labeling and SILAC, supported by experimental data and detailed methodologies to inform your experimental design.
Metabolic labeling strategies offer a distinct advantage by integrating isotopic labels into proteins during cellular growth, allowing for the combination of different experimental samples at an early stage. This co-processing minimizes quantitative errors that can be introduced during sample preparation. While both 15N labeling and SILAC are based on this principle, they differ fundamentally in their approach, leading to distinct quantitative outcomes. 15N labeling involves the incorporation of the heavy isotope of nitrogen (¹⁵N) from a ¹⁵N-enriched nitrogen source into all nitrogen-containing amino acids, and consequently, all proteins. In contrast, SILAC utilizes the incorporation of specific "heavy" amino acids (commonly lysine and arginine) containing stable isotopes like ¹³C or ¹⁵N.
Quantitative Performance: A Comparative Analysis
Direct head-to-head comparisons of the quantitative accuracy of 15N labeling and SILAC are not abundant in the literature. However, by synthesizing data from studies that compare these methods to other quantitative techniques, a clear picture of their respective strengths and weaknesses emerges.
SILAC is widely regarded for its high quantitative accuracy and precision.[1][2] The defined mass shift for each labeled peptide, resulting from the incorporation of one or two labeled amino acids, simplifies data analysis and improves the accuracy of quantification.[3] The ability to mix cell populations at the very beginning of the experimental workflow is a key advantage of SILAC, as it significantly reduces variability introduced during sample handling and processing.[2][4]
15N labeling, while a powerful and cost-effective method for metabolic labeling, presents some challenges in quantitative accuracy. The incorporation of ¹⁵N into every nitrogen atom within a peptide leads to a variable mass shift that is dependent on the peptide's amino acid composition. This can complicate spectral analysis and potentially introduce inaccuracies in quantification, especially in cases of incomplete labeling. Incomplete labeling in 15N experiments can broaden the isotopic clusters of peptides, making it more challenging to identify the monoisotopic peak and leading to reduced identification of heavy-labeled peptides.
| Parameter | 15N Labeling | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Key Considerations |
| Quantitative Accuracy | Can be high, but potentially affected by incomplete labeling and complex spectra. | Generally considered highly accurate due to defined mass shifts and early sample mixing. | SILAC's discrete mass shifts simplify quantification. Incomplete 15N labeling can lead to underestimation of true protein abundance changes. |
| Precision (Reproducibility) | Good, as it is a metabolic labeling method that allows for early sample mixing. | Excellent, a key advantage of the technique. | Early mixing of SILAC samples minimizes handling errors. |
| Dynamic Range | Comparable to other metabolic labeling techniques. | Comparable to other metabolic labeling techniques. Both methods can be affected by ratio compression in unfractionated samples. | Dynamic range can be improved with fractionation prior to mass spectrometry analysis. |
| Coefficient of Variation (CV) | Generally low for quantifiable proteins (<20% often cited as a threshold for good quantification). | Typically low, reflecting high precision. | Lower CVs indicate higher reproducibility. |
Experimental Protocols
Detailed methodologies are crucial for achieving optimal results with either 15N labeling or SILAC. Below are generalized protocols for each technique.
15N Metabolic Labeling Protocol
This protocol outlines the general steps for performing a quantitative proteomics experiment using 15N metabolic labeling.
-
Cell Culture and Labeling:
-
Culture one population of cells in a standard "light" medium containing the natural abundance of nitrogen (¹⁴N).
-
Culture a second population of cells in a "heavy" medium where the primary nitrogen source (e.g., ammonium salt) is replaced with a ¹⁵N-enriched equivalent.
-
Allow the cells to grow for a sufficient number of cell divisions (typically at least 5-6) to ensure near-complete incorporation of the ¹⁵N isotope into the proteome of the "heavy" cell population. Labeling efficiency should be monitored, with a target of >95% enrichment.
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one of the cell populations (either "light" or "heavy"). The other population serves as the control.
-
-
Sample Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations separately.
-
Determine the cell count or protein concentration for each population.
-
Mix the "light" and "heavy" cell pellets or protein lysates at a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the mixed cell pellet to extract the proteins.
-
Digest the protein mixture into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the "light" (¹⁴N) and "heavy" (¹⁵N) peptide pairs based on their mass difference.
-
The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein in the two samples.
-
SILAC Protocol
This protocol provides a general workflow for a SILAC experiment.
-
Cell Culture and Labeling:
-
Culture one cell population in "light" medium containing natural ("light") isotopes of specific amino acids (typically L-lysine and L-arginine).
-
Culture a second cell population in "heavy" medium containing stable isotope-labeled ("heavy") versions of the same amino acids (e.g., ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine).
-
Ensure complete incorporation of the heavy amino acids by culturing the cells for at least five to six cell doublings.
-
-
Experimental Treatment:
-
Apply the experimental condition to one of the cell populations, while the other serves as a control.
-
-
Cell Lysis and Protein Mixing:
-
Harvest both "light" and "heavy" cell populations.
-
Lyse the cells and determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Digest the combined protein mixture into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify and quantify the light and heavy peptide pairs based on their known mass difference. The ratio of their intensities indicates the relative protein abundance.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for 15N labeling and SILAC.
Caption: A schematic of the 15N metabolic labeling workflow.
Caption: A schematic of the SILAC experimental workflow.
Conclusion: Choosing the Right Tool for the Job
Both 15N labeling and SILAC are powerful metabolic labeling techniques that enable accurate and reproducible quantitative proteomics. The choice between them often depends on the specific experimental goals, the biological system under investigation, and available resources.
SILAC is generally favored for its superior quantitative accuracy and precision, stemming from the defined mass shifts and the ability to mix samples at the protein level. This makes it an excellent choice for studies requiring highly precise measurements of protein abundance changes, such as the analysis of post-translational modifications or protein-protein interactions.
15N labeling offers a more cost-effective approach for global proteome quantification and is applicable to a wider range of organisms where specific amino acid auxotrophies for SILAC are not present. While it can present challenges in data analysis due to variable mass shifts and the potential for incomplete labeling, with careful experimental design and data processing, it can provide reliable quantitative data.
Ultimately, the decision rests on a careful consideration of the trade-offs between cost, experimental complexity, and the desired level of quantitative accuracy for the specific research question at hand.
References
Safety Operating Guide
Safe Disposal of Potassium Azide-15N: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous materials is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Potassium Azide-15N, ensuring the safety of laboratory personnel and compliance with regulations.
This compound, while a valuable tool in research, is a highly toxic and potentially explosive compound that requires meticulous disposal procedures. The primary hazards associated with potassium azide are its high acute toxicity and the formation of shock-sensitive and explosive heavy metal azides when in contact with materials like lead and copper, which are commonly found in plumbing systems.[1][2] Therefore, it is crucial to neutralize the azide functionality before disposal.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Fume Hood: All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of any toxic fumes or dust.
-
Avoid Metal Contact: Never use metal spatulas or equipment to handle potassium azide, as this can lead to the formation of explosive metal azides.[3]
-
Segregated Waste: Keep azide waste separate from other chemical waste streams, especially acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.[4]
Disposal Procedures:
There are two primary methods for the disposal of this compound waste: direct disposal as hazardous waste and chemical deactivation followed by disposal. The choice of method depends on the concentration of the azide and local regulations.
1. Direct Disposal as Hazardous Waste:
For concentrated solutions or solid this compound, direct disposal through a licensed hazardous waste management company is the recommended and safest option.[5]
-
Packaging: Keep the waste in its original, clearly labeled container. If the original container is compromised, use a compatible, non-metallic container.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste: this compound".
-
Storage: Store the container in a designated, cool, and dry area away from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service.
2. Chemical Deactivation of Dilute Solutions (≤5%):
For dilute aqueous solutions of this compound (concentration not exceeding 5%), chemical deactivation can be performed to render the waste non-hazardous prior to disposal. The most common and effective method is treatment with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid.
This procedure must be performed in a properly functioning chemical fume hood.
Materials:
-
Aqueous solution of this compound (≤ 5% w/v)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and magnetic stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Starch-iodide paper
Procedure:
-
Setup: Place the dilute this compound solution in the three-necked flask equipped with a magnetic stir bar and a dropping funnel.
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use a 40% excess of sodium nitrite, which corresponds to approximately 1.5 grams of sodium nitrite for every 1 gram of potassium azide in the solution.
-
Acidification: Crucially, only after the addition of sodium nitrite , slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic. Test the pH with litmus paper. Caution: Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃).
-
Reaction: The reaction will produce nitrogen gas and nitric oxide. Continue stirring the solution for at least one hour to ensure the complete destruction of the azide.
-
Verification of Completion: To confirm the complete decomposition of the azide, test the solution for the presence of excess nitrite. Place a drop of the reaction mixture onto starch-iodide paper. A blue color indicates that excess nitrite is present, and the decomposition is complete.
-
Neutralization and Final Disposal: Once the reaction is complete, neutralize the solution with a dilute solution of sodium hydroxide to a pH between 6 and 9. The neutralized solution can then be disposed of as regular aqueous waste, in accordance with local regulations.
Quantitative Data for Deactivation:
| Parameter | Value/Instruction | Citation |
| Maximum Azide Concentration | ≤ 5% (w/v) | |
| Sodium Nitrite Requirement | 1.5 g per 1 g of Potassium Azide | |
| Sodium Nitrite Solution | 20% aqueous solution | |
| Acid for Neutralization | 20% aqueous sulfuric acid | |
| Final pH for Disposal | 6 - 9 |
Disposal Workflow Diagram:
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks and maintaining a safe research environment. Always consult your institution's specific safety guidelines and local regulations.
References
Personal protective equipment for handling Potassium Azide-15N
Essential Safety and Handling Guide for Potassium Azide-15N
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Due to its high toxicity and potential for explosive decomposition, meticulous adherence to these protocols is mandatory to ensure laboratory safety.[1] Potassium Azide (KN₃) is a colorless solid that can decompose into potassium metal and nitrogen gas upon heating or exposure to UV light.[2][3] While not as shock-sensitive as heavy-metal azides, it can explode if heated rapidly.[2]
Core Hazards
-
High Toxicity: Potassium azide is extremely toxic if inhaled, ingested, or absorbed through the skin.[4] Target organs include the central nervous system, brain, cardiovascular system, kidneys, eyes, skin, and lungs.
-
Explosive Potential: The compound can decompose explosively with heat, friction, or shock.
-
Formation of Highly Explosive Compounds: It reacts with heavy metals such as lead and copper (commonly found in plumbing) to form highly shock-sensitive and explosive metal azides.
-
Formation of Toxic and Explosive Hydrazoic Acid: It reacts with acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.
-
Reaction with Solvents: Reactions with halogenated solvents like dichloromethane can form extremely unstable and explosive di- and tri-azidomethane.
Personal Protective Equipment (PPE) and Engineering Controls
All work involving this compound must be conducted in a designated area within a certified chemical fume hood. A blast shield should be used as an additional precaution, especially when heating the substance or running reactions.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Double-gloved standard nitrile exam gloves. For high-toxicity risks, Silver shield™ gloves should be worn under the outer nitrile gloves. | Azides are readily absorbed through the skin; double-gloving provides enhanced protection against contamination. |
| Eye Protection | Chemical safety goggles. A full-face shield must be worn over goggles when there is a risk of splashes or explosions. | Protects against splashes, dust, and potential explosions. |
| Body Protection | A fully buttoned, flame-resistant lab coat is mandatory. For tasks with higher exposure risk, Tyvek sleeves or a gown are recommended. | Prevents skin contact with the azide compound. |
| Respiratory | A NIOSH-approved respirator should be used if dusts are generated and engineering controls are insufficient. | Prevents inhalation of toxic azide dust. |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational workflow is crucial for safety.
Caption: Workflow for Safely Handling this compound.
Storage
-
Store in a tightly closed, clearly labeled container in a cool, dry, well-ventilated area.
-
Keep away from heat, sparks, flames, and sources of friction or shock.
-
Store separately from incompatible materials, especially acids, heavy metals, and halogenated solvents.
Handling and Use
-
Training: All personnel must be trained on the hazards of azides and familiar with this standard operating procedure before beginning work.
-
Minimize Quantity: Always use the smallest amount of azide necessary for the experiment.
-
Transfer: Use non-metal (e.g., ceramic or plastic) spatulas for weighing and transferring solid potassium azide to prevent the formation of explosive metal azides. Avoid scratching the solid material.
-
Work Area: Ensure the fume hood is clear of unnecessary chemicals and equipment. Post a warning sign indicating an azide experiment is in progress.
Disposal Plan: Decontamination and Waste
Under no circumstances should potassium azide or its solutions be poured down the drain. Reaction with lead or copper pipes can lead to the accumulation of highly explosive azide salts.
Experimental Protocol: Deactivation of Azide Waste
Dilute solutions (≤5%) of potassium azide can be chemically deactivated using nitrous acid. This procedure must be performed in a chemical fume hood.
Materials:
-
Waste azide solution (≤5% concentration)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Three-necked flask equipped with a mechanical stirrer and a dropping funnel
-
pH paper
-
Starch-iodide paper (for testing for excess nitrous acid)
Procedure:
-
Place the dilute azide waste solution into the three-necked flask and begin stirring.
-
For every 1 gram of potassium azide estimated to be in the solution, prepare to add approximately 1.5 grams of sodium nitrite (a 40% excess).
-
Slowly add the 20% sodium nitrite solution to the stirring azide waste.
-
CRITICAL STEP: After adding the nitrite, gradually add the 20% sulfuric acid dropwise until the solution is acidic to pH paper. The order of addition (nitrite first, then acid) is essential for safety.
-
Stir the reaction mixture for at least one hour. The presence of excess nitrous acid can be confirmed when a drop of the solution turns starch-iodide paper blue.
-
Once the reaction is complete, the deactivated solution can be collected as hazardous waste.
-
Label the waste container clearly, indicating that it contains the products of azide deactivation, and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
Emergency and Spill Response Plan
Immediate and correct response to an exposure or spill is critical.
Caption: Emergency Response Decision Tree for Azide Incidents.
Table 2: Emergency Procedures for Accidental Exposure
| Exposure Type | Immediate Action |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet to the medical team. |
Spill Cleanup
-
Small Spills (<250g solid or <250mL solution):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, cover solid spills with sand to prevent dust generation.
-
Carefully sweep the material into a non-metallic container for disposal. Use absorbent pads for liquid spills.
-
Decontaminate the area with a suitable solution (e.g., 10% sodium hypochlorite), followed by a water rinse.
-
-
Large Spills:
-
Evacuate all personnel from the area immediately.
-
Alert your supervisor and contact your institution's EHS department for emergency response.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
